molecular formula C8H6BrN B118137 5-Bromo-2-methylbenzonitrile CAS No. 156001-51-3

5-Bromo-2-methylbenzonitrile

Cat. No.: B118137
CAS No.: 156001-51-3
M. Wt: 196.04 g/mol
InChI Key: WNVUTFDOGUGEIS-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzonitrile is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methylbenzonitrile
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InChI

InChI=1S/C8H6BrN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVUTFDOGUGEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514551
Record name 5-Bromo-2-methylbenzonitrile
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156001-51-3
Record name 5-Bromo-2-methylbenzonitrile
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Record name 5-Bromo-2-methylbenzonitrile
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Record name 5-Bromo-2-methylbenzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methylbenzonitrile: Synthesis, Properties, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-methylbenzonitrile, a key chemical intermediate. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via the Sandmeyer reaction, outlines purification methods, and summarizes its safety and handling requirements.

Core Properties and Identification

This compound is a halogenated aromatic nitrile. Its unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

CAS Number: 156001-51-3[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Appearance Solid
Melting Point 47-51 °C
Flash Point > 110 °C (> 230 °F) - closed cup
InChI 1S/C8H6BrN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,1H3
InChIKey WNVUTFDOGUGEIS-UHFFFAOYSA-N
SMILES Cc1ccc(Br)cc1C#N
Spectroscopic Data
¹H NMR (Predicted)
Chemical Shift (ppm) Multiplicity Integration Assignment
~7.6d1HAr-H
~7.5dd1HAr-H
~7.2d1HAr-H
~2.4s3H-CH₃
¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~141Ar-C
~133Ar-C
~132Ar-C
~129Ar-C
~118Ar-C-Br
~112-C≡N
~20-CH₃

Synthesis via Sandmeyer Reaction

The most common and effective method for the synthesis of this compound is the Sandmeyer reaction.[3][4][5][6] This versatile reaction allows for the conversion of an aromatic amine to an aryl halide. In this case, the starting material is 5-amino-2-methylbenzonitrile. The overall transformation is a two-step process involving diazotization followed by a copper(I) bromide-mediated substitution.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 5-Amino-2-methylbenzonitrile B Diazotization (NaNO₂, HBr, 0-5 °C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Sandmeyer Reaction (CuBr, heat) C->D E Crude this compound D->E F Work-up (Extraction with organic solvent) E->F G Drying and Concentration F->G H Column Chromatography (Silica gel, Hexane/Ethyl Acetate) G->H I Pure this compound H->I

References

A Technical Guide to the Synthesis of 5-Bromo-2-methylbenzonitrile via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-methylbenzonitrile from 2-amino-5-bromotoluene. The core of this transformation is the Sandmeyer reaction, a robust and widely utilized method for the conversion of aromatic amines into a variety of functional groups.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol, and critical safety considerations. All quantitative data are summarized in structured tables, and the reaction pathway and experimental workflow are visualized using diagrams to ensure clarity and reproducibility for professionals in chemical synthesis and drug development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a key intermediate in the creation of more complex molecules for pharmaceuticals and materials science. The synthesis route from 2-amino-5-bromotoluene is a classic application of the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[1][3] This reaction provides a reliable method for replacing an amino group on an aromatic ring with a nitrile group via the formation of an aryl diazonium salt intermediate.[2][4]

The overall transformation is a two-step process:

  • Diazotization: The primary aromatic amine, 2-amino-5-bromotoluene, is converted into its corresponding diazonium salt using nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[5]

  • Cyanation: The diazonium salt is subsequently treated with a copper(I) cyanide salt, which facilitates the substitution of the diazonium group with a cyanide group, yielding the final product.[1][2]

This guide presents a generalized yet detailed protocol based on established principles of the Sandmeyer reaction.

Reaction Pathway and Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The process begins with the formation of the aryl diazonium salt. In the second step, a single electron is transferred from the copper(I) catalyst to the diazonium salt. This results in the formation of an aryl radical and the loss of nitrogen gas, a thermodynamically favorable process. The aryl radical then reacts with the cyanide bound to the now copper(II) species to form the final benzonitrile (B105546) product and regenerate the copper(I) catalyst.[2]

G Start 2-Amino-5-bromotoluene Reagents1 NaNO₂, H₂SO₄ (aq) 0-5 °C Start->Reagents1 Intermediate 5-Bromo-2-methylbenzene- diazonium Salt Reagents1->Intermediate Diazotization Reagents2 Copper(I) Cyanide (CuCN) Intermediate->Reagents2 Product This compound Reagents2->Product Cyanation (Sandmeyer)

Figure 1: Overall reaction pathway for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Safety Precautions:

  • Aryl diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures.

  • Copper(I) cyanide and hydrogen cyanide (which can be generated in acidic conditions) are highly toxic. Handle with extreme caution in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Diazotization of 2-amino-5-bromotoluene

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid in water. Carefully add the acid to the water while cooling in an ice-salt bath.

  • To the cold acid solution, add 2-amino-5-bromotoluene portion-wise, ensuring the temperature remains below 10 °C. Stir until all the amine has dissolved and a fine suspension of its salt is formed.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension. Maintain the temperature strictly between 0 and 5 °C throughout the addition. A slight excess of nitrous acid should be present at the end of the reaction (test with potassium iodide-starch paper).

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

Step 2: Sandmeyer Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Warm the solution gently if necessary to aid dissolution, then cool it to 5-10 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to keep the reaction from becoming too vigorous, maintaining the temperature below 20 °C initially.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

Step 3: Product Isolation and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with dilute sodium hydroxide (B78521) solution (to remove any HCN), water, and finally a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to obtain a pure solid.

Data Presentation

The following tables summarize the typical quantitative parameters for this synthesis.

Table 1: Reagents and Materials

Reagent/Material Formula Molar Mass ( g/mol ) Role
2-Amino-5-bromotoluene C₇H₈BrN 186.05 Starting Material
Sulfuric Acid (conc.) H₂SO₄ 98.08 Acid Catalyst
Sodium Nitrite NaNO₂ 69.00 Diazotizing Agent
Copper(I) Cyanide CuCN 89.56 Cyanide Source & Catalyst
Sodium Cyanide NaCN 49.01 Solubilizing Agent
Ethyl Acetate C₄H₈O₂ 88.11 Extraction Solvent
Anhydrous Sodium Sulfate Na₂SO₄ 142.04 Drying Agent

| Water | H₂O | 18.02 | Solvent |

Table 2: Stoichiometry and Reaction Conditions

Parameter Value / Range Notes
Stoichiometry
2-Amino-5-bromotoluene 1.0 eq Limiting Reagent
Sulfuric Acid 2.5 - 3.0 eq Ensures acidic conditions for diazotization.
Sodium Nitrite 1.1 - 1.2 eq Slight excess to ensure complete reaction.
Copper(I) Cyanide 1.2 - 1.4 eq Catalyst and reagent for the cyanation step.
Conditions
Diazotization Temperature 0 - 5 °C Critical for the stability of the diazonium salt.
Cyanation Temperature 5 - 60 °C Initial addition is cold, followed by heating.
Reaction Time 3 - 5 hours Total estimated time before workup.

| Typical Yield | 60 - 80% | Yields can vary based on purity of reagents and conditions. |

Table 3: Product Characterization

Property Value
Compound Name This compound
CAS Number 156001-51-3
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Appearance White to off-white solid

| Melting Point | 47-51 °C |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.

G cluster_0 Diazotization cluster_1 Sandmeyer Cyanation cluster_2 Workup & Purification arrow arrow A Dissolve Amine in H₂SO₄(aq) B Cool to 0-5 °C A->B C Add NaNO₂ (aq) Dropwise B->C D Stir for 20 min C->D F Add Diazonium Salt to CuCN Solution D->F E Prepare CuCN Solution E->F G Warm to 60 °C F->G H Solvent Extraction (Ethyl Acetate) G->H I Wash Organic Layer H->I J Dry & Evaporate I->J K Purify by Chromatography J->K L Pure Product K->L

Figure 2: Step-by-step experimental workflow diagram.

References

5-Bromo-2-methylbenzonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 5-bromo-2-methylbenzonitrile, a key aromatic building block in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize halogenated intermediates. This document details its chemical identity, physicochemical properties, a validated synthesis protocol, and its applications.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene (B151609) ring substituted with a bromo group, a methyl group, and a nitrile functional group. The substitution pattern places the methyl group at position 2, ortho to the nitrile, and the bromo group at position 5, para to the methyl group.

IUPAC Name: this compound[1]

Synonyms: 4-Bromo-2-cyanotoluene[2][3]

The chemical structure is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. This data is crucial for its handling, reaction setup, and purification.

PropertyValueReference(s)
Molecular Formula C₈H₆BrN[1][4]
Molecular Weight 196.04 g/mol [1][4]
CAS Number 156001-51-3[1][4]
Appearance White to orange to green powder or crystal[4][5]
Melting Point 47-51 °C[4][5]
Boiling Point 251 °C[5]
Flash Point > 110 °C (> 230 °F) - closed cup[4]
Density 1.51 g/cm³ (Predicted)[5]
Solubility Soluble in Methanol[5]
SMILES Cc1ccc(Br)cc1C#N[4]
InChIKey WNVUTFDOGUGEIS-UHFFFAOYSA-N[1][4]
Spectroscopic Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 1H), 7.59 (d, J = 8.0 Hz, 1H), 7.19 (d, J = 8.0 Hz, 1H), 2.51 (s, 3H).[5] The spectrum shows a singlet for the aromatic proton between the bromo and cyano groups, two doublets for the other two aromatic protons, and a singlet for the methyl group protons.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching for the aromatic and methyl groups (~2850-3100 cm⁻¹) and C-Br stretching in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks at m/z values corresponding to the molecular ions with the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Synthesis and Experimental Protocol

This compound is commonly synthesized from 2-methyl-5-aminobenzonitrile via a Sandmeyer reaction. This procedure involves the diazotization of the primary amine followed by displacement with a bromide salt, typically copper(I) bromide.

Detailed Experimental Protocol: Synthesis from 2-methyl-5-aminobenzonitrile[6]
  • Reagent Preparation: In a suitable flask, dissolve 2.0 g (15.1 mmol) of 5-amino-2-methylbenzonitrile (B1273788) in a mixture of 13.5 mL of water and 14.4 mL of 74% hydrobromic acid (HBr).

  • Initial Heating: Heat the mixture to 50 °C and maintain this temperature for 20 minutes.

  • Diazotization: Cool the mixture to 0-5 °C using an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂, 1.2 g, 17.4 mmol). Stir the reaction mixture at 0-5 °C for 10 minutes.

  • Sandmeyer Reaction: Prepare a solution of copper(I) bromide (CuBr, 6.5 g, 45.1 mmol) in 36 mL of water and 7.2 mL of HBr. Warm the diazotized mixture to 40 °C and then add the CuBr solution.

  • Reflux: Heat the resulting mixture to reflux and maintain for 2 hours.

  • Work-up and Extraction: After cooling to room temperature, extract the mixture with ethyl acetate (B1210297) (EtOAc). Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate (50:1) eluent system to yield this compound as a white solid (typical yield: ~77%).

The workflow for this synthesis is illustrated below.

G start Start: 5-Amino-2-methylbenzonitrile dissolve Dissolve in H₂O / HBr Heat to 50°C start->dissolve cool Cool to 0-5°C dissolve->cool diazotize Add aq. NaNO₂ Stir for 10 min cool->diazotize dieonium dieonium diazotize->dieonium diazonium Diazonium Salt Intermediate sandmeyer Add CuBr Solution Reflux for 2h diazonium->sandmeyer workup Extraction with EtOAc Wash with NaHCO₃ & Brine sandmeyer->workup dry Dry over Na₂SO₄ Concentrate workup->dry purify Column Chromatography (Silica, PE:EtOAc 50:1) dry->purify product Product: this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The presence of three distinct functional handles—the nitrile, the bromo group, and the methyl group—allows for a wide range of subsequent chemical transformations.

  • Cross-Coupling Reactions: The aryl bromide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These methods are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, which are critical in medicinal chemistry.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or converted into a tetrazole ring, a common bioisostere for carboxylic acids in drug design.

  • Building Block for Bioactive Molecules: While specific drug candidates directly incorporating this fragment are not widely reported, structurally related compounds are crucial in pharmaceuticals. For instance, the analogous 5-bromo-2-fluorobenzonitrile (B68940) is a key intermediate in the synthesis of Febuxostat, a drug used to treat gout.[2] Similarly, 5-bromo-2-hydroxybenzonitrile (B1273605) is a precursor for potential antiretroviral, anticancer, and osteoporosis treatments.[6] This highlights the potential of the 5-bromo-benzonitrile scaffold as a core structure in the development of new therapeutic agents. By analogy, this compound is a valuable starting material for creating libraries of novel compounds for biological screening.

References

In-Depth Technical Guide: Solubility of 5-Bromo-2-methylbenzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-methylbenzonitrile, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining its solubility, alongside available qualitative data and relevant physical properties.

Introduction to this compound

This compound is a halogenated aromatic nitrile. Its chemical structure, featuring a polar nitrile group and a less polar bromotoluene backbone, suggests a varied solubility profile in organic solvents. Understanding this solubility is crucial for its application in reaction chemistry, purification processes like crystallization, and formulation development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 156001-51-3
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol [1]
Appearance White to orange to green powder/crystal[2]
Melting Point 47-51 °C
Boiling Point 251 °C
Flash Point > 110 °C (> 230 °F) - closed cup

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents. The absence of this data highlights a knowledge gap and necessitates experimental determination for specific applications.

Qualitative Solubility Information

General qualitative solubility information has been reported, indicating its behavior in different solvent classes.

Solvent ClassSolubilitySource
Polar Protic Solvents Soluble in Methanol.[3]
General Organic Solvents High solubility.[4]
Aqueous Solvents Low solubility in water.[4]

The nitrile group can act as a hydrogen bond acceptor, contributing to its solubility in protic solvents like methanol.[5] The overall aromatic and nonpolar character of the molecule suggests good solubility in a range of common organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium solubility method.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

  • Calibrated pipettes and other standard laboratory glassware

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is achieved.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient period to reach equilibrium (typically 24-72 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

    • Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

G A Preparation of Saturated Solution (Excess Solute + Known Volume of Solvent) B Equilibration (Constant Temperature Shaking for 24-72h) A->B C Sample Collection & Filtration (Syringe with 0.45 µm filter) B->C D Dilution (to known volume) C->D E Quantitative Analysis (HPLC or GC) D->E F Solubility Calculation E->F

Caption: Workflow for determining the solubility of this compound.

Representative Synthesis of a Bromo-substituted Benzonitrile (B105546)

The following diagram illustrates a general synthetic pathway for a bromo-substituted benzonitrile, based on the bromination of a benzonitrile precursor, as described in patent literature for similar compounds.[6]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A 2-Chlorobenzonitrile C Bromination Reaction (in a suitable solvent) A->C B Bromination Reagent (e.g., Bromine, NBS) B->C D 5-Bromo-2-chlorobenzonitrile C->D

Caption: Synthesis of 5-Bromo-2-chlorobenzonitrile via bromination.

References

Spectroscopic Characterization of 5-Bromo-2-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methylbenzonitrile is a substituted aromatic nitrile, a class of compounds with significant applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their reactivity, and spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this regard. This guide provides a detailed overview of the predicted spectroscopic data for this compound and outlines the standard experimental protocols for their acquisition and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift correlations, spectral databases for similar functional groups, and computational predictions for analogous structures.

Predicted ¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.65d1HH-6
~ 7.50dd1HH-4
~ 7.30d1HH-3
~ 2.50s3H-CH₃
Predicted ¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 142C-2 (Ar-C-CH₃)
~ 135C-4 (Ar-CH)
~ 133C-6 (Ar-CH)
~ 131C-3 (Ar-CH)
~ 122C-5 (Ar-C-Br)
~ 118CN (Nitrile)
~ 112C-1 (Ar-C-CN)
~ 20-CH₃
Predicted FT-IR Spectroscopic Data

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~ 3100-3000MediumC-H StretchAromatic
~ 2970-2850MediumC-H StretchAliphatic (-CH₃)
~ 2230-2210StrongC≡N StretchNitrile
~ 1600-1580Medium-StrongC=C StretchAromatic Ring
~ 1480Medium-StrongC=C StretchAromatic Ring
~ 1050MediumC-Br StretchAryl Halide
Predicted Mass Spectrometry Data (Electron Ionization)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative AbundanceAssignment
195/197High[M]⁺ (Molecular ion peak with ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes)
180/182Medium[M - CH₃]⁺
116Medium[M - Br]⁺
90High[C₇H₆]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Locking and Shimming: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.

    • Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

    • Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the data. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Solid, KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric and instrumental contributions.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization Method (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, where it is vaporized.

    • The vaporized molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a radical cation (molecular ion).

  • Mass Analysis: The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Representation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the logical connections between different spectroscopic data for structural elucidation and a general workflow for spectroscopic analysis.

Spectroscopic_Confirmation cluster_Data Spectroscopic Data cluster_Interpretation Structural Interpretation MS Mass Spec (m/z = 195/197) MolFormula Molecular Formula C₈H₆BrN MS->MolFormula Molecular Weight IR IR Spec (~2220, ~1050 cm⁻¹) FuncGroups Functional Groups (-CN, -Br, -CH₃, Ar) IR->FuncGroups Vibrational Modes NMR_H ¹H NMR (Aromatic & Aliphatic H) Connectivity Proton & Carbon Connectivity NMR_H->Connectivity Proton Environment NMR_C ¹³C NMR (8 unique C signals) NMR_C->Connectivity Carbon Skeleton Structure This compound MolFormula->Structure FuncGroups->Structure Connectivity->Structure Experimental_Workflow cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Analysis Data Analysis & Elucidation Start Solid Sample Dissolve Dissolve in Solvent (for NMR, MS) Start->Dissolve Pelletize Prepare KBr Pellet (for IR) Start->Pelletize NMR_acq Acquire NMR Spectra (¹H, ¹³C) Dissolve->NMR_acq MS_acq Acquire Mass Spectrum Dissolve->MS_acq IR_acq Acquire IR Spectrum Pelletize->IR_acq Process Process Raw Data NMR_acq->Process IR_acq->Process MS_acq->Process Interpret Interpret Spectra Process->Interpret Confirm Confirm Structure Interpret->Confirm

commercial availability and suppliers of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 156001-51-3), a key chemical intermediate. The document details its commercial availability, physicochemical properties, synthesis protocols, and applications in research and development, presenting data in a clear and accessible format for professionals in the field.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The purity levels typically range from 97% to over 98%.

Table 1: Select Suppliers of this compound

SupplierPurityNotes
TCI (Tokyo Chemical Industry)≥98.0% (GC)Available via distributors like Fisher Scientific.[1]
Shanghai Harvest Chemical Industrial Co., Ltd.VariesContact information available.[2]
BeiJing Hwrk Chemicals LimitedVariesContact information available.[2]
Energy ChemicalVariesContact information available.[2]
Shijiazhuang Sdyano Fine Chemical Co., Ltd.VariesContact information available.[2]
United States BiologicalHighly PurifiedAvailable for research purposes.[3]
Sunway Pharm Ltd97%Offers various quantities.[4]
HANGZHOU LEAP CHEM CO., LTD.VariesListed as a trader on Echemi.[5]
Sigma-Aldrich97%This product is discontinued.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 156001-51-3[2][6]
Molecular Formula C₈H₆BrN[2][3][6]
Molecular Weight 196.04 g/mol [2][6]
Appearance White to Orange to Green, crystalline powder/solid[1][2]
Melting Point 47-51 °C[2]
Boiling Point 251 °C[2]
Density 1.51 g/cm³[2]
Flash Point > 110 °C (> 230 °F) - closed cup[2]
Solubility Soluble in Methanol[2]
Storage Temperature Room Temperature, sealed in dry conditions[2][3]
InChI Key WNVUTFDOGUGEIS-UHFFFAOYSA-N[1][2][6]
SMILES CC1=C(C=C(C=C1)Br)C#N[1][6]

Synthesis and Experimental Protocols

This compound is typically synthesized from 5-amino-2-methylbenzonitrile (B1273788) via a Sandmeyer-type reaction. The following protocol provides a detailed methodology.

Protocol: Synthesis from 5-Amino-2-methylbenzonitrile[3]

This procedure involves the diazotization of an amino group, followed by its substitution with bromine using a copper(I) bromide catalyst.

Materials and Reagents:

  • 5-Amino-2-methylbenzonitrile (2.0 g, 15.1 mmol)

  • Hydrobromic acid (HBr, 74%)

  • Sodium nitrite (B80452) (NaNO₂, 1.2 g, 17.4 mmol)

  • Copper(I) bromide (CuBr, 6.5 g, 45.1 mmol)

  • Water (H₂O)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether and Ethyl acetate for column chromatography

Procedure:

  • Initial Mixture: In a suitable flask, combine water (13.5 mL), HBr (14.4 mL), and a solution of 5-amino-2-methylbenzonitrile (2.0 g) dissolved in water (24 mL).

  • Heating: Heat the mixture to 50 °C and maintain for 20 minutes.

  • Diazotization: Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of NaNO₂ (1.2 g). Stir the reaction mixture at this temperature for 10 minutes.

  • Warming: Warm the mixture to 40 °C.

  • Sandmeyer Reaction: Add a solution of CuBr (6.5 g) in water (36 mL) and HBr (7.2 mL).

  • Reflux: Reflux the entire mixture for 2 hours.

  • Work-up: After the reaction is complete, extract the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Purification: Dry the organic layer with Na₂SO₄. The crude product is then purified by column chromatography using a petroleum ether:ethyl acetate (50:1) solvent system.

  • Product: The final product is obtained as a white solid with a reported yield of 77% (2.3 g).

¹H NMR Data (400 MHz, CDCl₃): δ 7.72 (s, 1H), 7.59 (d, J = 8.0 Hz, 1H), 7.19 (d, J = 8.0 Hz, 1H), 2.51 (s, 3H).[2]

Synthesis_Workflow cluster_prep Step 1: Initial Mixture cluster_diazotization Step 2: Diazotization cluster_sandmeyer Step 3: Sandmeyer Reaction cluster_workup Step 4: Work-up & Purification A Combine 5-Amino-2-methylbenzonitrile, H₂O, and HBr B Heat to 50°C for 20 min A->B C Cool to 0-5°C B->C D Add aq. NaNO₂ Stir for 10 min C->D E Warm to 40°C D->E F Add CuBr solution in HBr E->F G Reflux for 2 hours F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry with Na₂SO₄ I->J K Purify via Column Chromatography J->K L Final Product: This compound K->L

Figure 1: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups—a nitrile and a bromine atom on an aromatic ring—allow for a variety of subsequent chemical transformations. It is a precursor for creating more complex molecules, which is particularly valuable in the development of pharmaceuticals and other specialty chemicals.[2]

Applications cluster_derivatives Potential Derivatives A This compound B 5-Bromo-2-methylbenzaldehyde A->B Hydrolysis/ Reduction C 1-(5-Bromo-2-methylphenyl)ethanone A->C Grignard/ Organolithium D Cyclen Intermediate A->D Multi-step Synthesis

Figure 2: Role as a versatile chemical building block.

References

5-Bromo-2-methylbenzonitrile: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methylbenzonitrile is a strategically functionalized aromatic compound that has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique arrangement of a nitrile group, a bromine atom, and a methyl group on the benzene (B151609) ring offers a powerful platform for the construction of a diverse array of complex molecular architectures. The interplay between the electron-withdrawing cyano group and the ortho-directing methyl group, combined with the synthetically tractable bromo substituent, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.

PropertyValueReference
Molecular Formula C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]
Appearance Solid
Melting Point 47-51 °C
CAS Number 156001-51-3[1]

Safety Information: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Core Synthetic Applications

The bromine atom on the aromatic ring of this compound serves as a key handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds, which are prevalent in many biologically active molecules.[3][4] this compound is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a phosphine (B1218219) ligand (e.g., PPh₃, 0.08 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).[5][6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF) and an aqueous solution of the base.[5]

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired biaryl compound.[5]

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90>90 (hypothetical)
24-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/H₂O100>90 (hypothetical)
3Pyridine-3-boronic acidPdCl₂(dppf)K₃PO₄DMF/H₂O110>85 (hypothetical)

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound.

Suzuki_Miyaura_Coupling reagent1 This compound catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reagent1->catalyst Oxidative Addition reagent2 Ar-B(OH)₂ reagent2->catalyst product Biaryl Product catalyst->product Reductive Elimination base Base (e.g., K₂CO₃) workflow Reaction Workup & Purification product->workflow

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Synthesis of Alkynylated Benzonitriles

The Sonogashira coupling provides a reliable method for the formation of a C(sp²)-C(sp) bond, reacting aryl halides with terminal alkynes.[8][9] This reaction is instrumental in the synthesis of functionalized alkynes, which are valuable intermediates in medicinal chemistry and materials science. This compound can be efficiently coupled with a variety of terminal alkynes under standard Sonogashira conditions.

Experimental Protocol: General Procedure for Sonogashira Coupling

A typical experimental procedure for the Sonogashira coupling is as follows:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst like CuI (0.05 mmol).[9]

  • Reagent and Solvent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base, typically triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) (2.0-3.0 mmol). Then, add the terminal alkyne (1.1-1.2 mmol).[9][10]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.[9]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8093[9]
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT~85[9]
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRefluxHigh[9]

Table 3: Representative Conditions for Sonogashira Coupling of this compound (yields are based on a similar substrate, 5-bromoindole).

Sonogashira_Coupling reagent1 This compound catalyst Pd/Cu Catalyst reagent1->catalyst reagent2 Terminal Alkyne reagent2->catalyst product Alkynylated Product catalyst->product base Amine Base (e.g., Et₃N) base->catalyst workflow Filtration & Purification product->workflow

Caption: Sonogashira coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines.[11] These motifs are ubiquitous in pharmaceuticals and agrochemicals. This compound can be coupled with a wide range of primary and secondary amines using this methodology.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination is as follows:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5 mmol).[12][13]

  • Reagent and Solvent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol). Then, add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the reaction vessel and heat to a temperature typically between 80-120 °C. Monitor the reaction's progress by GC-MS or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product by column chromatography.[2]

EntryAmineLigandBaseSolventTemp (°C)Yield (%)
1MorpholineXPhosNaOtBuToluene100>90 (hypothetical)
2AnilineBrettPhosK₃PO₄1,4-Dioxane110>85 (hypothetical)
3n-ButylamineRuPhosCs₂CO₃Toluene90>90 (hypothetical)

Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound.

Buchwald_Hartwig_Amination reagent1 This compound catalyst Pd Precatalyst + Ligand reagent1->catalyst reagent2 Amine (R₂NH) reagent2->catalyst product Aryl Amine Product catalyst->product base Strong Base (e.g., NaOtBu) base->catalyst workflow Quenching & Purification product->workflow

Caption: Buchwald-Hartwig amination of this compound.

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of a variety of biologically active compounds, including kinase inhibitors and other heterocyclic scaffolds.[14][15] The ability to introduce diverse functionalities through cross-coupling reactions allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[16] The benzonitrile (B105546) moiety is a common feature in many kinase inhibitors, often involved in key binding interactions with the target protein. The synthetic handles on this compound allow for its elaboration into complex heterocyclic systems that can be tailored to specific kinase targets.

Synthesis of Heterocyclic Compounds

The cyano group of this compound can be transformed into various heterocyclic rings, such as tetrazoles, triazoles, and pyrimidines, which are important pharmacophores.[17][18] Furthermore, the products of the aforementioned cross-coupling reactions can undergo subsequent cyclization reactions to generate fused heterocyclic systems.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is primarily derived from the presence of a bromine atom that serves as a key functional group for a variety of robust and reliable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These transformations enable the efficient construction of C-C and C-N bonds, facilitating the synthesis of complex molecules such as biaryls, alkynylated aromatics, and arylamines. The strategic positioning of the methyl and cyano groups further enhances its synthetic potential. This combination of features makes this compound an indispensable tool for researchers and professionals in the pharmaceutical, agrochemical, and materials science industries, enabling the discovery and development of novel and functional molecules.

References

An In-depth Technical Guide on the Fundamental Reactivity of the Nitrile Group in 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the fundamental reactivity of the nitrile group in 5-Bromo-2-methylbenzonitrile. It explores the electronic properties of the molecule and details key transformations of the nitrile functional group, including hydrolysis, reduction, and cycloaddition reactions. Furthermore, it examines the influence of the nitrile group on the reactivity of the aryl bromide in metal-catalyzed cross-coupling reactions. This guide consolidates quantitative data from analogous systems, presents detailed experimental protocols, and utilizes diagrams to illustrate reaction mechanisms and workflows, serving as a critical resource for professionals in chemical synthesis and drug development.

Core Reactivity Principles

The nitrile group (—C≡N) is a versatile functional group in organic synthesis.[1] Its reactivity is characterized by the strong polarization of the carbon-nitrogen triple bond, where the electronegative nitrogen atom withdraws electron density, rendering the carbon atom electrophilic.[2][3] This makes the nitrile carbon susceptible to attack by a wide range of nucleophiles.[4]

In this compound, the inherent reactivity of the nitrile group is modulated by the substituents on the aromatic ring.

  • Bromo Group (-Br): Located at the para position relative to the nitrile group, it acts as an electron-withdrawing group via induction and a weak electron-donating group through resonance. Overall, it is a deactivating group.

  • Methyl Group (-CH₃): Positioned ortho to the nitrile, this group is electron-donating through hyperconjugation, slightly increasing electron density on the ring.

  • Nitrile Group (-CN): This is a strong electron-withdrawing group through both resonance and induction, significantly reducing electron density in the aromatic ring, particularly at the ortho and para positions.

The collective electronic effect of these substituents makes the nitrile carbon in this compound a potent electrophilic site, while also activating the C-Br bond for metal-catalyzed cross-coupling reactions.

G Start This compound Nitrile_C Electrophilic Nitrile Carbon Start->Nitrile_C Nitrile Reactivity Aryl_Br Aryl Bromide (C-Br Bond) Start->Aryl_Br Halide Reactivity Nuc_Add Nucleophilic Addition Nitrile_C->Nuc_Add Cross_Coup Metal-Catalyzed Cross-Coupling Aryl_Br->Cross_Coup Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) Nuc_Add->Hydrolysis Reduction Reduction (e.g., LiAlH₄, DIBAL-H) Nuc_Add->Reduction Cycloadd Cycloaddition (e.g., NaN₃) Nuc_Add->Cycloadd Coupled_Prod C-C or C-N Coupled Product Cross_Coup->Coupled_Prod Acid Carboxylic Acid Hydrolysis->Acid Amine Primary Amine Reduction->Amine Aldehyde Aldehyde Reduction->Aldehyde Tetrazole Tetrazole Cycloadd->Tetrazole

Core reactivity pathways for this compound.

Hydrolysis to Carboxylic Acid

The hydrolysis of nitriles is a fundamental transformation that converts them into carboxylic acids, typically proceeding through an amide intermediate.[5] The reaction can be catalyzed by either acid or base.[6]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water.[7]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic nitrile carbon.[8]

Given the electronic nature of this compound, hydrolysis is a feasible and important reaction.

Quantitative Data for Hydrolysis of Analogous Benzonitriles
SubstrateConditionsProductYield (%)Reference
2-ChlorobenzonitrileNaOH, H₂O, 30-150 °C, 2-24 h2-Chlorobenzoic acidHigh[9]
BenzonitrileH₂SO₄, H₂O, heatBenzoic acidNot specified[3]
General NitrileH₃O⁺ or OH⁻, H₂O, heatCarboxylic acidGeneral[6]
Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol is adapted from the hydrolysis of the analogous 5-bromo-2-chlorobenzonitrile.[9]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add an aqueous solution of sodium hydroxide (2.0-5.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS. The reaction time can range from 2 to 24 hours.[9]

  • Workup: After completion, cool the reaction mixture to room temperature and acidify with a protonic acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid product.

  • Purification: The crude 5-bromo-2-methylbenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reduction of the Nitrile Group

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.[10]

  • Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel) completely reduce the nitrile to a primary amine (R-CH₂NH₂).[3][11] The reaction with LiAlH₄ involves two successive nucleophilic additions of a hydride ion.[6]

  • Reduction to Aldehydes: A less powerful and sterically hindered reducing agent, diisobutylaluminium hydride (DIBAL-H), allows for the partial reduction of the nitrile. The reaction is typically run at low temperatures (e.g., -78 °C) and is quenched with an aqueous workup to hydrolyze the intermediate imine to an aldehyde.[6][10]

Quantitative Data for Reduction of Analogous Benzonitriles
SubstrateReagent & ConditionsProductYield (%)Reference
Substituted benzonitrilePd/C, HCOOH/NEt₃, THF, 40 °C, 2 hPrimary amineGood to excellent[11]
General Nitrile1. LiAlH₄, Ether; 2. H₂OPrimary amineGeneral[5]
General Nitrile1. DIBAL-H, Toluene, -78 °C; 2. H₃O⁺AldehydeGeneral[6][10]
General NitrileH₂/Raney Ni or PtPrimary amineGeneral[11]
Experimental Protocol: Reduction to Primary Amine with LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, ~1.5 eq) in anhydrous diethyl ether or THF.

  • Addition of Substrate: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup (Fieser method): Cautiously quench the reaction by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Purification: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Dry the filtrate over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (5-bromo-2-methylphenyl)methanamine. Further purification can be achieved via column chromatography or distillation.

G Setup 1. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) Reagents 2. Add Substrate & Reagents (e.g., LiAlH₄, DIBAL-H) Setup->Reagents Reaction 3. Reaction (Stir at specified temp, monitor) Reagents->Reaction Workup 4. Aqueous Workup / Quench Reaction->Workup Extraction 5. Extraction & Drying Workup->Extraction Purification 6. Purification (Chromatography/Distillation) Extraction->Purification Product Final Product (Amine or Aldehyde) Purification->Product

General experimental workflow for the reduction of a nitrile.

[3+2] Cycloaddition to Form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most common and effective method for synthesizing 5-substituted-1H-tetrazoles.[12][13] Tetrazoles are important in medicinal chemistry as they are often used as bioisosteric replacements for carboxylic acids.[12] The reaction is typically promoted by a Lewis acid (e.g., ZnBr₂) or by using ammonium (B1175870) chloride with sodium azide.[14][15]

Quantitative Data for Tetrazole Synthesis from Analogous Benzonitriles
SubstrateReagents & ConditionsProductYield (%)Reference
4-MethylbenzonitrileNaN₃, Fe₃O₄@SiO₂/Schiff base/Cu(II), DMF, 110 °C5-(p-tolyl)-1H-tetrazoleHigh[13]
BenzonitrileNaN₃, NH₄Cl, DMF5-Phenyl-1H-tetrazoleGood (59-88%)[15]
DNA-conjugated nitrilesNaN₃, ZnBr₂DNA-conjugated tetrazolesModerate to excellent[14]
Experimental Protocol: Synthesis of 5-(5-Bromo-2-methylphenyl)-1H-tetrazole

This protocol is based on a general method for the synthesis of 5-phenyltetrazoles.[15]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (NaN₃, ~1.5 eq), and ammonium chloride (NH₄Cl, ~1.5 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC.

  • Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. Acidify the solution with dilute HCl, which will cause the tetrazole product to precipitate.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude tetrazole can be purified by recrystallization from a suitable solvent like aqueous ethanol.

Metal-Catalyzed Cross-Coupling Reactions

While not a reaction of the nitrile group itself, the C-Br bond in this compound is highly susceptible to metal-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the para-nitrile group activates the aryl bromide towards oxidative addition, a key step in many catalytic cycles.[16] This makes the molecule an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds.[17]

Common cross-coupling reactions include:

  • Suzuki Coupling: Reaction with a boronic acid or ester (Pd catalyst, base).

  • Heck Coupling: Reaction with an alkene (Pd catalyst, base).[18]

  • Sonogashira Coupling: Reaction with a terminal alkyne (Pd/Cu catalysts, base).

  • Buchwald-Hartwig Amination: Reaction with an amine (Pd catalyst, base).

Quantitative Data for Cross-Coupling of Analogous Aryl Bromides
SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
p-BromoacetophenoneStyrenePd-complex, TBAB, Et₃N, DMF, MW, 5 minStilbene derivative88[18]
2-(4-bromo phenyl)-benzothiazoleAryl/Aliphatic thiolsCuI, K₂CO₃, Acetonitrile (B52724), MW, 25-35 minThioether derivativeGood to excellent[19]
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C, 24 hStilbene derivativeNot specified[16]
Experimental Protocol: Suzuki Cross-Coupling
  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired biaryl compound.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX R-X (5-Bromo-2-methyl- benzonitrile) ArX->OxAdd PdII R-Pd(II)-X (Complex) OxAdd->PdII Transmet Transmetalation PdII->Transmet PdII_R R-Pd(II)-R' Transmet->PdII_R Nu R'-M (Boronic Acid) Nu->Transmet Base Base Base->Transmet RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' (Coupled Product) RedElim->Product

Simplified catalytic cycle for a Suzuki cross-coupling reaction.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical analysis of the electrophilic aromatic substitution (EAS) reactions of 2-methylbenzonitrile. It explores the underlying principles governing reactivity and regioselectivity, offers predictive insights into reaction outcomes, and provides illustrative experimental protocols.

Introduction: The Duality of 2-Methylbenzonitrile in EAS

2-Methylbenzonitrile (o-tolunitrile) is an aromatic compound featuring two substituents with opposing electronic effects: a weakly activating methyl group (-CH₃) and a strongly deactivating cyano group (-CN).[1][2][3] This structural arrangement presents a unique case for studying electrophilic aromatic substitution, where the interplay between activation/deactivation and directing effects determines the reaction's feasibility and regiochemical outcome.

The methyl group is an electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack, primarily through inductive effects and hyperconjugation.[2][4] Conversely, the cyano group is a potent electron-withdrawing group (EWG) that deactivates the ring through both inductive and resonance effects, making it significantly less nucleophilic than benzene.[1][2] The overarching reactivity of 2-methylbenzonitrile is therefore dominated by the deactivating nature of the cyano group. However, the directing effects of both substituents converge to favor substitution at specific positions.

Regioselectivity: A Consensus of Directing Effects

In electrophilic aromatic substitution, the regioselectivity is governed by the ability of the existing substituents to stabilize the positively charged intermediate, known as the arenium ion or sigma complex.[1]

  • Methyl Group (-CH₃): As a weakly activating group, the methyl substituent directs incoming electrophiles to the ortho and para positions relative to itself.[5] For 2-methylbenzonitrile, this corresponds to positions 3 (ortho), 5 (para), and the carbon bearing the cyano group (ortho).

  • Cyano Group (-CN): As a strongly deactivating group, the cyano substituent directs incoming electrophiles to the meta position.[1][6] Relative to the cyano group at position 1, the meta positions are C3 and C5.

Remarkably, both the activating methyl group and the deactivating cyano group direct the incoming electrophile to the same positions: C3 and C5. This reinforcing directional effect simplifies the prediction of isomeric products, although the overall reaction rate is significantly diminished due to the powerful deactivation by the cyano group. Steric hindrance from the adjacent methyl group may cause substitution at the C5 position to be favored over the C3 position.

Caption: Directing effects of substituents on 2-methylbenzonitrile.

Key Electrophilic Aromatic Substitution Reactions

The strong deactivation conferred by the cyano group necessitates harsh reaction conditions for most EAS reactions.

Nitration

Nitration is achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the potent nitronium ion (NO₂⁺) electrophile. The reaction is expected to yield a mixture of 3-nitro-2-methylbenzonitrile and 5-nitro-2-methylbenzonitrile.

Halogenation

Halogenation with bromine or chlorine requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the halogen molecule and generate a sufficiently strong electrophile. The primary products are anticipated to be 3-halo- and 5-halo-2-methylbenzonitrile. Direct iodination is generally unreactive and requires an oxidizing agent.[7]

Sulfonation

Sulfonation involves heating with fuming sulfuric acid (H₂SO₄ + SO₃) to introduce a sulfonic acid group (-SO₃H). This reaction is typically reversible. The expected products are 2-methylbenzonitrile-3-sulfonic acid and 2-methylbenzonitrile-5-sulfonic acid.

Friedel-Crafts Reactions

Friedel-Crafts reactions are exceptionally challenging on the 2-methylbenzonitrile ring.[8] There are two primary obstacles:

  • Ring Deactivation: The powerful electron-withdrawing effect of the cyano group makes the aromatic ring a poor nucleophile, drastically slowing the reaction.[9]

  • Lewis Acid Complexation: The lone pair of electrons on the nitrile nitrogen coordinates with the Lewis acid catalyst (e.g., AlCl₃).[9] This complexation places a positive charge near the ring, further deactivating it and rendering the catalyst ineffective.

For these reasons, both Friedel-Crafts alkylation and acylation are generally expected to fail or provide negligible yields under standard conditions.[10] A common strategy to introduce an alkyl group onto a deactivated ring is to perform a Friedel-Crafts acylation (if possible, under forcing conditions) followed by a Clemmensen or Wolff-Kishner reduction of the resulting ketone.[9]

EAS_Mechanism General Mechanism of Electrophilic Aromatic Substitution A Aromatic Substrate (2-Methylbenzonitrile) C Step 1: Nucleophilic Attack (Slow, Rate-Determining) A->C B Electrophile (E+) Generation B->C D Arenium Ion Intermediate (Sigma Complex) C->D Loss of Aromaticity E Step 2: Deprotonation (Fast) D->E Base removes H+ F Substituted Product E->F Aromaticity Restored G Catalyst Regeneration E->G

Caption: General two-step mechanism for electrophilic aromatic substitution.

Predictive Summary of Reactions

Due to the specialized nature of the substrate, specific quantitative data for the electrophilic substitution of 2-methylbenzonitrile is not widely published. The following table summarizes the predicted outcomes based on established chemical principles.

ReactionReagentsPredicted Major ProductsExpected Yield/Selectivity (Qualitative)
Nitration Conc. HNO₃, Conc. H₂SO₄5-Nitro-2-methylbenzonitrile, 3-Nitro-2-methylbenzonitrileLow to moderate yield. Requires forcing conditions. C5 isomer likely favored over C3 due to sterics.
Bromination Br₂, FeBr₃5-Bromo-2-methylbenzonitrile, 3-Bromo-2-methylbenzonitrileLow yield. Requires forcing conditions. C5 isomer likely favored.
Chlorination Cl₂, AlCl₃5-Chloro-2-methylbenzonitrile, 3-Chloro-2-methylbenzonitrileLow yield. Requires forcing conditions. C5 isomer likely favored.
Sulfonation Fuming H₂SO₄, Heat2-Methylbenzonitrile-5-sulfonic acid, 2-Methylbenzonitrile-3-sulfonic acidModerate yield under harsh conditions. Reversible reaction.
Friedel-Crafts Alkylation R-Cl, AlCl₃No reaction or negligible yieldHighly unlikely to proceed due to severe ring deactivation and catalyst complexation.[8][9]
Friedel-Crafts Acylation RCOCl, AlCl₃No reaction or negligible yieldHighly unlikely to proceed due to severe ring deactivation and catalyst complexation.[9][10]

Illustrative Experimental Protocols

Disclaimer: The following protocols are illustrative and based on standard procedures for deactivated aromatic compounds.[11][12] They should be adapted and optimized for 2-methylbenzonitrile with appropriate safety precautions.

Protocol: Nitration of 2-Methylbenzonitrile

Materials:

  • 2-Methylbenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice, Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethanol (B145695) or Methanol (B129727) (for recrystallization)

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Procedure:

  • Substrate Preparation: In a 100 mL round-bottom flask, add 2-methylbenzonitrile (e.g., 5.0 g) and cool the flask in an ice bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (e.g., 15 mL) dropwise to the stirred 2-methylbenzonitrile, maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (e.g., 5 mL) to concentrated sulfuric acid (e.g., 5 mL) while cooling in an ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 30 minutes. The internal temperature must be maintained between 0-10 °C.

  • Stirring: After the addition is complete, allow the mixture to stir in the ice bath for one hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (approx. 100 g) in a beaker with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Neutralization: Wash the crude product with a small amount of cold, saturated sodium bicarbonate solution, followed by more cold water.

  • Purification: Recrystallize the air-dried crude product from a suitable solvent like ethanol or methanol to yield the purified nitro-2-methylbenzonitrile isomers.

Nitration_Workflow Experimental Workflow for Nitration A 1. Prepare Nitrating Mixture (HNO3 + H2SO4) Cool to 0°C C 3. Slow Dropwise Addition of Nitrating Mixture to Substrate (Maintain T < 10°C) A->C B 2. Dissolve Substrate (2-Methylbenzonitrile in H2SO4) Cool to 0°C B->C D 4. Reaction Stirring (1 hr at 0°C, then warm to RT) C->D E 5. Reaction Quench (Pour onto crushed ice) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash and Neutralize (H2O, NaHCO3 soln.) F->G H 8. Purify Product (Recrystallization) G->H

Caption: A typical experimental workflow for the nitration of a deactivated aromatic ring.

Protocol: Bromination of 2-Methylbenzonitrile

Materials:

  • 2-Methylbenzonitrile

  • Iron(III) Bromide (FeBr₃, anhydrous)

  • Liquid Bromine (Br₂)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Thiosulfate (B1220275) solution (10%)

  • Sodium Bicarbonate (saturated solution), Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Setup: To a dry, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add 2-methylbenzonitrile (e.g., 5.0 g) and anhydrous DCM (e.g., 50 mL).

  • Catalyst: Add the Lewis acid catalyst, FeBr₃ (e.g., 0.5 g), to the solution.

  • Bromine Addition: Dissolve liquid bromine (e.g., 2.5 mL) in a small amount of DCM and place it in the dropping funnel. Add the bromine solution dropwise to the reaction mixture at room temperature over 30 minutes. HBr gas will evolve.

  • Reaction: After addition, gently heat the mixture to reflux (approx. 40 °C) for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Cool the mixture to room temperature and slowly pour it into a beaker containing a 10% sodium thiosulfate solution to quench unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography or recrystallization to separate the bromo-2-methylbenzonitrile isomers.

Conclusion

The electrophilic aromatic substitution of 2-methylbenzonitrile is a challenging but mechanistically insightful transformation. The substrate's reactivity is severely diminished by the electron-withdrawing cyano group, necessitating harsh reaction conditions. However, the regioselectivity is predictably controlled by the converging directing effects of both the methyl and cyano groups, favoring substitution at the C3 and C5 positions. While standard EAS reactions like nitration and halogenation can be expected to proceed with low-to-moderate yields, Friedel-Crafts reactions are largely unfeasible. This guide provides a foundational framework for researchers aiming to synthesize derivatives of 2-methylbenzonitrile, emphasizing the critical interplay of electronic and steric factors.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1] This powerful reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] Its significance is particularly pronounced in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures, which are prevalent in biologically active molecules and functional materials.[2]

5-Bromo-2-methylbenzonitrile is a valuable building block in medicinal chemistry and materials science. The presence of a bromo substituent on the aromatic ring makes it an ideal candidate for Suzuki coupling reactions, allowing for the introduction of various aryl and heteroaryl moieties at this position. The nitrile and methyl groups can also be further manipulated, providing a versatile scaffold for the synthesis of complex molecules. This protocol provides a detailed methodology for a representative Suzuki coupling reaction of this compound with a generic arylboronic acid.

General Reaction Scheme

The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 5-aryl-2-methylbenzonitrile derivative.

R-B(OH)₂ + Br-C₆H₃(CH₃)(CN) --[Pd catalyst, Base]--> R-C₆H₃(CH₃)(CN)

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes a set of representative conditions for the Suzuki coupling of this compound with an arylboronic acid. These conditions are based on established protocols for similar aryl bromides and may require optimization for specific substrates.

Parameter Condition Notes
Aryl Halide This compound1.0 equivalent
Boronic Acid Arylboronic acid1.1 - 1.5 equivalents
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂1 - 5 mol%
Base K₂CO₃, Cs₂CO₃, or K₃PO₄2.0 - 3.0 equivalents
Solvent 1,4-Dioxane (B91453)/H₂O, Toluene, or DMFAnhydrous solvents are recommended
Temperature 80 - 110 °CReaction progress should be monitored
Reaction Time 2 - 24 hoursVaries with substrate and conditions

Experimental Protocol

This protocol details a representative Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times. Then, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: The flask is fitted with a reflux condenser under an inert atmosphere. The reaction mixture is heated to 90 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically when the starting material is consumed), the mixture is cooled to room temperature. The reaction mixture is then diluted with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 5-phenyl-2-methylbenzonitrile.

Mandatory Visualization

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a fundamental process in organometallic chemistry.[3] It involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br aryl_pd_br Aryl-Pd(II)Ln-Br oxidative_addition->aryl_pd_br transmetalation Transmetalation aryl_pd_br->transmetalation Ar'-B(OH)₂ Base aryl_pd_aryl Aryl-Pd(II)Ln-Aryl' transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 Aryl-Aryl' final_product 5-Aryl-2-methylbenzonitrile aryl_bromide This compound boronic_acid Arylboronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes: The Utility of 5-Bromo-2-methylbenzonitrile in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Bromo-2-methylbenzonitrile is a versatile aromatic building block that holds significant potential in the synthesis of complex heterocyclic scaffolds for targeted kinase inhibitors. The presence of three distinct functional groups—a bromo substituent, a methyl group, and a nitrile moiety—on the benzene (B151609) ring offers medicinal chemists a rich platform for molecular elaboration and structure-activity relationship (SAR) studies. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, providing further avenues for structural diversification. The methyl group can influence the molecule's conformation and metabolic stability. While direct and widespread application of this compound in the synthesis of named kinase inhibitors is not extensively documented in publicly available literature, its structural motifs are present in known kinase inhibitors, suggesting its utility as a valuable precursor.

This document provides a prospective application note on how this compound could be employed in the synthesis of kinase inhibitors, drawing parallels from established synthetic routes for structurally related compounds.

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis would revolve around sequential, site-selective functionalization.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group is highly amenable to Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. This allows for the strategic installation of various substituents that can interact with key residues in the ATP-binding pocket of kinases.

  • Nitrile Group Transformations: The nitrile can be converted to a primary amine, which can then be acylated or used in reductive amination to introduce side chains that can target the solvent-exposed region of the kinase. Alternatively, hydrolysis to a carboxylic acid allows for amide bond formation, a common linkage in many kinase inhibitors.

  • Modification of the Methyl Group: While less reactive, the methyl group can be functionalized, for instance, through benzylic bromination followed by nucleophilic substitution, to introduce additional points of diversity.

Hypothetical Synthesis of a Pyrimidine-Based Kinase Inhibitor

A plausible synthetic route could involve the coupling of this compound with a suitably functionalized pyrimidine (B1678525) core, a privileged scaffold in many kinase inhibitors. For instance, a boronic acid or ester derivative of a diaminopyrimidine could be coupled with this compound via a Suzuki reaction.

Experimental Workflow

G start This compound suzuki Suzuki Coupling (Pd catalyst, base) start->suzuki pyrimidine Diaminopyrimidine boronic ester pyrimidine->suzuki intermediate1 Coupled Intermediate suzuki->intermediate1 hydrolysis Nitrile Hydrolysis (Acid or Base) intermediate1->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid amide_coupling Amide Coupling (Amine, Coupling agent) acid->amide_coupling final_product Final Kinase Inhibitor amide_coupling->final_product

Caption: Hypothetical workflow for kinase inhibitor synthesis.

Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with a Pyrimidine Boronic Ester

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Substituted pyrimidine boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a round-bottom flask, combine this compound, the pyrimidine boronic ester, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Hydrolysis of the Nitrile Group

This protocol outlines the conversion of the nitrile to a carboxylic acid.

Materials:

Procedure:

  • Dissolve the nitrile-containing compound in a suitable solvent.

  • Add the aqueous base or acid to the solution.

  • Heat the reaction mixture to reflux and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If using a base, acidify the mixture with HCl to precipitate the carboxylic acid. If using acid, the product may precipitate upon cooling or require extraction.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Alternatively, extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the carboxylic acid.

Data Presentation

The following table provides a template for presenting quantitative data for a hypothetical series of kinase inhibitors derived from this compound.

Compound IDR Group (from Amide Coupling)Target KinaseIC₅₀ (nM)
KI-1 4-MorpholinoanilineEGFR150
KI-2 N,N-DimethylaminopropylamineVEGFR298
KI-3 Piperazinec-Met45
KI-4 3-AminopyrrolidinePI3Kα210

Signaling Pathway Visualization

Many kinase inhibitors target key nodes in cell signaling pathways that are dysregulated in cancer, such as the RAS-RAF-MEK-ERK pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from this compound) Inhibitor->RAF Inhibition

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Application Notes: 5-Bromo-2-methylbenzonitrile in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methylbenzonitrile as a versatile building block in medicinal chemistry, with a specific focus on its potential application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer agents. While direct synthetic routes from this compound to marketed drugs may not be extensively documented, its structural motifs are highly amenable to transformations that lead to key intermediates in the synthesis of complex bioactive molecules like Talazoparib (B560058).

Introduction to PARP Inhibitors and the Role of the Benzonitrile (B105546) Moiety

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs).[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[3][4] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for the treatment of various cancers.[5]

The benzonitrile scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer properties.[6][7] The nitrile group can act as a hydrogen bond acceptor and its electronic properties can be modulated by substitution on the benzene (B151609) ring, influencing the molecule's binding affinity and pharmacokinetic properties.[7][8]

Application of this compound in the Synthesis of Talazoparib Precursors

Talazoparib is a potent PARP inhibitor with a complex heterocyclic core.[3] A plausible synthetic strategy involves the construction of a substituted phthalic acid derivative, which can then be elaborated to the phthalazinone core of Talazoparib. This compound serves as a potential starting material for the synthesis of such key intermediates. The following section outlines a proposed synthetic pathway and provides generalized experimental protocols for the key transformations.

Proposed Synthetic Pathway

A hypothetical synthetic route from this compound to a key phthalic acid intermediate for Talazoparib synthesis is outlined below. This pathway is constructed based on established organic chemistry principles and analogous transformations found in the literature.

Synthetic Pathway A This compound B 5-Bromo-2-methylbenzoic acid A->B Hydrolysis C 5-Bromo-2-methyl-3-nitrobenzoic acid B->C Nitration D 2-Amino-5-bromo-3-nitrobenzoic acid C->D Reduction of nitro group (Hypothetical) E 2,5-Dibromo-3-nitrobenzoic acid D->E Sandmeyer Reaction F Key Talazoparib Intermediate E->F Further Elaboration PARP1 Signaling Pathway cluster_0 DNA Damage cluster_1 PARP1 Activation and PARylation cluster_2 Recruitment of Repair Proteins cluster_3 DNA Repair and Cell Survival cluster_4 PARP Inhibition DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 activates PARylation Poly(ADP-ribosyl)ation PARP1->PARylation catalyzes PAR Chains PAR Chains PARylation->PAR Chains produces XRCC1 XRCC1 PAR Chains->XRCC1 recruits Ligase3 DNA Ligase III PAR Chains->Ligase3 recruits PNKP PNKP PAR Chains->PNKP recruits DNA Repair DNA Repair XRCC1->DNA Repair Ligase3->DNA Repair PNKP->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival Talazoparib Talazoparib Talazoparib->PARP1 inhibits & traps Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_bio Biological Evaluation Start Starting Material (this compound) Synth Multi-step Synthesis Start->Synth Purify Purification (Chromatography, Recrystallization) Synth->Purify Char Characterization (NMR, MS, HPLC) Purify->Char Enzyme Enzyme Inhibition Assay (IC50 determination) Char->Enzyme Test Compound Cell Cell-based Assays (Cell viability, Apoptosis) Enzyme->Cell Lead Compound InVivo In Vivo Studies (Xenograft models) Cell->InVivo Candidate

References

Application Notes and Protocols: 5-Bromo-2-methylbenzonitrile as a Key Intermediate in the Synthesis of Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methylbenzonitrile as a versatile intermediate in the synthesis of novel pharmaceuticals, with a particular focus on the development of targeted therapies such as PARP inhibitors. This document outlines a prospective synthetic pathway to a key precursor of the PARP inhibitor Talazoparib (B560058), leveraging palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations, quantitative data, and visualizations of the relevant biological pathway and experimental workflows are provided to guide researchers in their drug discovery and development efforts.

Introduction: The Role of this compound in Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to its trifunctional nature. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, the bromine atom provides a handle for various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds, and the methyl group offers a site for further functionalization or can influence the steric and electronic properties of the molecule. The strategic positioning of these functional groups makes this compound an ideal starting material for the synthesis of complex heterocyclic scaffolds found in many biologically active compounds.

The bromine atom is particularly amenable to widely-used palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in constructing the core structures of many modern pharmaceuticals, including kinase inhibitors and agents targeting DNA repair pathways.

Prospective Synthesis of a Talazoparib Precursor

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[1][2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[2] While published syntheses of Talazoparib do not explicitly start from this compound, its structural features make it an excellent candidate for a convergent synthetic approach to a key intermediate.

The following section outlines a prospective multi-step synthesis to a biaryl precursor of Talazoparib, starting from this compound.

Overall Synthetic Scheme

G A This compound B Suzuki-Miyaura Coupling A->B (4-formylphenyl)boronic acid, Pd catalyst, base C 5-(4-formylphenyl)-2-methylbenzonitrile B->C D Buchwald-Hartwig Amination C->D tert-butyl carbamate (B1207046), Pd catalyst, ligand, base E 5-(4-((tert-butoxycarbonyl)amino)phenyl)-2-methylbenzonitrile D->E F Talazoparib Precursor E->F Further synthetic steps

Caption: Prospective synthesis of a Talazoparib precursor.

Key Synthetic Transformations and Data

The prospective synthesis relies on two key palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to form a C-C bond and a Buchwald-Hartwig amination to form a C-N bond. The following table summarizes the expected reaction conditions and yields based on literature precedents for similar substrates.

StepReaction TypeReactantsCatalyst/LigandBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Suzuki-Miyaura CouplingThis compound, (4-formylphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O1001280-90
2Buchwald-Hartwig Amination5-(4-formylphenyl)-2-methylbenzonitrile, tert-butyl carbamatePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane (B91453)1001875-85

Experimental Protocols

The following are detailed protocols for the key synthetic steps outlined above. These protocols are based on established procedures for similar transformations and may require optimization for specific laboratory conditions.

Protocol 1: Suzuki-Miyaura Coupling

Synthesis of 5-(4-formylphenyl)-2-methylbenzonitrile

  • Materials:

    • This compound (1.0 mmol, 196 mg)

    • (4-formylphenyl)boronic acid (1.2 mmol, 180 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg)

    • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

    • Toluene (8 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

    • Argon or Nitrogen gas

    • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Procedure:

    • To an oven-dried 50 mL round-bottom flask, add this compound, (4-formylphenyl)boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the solvent mixture of toluene, ethanol, and water.

    • Degas the solution by bubbling the inert gas through it for 15 minutes.

    • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

    • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

G cluster_0 Suzuki-Miyaura Coupling Workflow A Reactant Setup B Inert Atmosphere A->B C Solvent & Catalyst Addition B->C D Heating & Reaction C->D E Workup & Extraction D->E F Purification E->F G Product F->G

Caption: Suzuki-Miyaura coupling workflow.

Protocol 2: Buchwald-Hartwig Amination

Synthesis of 5-(4-((tert-butoxycarbonyl)amino)phenyl)-2-methylbenzonitrile

  • Materials:

    • 5-(4-formylphenyl)-2-methylbenzonitrile (1.0 mmol, 221 mg)

    • tert-butyl carbamate (1.2 mmol, 141 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19 mg)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

    • Anhydrous 1,4-Dioxane (10 mL)

    • Argon or Nitrogen gas

    • Standard laboratory glassware (Schlenk tube, etc.)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 5-(4-formylphenyl)-2-methylbenzonitrile, tert-butyl carbamate, cesium carbonate, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube.

    • Add anhydrous 1,4-dioxane to the tube.

    • Seal the tube and bring it out of the glovebox.

    • Heat the reaction mixture to 100 °C and stir for 18 hours.

    • Monitor the reaction progress by TLC.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (25 mL) and filter through a pad of celite.

    • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Biological Context: PARP Signaling Pathway

Talazoparib exerts its therapeutic effect by inhibiting the PARP1 enzyme, which plays a critical role in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). In cells with competent homologous recombination (HR) repair, the resulting double-strand breaks (DSBs) can be repaired. However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient. The inhibition of PARP1 in these cells leads to the accumulation of unrepaired DSBs, ultimately causing cell death.

G cluster_0 DNA Damage and Repair DNA_Damage DNA Damage (e.g., ROS, Alkylating agents) SSB Single-Strand Break (SSB) DNA_Damage->SSB PARP1 PARP1 Activation SSB->PARP1 Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP1->BER Cell_Survival Cell Survival BER->Cell_Survival DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR Apoptosis Apoptosis DSB->Apoptosis (unrepaired) HR->Cell_Survival HR->Apoptosis (in BRCA1/2 deficient cells) Talazoparib Talazoparib Talazoparib->PARP1 Inhibition

Caption: PARP1 signaling pathway in DNA repair.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel pharmaceuticals. Its utility is primarily derived from the presence of a bromine atom, which serves as a key handle for a variety of robust and reliable cross-coupling reactions. The prospective synthesis of a Talazoparib precursor outlined in these notes demonstrates the potential of this intermediate in the development of targeted cancer therapies. The provided protocols and biological context offer a solid foundation for researchers to design and execute their synthetic strategies towards the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols: Synthesis of Substituted Phthalocyanines from 4-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalocyanines (Pcs) are robust macrocyclic compounds with an 18-π electron system that imparts them with unique photophysical and chemical properties. Their strong absorption in the red and near-infrared regions of the electromagnetic spectrum makes them excellent candidates for applications in photodynamic therapy (PDT), where they can be activated by tissue-penetrating light to generate cytotoxic reactive oxygen species (ROS) to destroy cancer cells. The introduction of peripheral substituents onto the phthalocyanine (B1677752) ring allows for the fine-tuning of their photochemical and biological properties, such as solubility, aggregation behavior, and targeting capabilities.

This document provides detailed protocols for the synthesis of substituted phthalocyanines, specifically focusing on the use of 4-Bromo-2-methylbenzonitrile as a starting material. The presence of the bromo and methyl groups on the precursor influences the electronic properties and steric hindrance of the resulting phthalocyanine, which can impact its efficacy as a photosensitizer in drug development. Two primary synthetic routes are detailed: the synthesis of a metal-free phthalocyanine and the template synthesis of a zinc phthalocyanine. Zinc is a common central metal in PDT photosensitizers as it is known to enhance the generation of singlet oxygen.

Synthesis of Tetrakis(4-bromo-2-methylphenyl)phthalocyanine Derivatives

The synthesis of substituted phthalocyanines from 4-Bromo-2-methylbenzonitrile is typically achieved through a cyclotetramerization reaction. This process involves the condensation of four molecules of the starting benzonitrile (B105546) to form the characteristic phthalocyanine macrocycle. The reaction can be directed to produce either a metal-free phthalocyanine or a metallophthalocyanine by the inclusion of a metal salt.

Protocol 1: Synthesis of Metal-Free 2,9,16,23-tetrakis(4-bromo-2-methylphenyl)phthalocyanine (H₂Pc)

This protocol describes the synthesis of the metal-free phthalocyanine derivative using a lithium pentoxide-mediated cyclotetramerization followed by demetalation.

Materials:

Experimental Procedure:

  • Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add dry 1-pentanol (30 mL).

  • Lithium Alkoxide Formation: Carefully add small pieces of lithium metal (0.2 g, 28.8 mmol) to the 1-pentanol under a gentle flow of inert gas. Heat the mixture to 100-110 °C with stirring until all the lithium has dissolved to form lithium pentoxide.

  • Cyclotetramerization: To the hot lithium pentoxide solution, add 4-Bromo-2-methylbenzonitrile (2.0 g, 10.2 mmol) in one portion. Increase the temperature and maintain the reaction mixture at reflux (approximately 138 °C) for 6 hours under an inert atmosphere. The color of the solution should turn dark green, indicating the formation of the dilithium (B8592608) phthalocyanine complex.

  • Demetalation and Precipitation: After cooling to room temperature, slowly add the green reaction mixture to a beaker containing 100 mL of methanol with vigorous stirring. Add glacial acetic acid (5 mL) dropwise to the methanolic solution to demetalate the dilithium phthalocyanine. A green precipitate of the metal-free phthalocyanine will form.

  • Isolation and Washing: Collect the green precipitate by suction filtration. Wash the solid sequentially with hot water (3 x 50 mL), methanol (3 x 50 mL), and finally with a small amount of cold acetone (B3395972) to remove unreacted starting materials and byproducts.

  • Purification: The crude product is purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in toluene and pack a column.

    • Dissolve the crude product in a minimal amount of toluene (with a few drops of pyridine (B92270) to reduce aggregation if necessary) and load it onto the column.

    • Elute the column with toluene. The main green fraction containing the desired metal-free phthalocyanine is collected.

  • Final Product: Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified 2,9,16,23-tetrakis(4-bromo-2-methylphenyl)phthalocyanine as a dark green solid. Dry the product in a vacuum oven.

Protocol 2: Template Synthesis of Zinc(II) 2,9,16,23-tetrakis(4-bromo-2-methylphenyl)phthalocyanine (ZnPc)

This protocol outlines the direct synthesis of the zinc phthalocyanine complex using a metal salt as a template for the cyclotetramerization reaction.

Materials:

  • 4-Bromo-2-methylbenzonitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Pentanol or N,N-Dimethylformamide (DMF)

  • Methanol

  • Chloroform (B151607)

  • Silica gel for column chromatography

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for filtration and extraction

Experimental Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, combine 4-Bromo-2-methylbenzonitrile (2.0 g, 10.2 mmol), anhydrous zinc chloride (0.35 g, 2.55 mmol), and 1-pentanol (20 mL).

  • Cyclotetramerization: Add a catalytic amount of DBU (2-3 drops) to the mixture. Heat the reaction mixture to reflux (approximately 138 °C for 1-pentanol) with stirring under an inert atmosphere for 8-12 hours. The solution will turn a deep blue or greenish-blue color.

  • Precipitation and Isolation: After cooling to room temperature, pour the reaction mixture into 150 mL of methanol. A blue-green precipitate will form. Collect the solid by suction filtration.

  • Washing: Wash the crude product thoroughly with hot water (3 x 50 mL) and then with methanol (3 x 50 mL) to remove DBU, unreacted starting materials, and inorganic salts.

  • Purification: The crude zinc phthalocyanine is purified by column chromatography on silica gel.

    • Prepare a silica gel column using chloroform as the eluent.

    • Dissolve the crude product in a minimal amount of chloroform and load it onto the column.

    • Elute the column with chloroform. The major blue-green fraction is collected.

  • Final Product: Evaporate the solvent from the collected fraction under reduced pressure to yield the purified zinc(II) 2,9,16,23-tetrakis(4-bromo-2-methylphenyl)phthalocyanine as a dark blue-green solid. Dry the product under vacuum.

Data Presentation

The following tables summarize representative quantitative data for peripherally substituted bromo- and methyl-phthalocyanines. The exact values for the target compounds may vary and should be determined experimentally.

Table 1: Reaction Parameters and Yields

CompoundStarting MaterialSynthetic MethodSolventReaction Time (h)Temperature (°C)Typical Yield (%)
H₂Pc4-Bromo-2-methylbenzonitrileLithium Pentoxide1-Pentanol613830-40
ZnPc4-Bromo-2-methylbenzonitrileTemplate Synthesis (ZnCl₂)1-Pentanol8-1213850-60

Table 2: Spectroscopic Characterization Data (Representative)

Compound¹H NMR (δ, ppm in CDCl₃)¹³C NMR (δ, ppm in CDCl₃)UV-Vis (λmax, nm (log ε) in THF)Mass Spec. (m/z)
H₂Pc Aromatic H: 7.5-8.5, Methyl H: ~2.5, NH (internal): -1.0 to -3.0 (broad)Aromatic C: 120-145, Methyl C: ~21Q-band: ~700, ~670; Soret band: ~340[M+H]⁺ ~1026
ZnPc Aromatic H: 7.6-8.8, Methyl H: ~2.6Aromatic C: 122-148, Methyl C: ~22Q-band: ~680; Soret band: ~350[M]⁺ ~1088

Note: The mass spectrometry data for brominated compounds will show a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4-Bromo-2-methylbenzonitrile reaction_h2pc Cyclotetramerization (Li in 1-Pentanol) start->reaction_h2pc reaction_znpc Template Synthesis (ZnCl2, DBU) start->reaction_znpc demetalation Demetalation (Acetic Acid) reaction_h2pc->demetalation precipitation_znpc Precipitation (Methanol) reaction_znpc->precipitation_znpc precipitation_h2pc Precipitation (Methanol) demetalation->precipitation_h2pc filtration_h2pc Filtration & Washing precipitation_h2pc->filtration_h2pc filtration_znpc Filtration & Washing precipitation_znpc->filtration_znpc column_chrom_h2pc Column Chromatography (Silica, Toluene) filtration_h2pc->column_chrom_h2pc column_chrom_znpc Column Chromatography (Silica, Chloroform) filtration_znpc->column_chrom_znpc evaporation_h2pc Solvent Evaporation column_chrom_h2pc->evaporation_h2pc evaporation_znpc Solvent Evaporation column_chrom_znpc->evaporation_znpc final_product_h2pc Metal-Free Phthalocyanine (H2Pc) evaporation_h2pc->final_product_h2pc final_product_znpc Zinc Phthalocyanine (ZnPc) evaporation_znpc->final_product_znpc analysis Spectroscopic Analysis (NMR, UV-Vis, MS) final_product_h2pc->analysis final_product_znpc->analysis

Caption: Workflow for the synthesis and purification of substituted phthalocyanines.

Signaling Pathway in Photodynamic Therapy

pdt_pathway cluster_activation Photosensitizer Activation cluster_ros Reactive Oxygen Species (ROS) Generation cluster_cellular_effect Cellular Effects Pc Phthalocyanine (Pc) (Ground State, S0) Pc_S1 Excited Singlet State (S1) Pc->Pc_S1 Pc_T1 Excited Triplet State (T1) Pc_S1->Pc_T1 Intersystem Crossing TypeII Type II Pathway (Energy Transfer) Pc_T1->TypeII Light Light (650-700 nm) Light->Pc Absorption O2_ground Molecular Oxygen (³O₂) (Ground State) O2_ground->TypeII O2_singlet Singlet Oxygen (¹O₂) (Cytotoxic) CellDamage Oxidative Stress & Cellular Damage O2_singlet->CellDamage TypeII->O2_singlet Apoptosis Apoptosis (Programmed Cell Death) CellDamage->Apoptosis Necrosis Necrosis CellDamage->Necrosis TumorCell Tumor Cell Apoptosis->TumorCell leads to destruction of Necrosis->TumorCell leads to destruction of

Caption: Simplified signaling pathway of phthalocyanine-mediated photodynamic therapy.

Applications in Drug Development

Halogenated phthalocyanines, such as those derived from 4-Bromo-2-methylbenzonitrile, are of significant interest in drug development, particularly for photodynamic therapy (PDT). The presence of heavy atoms like bromine can enhance the efficiency of intersystem crossing, leading to a higher quantum yield of the excited triplet state, which is crucial for the generation of singlet oxygen.[1]

Key application areas include:

  • Photosensitizers for Cancer Therapy: Brominated phthalocyanines can be formulated into drug delivery systems to target and destroy tumor cells upon light activation.[2][3] Their strong absorption in the near-infrared allows for deeper tissue penetration of the activating light.

  • Antimicrobial Photodynamic Therapy: These compounds can also be used to eradicate pathogenic microorganisms, including bacteria and fungi, offering an alternative to conventional antibiotics.

  • Theranostics: By incorporating imaging agents or targeting moieties, bromo-substituted phthalocyanines can be developed into theranostic agents that combine diagnostic imaging with therapeutic action.

The methyl groups on the periphery can improve the solubility of the phthalocyanine in organic solvents and may influence its interaction with biological membranes and drug delivery vehicles. Further functionalization of the bromo groups through cross-coupling reactions can be employed to attach targeting ligands or solubilizing groups to enhance the therapeutic index of the photosensitizer.

Conclusion

The synthesis of substituted phthalocyanines from readily available precursors like 4-Bromo-2-methylbenzonitrile provides a versatile platform for the development of novel photosensitizers. The detailed protocols and representative data presented herein serve as a valuable resource for researchers in academia and the pharmaceutical industry. The ability to systematically modify the periphery of the phthalocyanine macrocycle opens up numerous possibilities for creating next-generation photodynamic therapy agents with improved efficacy and selectivity. Further research into the specific biological activities of these bromo-methyl substituted phthalocyanines is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols for 4-Bromo-2-methylbenzonitrile in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Bromo-2-methylbenzonitrile (4B2MBN) as a nonlinear optical (NLO) material. The information is intended to guide researchers in the synthesis, crystal growth, and characterization of this promising organic NLO material.

Application Notes

4-Bromo-2-methylbenzonitrile is an organic crystalline material that has demonstrated significant potential for applications in nonlinear optics. Its molecular structure, featuring both electron-donating (bromo) and electron-accepting (methyl and cyano) groups, facilitates intramolecular charge transfer, a key characteristic for second-order NLO activity.[1] Single crystals of 4B2MBN have been successfully grown and have shown a notable second harmonic generation (SHG) efficiency, making them suitable for frequency conversion applications.[2]

The key attributes of 4-Bromo-2-methylbenzonitrile for NLO applications include its relatively high SHG efficiency, good optical transparency in the visible and near-infrared regions, and thermal stability. These properties make it a candidate for use in various photonic and optoelectronic devices.

Structure-Property Relationship

The nonlinear optical properties of 4-Bromo-2-methylbenzonitrile arise from its molecular structure. The benzene (B151609) ring acts as a π-conjugated bridge, facilitating electron delocalization. The bromo group at the 4-position serves as an electron donor, while the cyano and methyl groups at the 1 and 2-positions, respectively, act as electron acceptors. This donor-π-acceptor configuration leads to a significant molecular dipole moment and a large first-order hyperpolarizability (β), which is the molecular origin of the macroscopic second-order NLO susceptibility (χ⁽²⁾) responsible for effects like second harmonic generation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for 4-Bromo-2-methylbenzonitrile.

Table 1: Nonlinear Optical and Related Properties

PropertyValueReference Material
Second Harmonic Generation (SHG) Efficiency2.625 times that of KDPKDP
UV Cutoff Wavelength221.6 nm[1][2], 264.8 nm[1][2]-
Optical Band Gap4.75 eV[1][2]-

Table 2: Crystallographic and Thermal Properties

PropertyValue
Crystal SystemOrthorhombic
Unit Cell Parametersa = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = β = γ = 90°[1][2]
Thermal Stability (TGA)Stable up to 125.59 °C

Experimental Protocols

Detailed methodologies for the synthesis, crystal growth, and characterization of 4-Bromo-2-methylbenzonitrile are provided below.

Protocol 1: Synthesis of 4-Bromo-2-methylbenzonitrile

This protocol is adapted from the synthesis of a similar isomer, 2-Bromo-4-methylbenzonitrile, via a Sandmeyer reaction.[3] The starting material for 4-Bromo-2-methylbenzonitrile would be 4-amino-2-methylbenzonitrile (B189046).

Materials:

  • 4-amino-2-methylbenzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Diazotization:

    • Dissolve 4-amino-2-methylbenzonitrile in concentrated HCl in a beaker.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of CuBr in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture into a larger beaker containing ice water.

    • Extract the aqueous mixture with ethyl acetate.

    • Separate the organic layer and wash it sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

Protocol 2: Single Crystal Growth by Slow Evaporation

Single crystals of 4-Bromo-2-methylbenzonitrile suitable for NLO studies can be grown from an ethanol (B145695) solution by the slow evaporation method.[1]

Materials:

  • Synthesized and purified 4-Bromo-2-methylbenzonitrile

  • Ethanol (spectroscopic grade)

  • Beaker or crystallizing dish

  • Parafilm or aluminum foil

Procedure:

  • Solution Preparation:

    • Prepare a saturated or near-saturated solution of 4-Bromo-2-methylbenzonitrile in ethanol at room temperature. A good starting point is to dissolve the compound in a minimal amount of solvent and then add slightly more solvent until all the solid is just dissolved.

    • Filter the solution through a syringe filter (0.22 µm) into a clean beaker or crystallizing dish to remove any dust or particulate matter.

  • Crystal Growth:

    • Cover the beaker or dish with parafilm or aluminum foil.

    • Puncture a few small holes in the cover to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

    • Place the container in a vibration-free and temperature-stable environment.

    • Allow the solvent to evaporate slowly over a period of several days to weeks.

  • Crystal Harvesting:

    • Once well-formed single crystals of suitable size are observed, carefully harvest them from the solution.

    • Gently wash the crystals with a small amount of cold ethanol and dry them on a filter paper.

Protocol 3: Kurtz-Perry Powder SHG Measurement

The second harmonic generation (SHG) efficiency of 4-Bromo-2-methylbenzonitrile can be determined using the Kurtz-Perry powder technique.[4][5] This method compares the SHG intensity of the powdered sample to that of a standard reference material, such as potassium dihydrogen phosphate (B84403) (KDP).

Materials and Equipment:

  • 4-Bromo-2-methylbenzonitrile single crystals

  • Potassium Dihydrogen Phosphate (KDP) powder (as a reference)

  • Mortar and pestle

  • Sieves with desired mesh sizes (e.g., 100-150 µm)

  • Sample holder (e.g., a micro-cuvette)

  • Nd:YAG laser (1064 nm, pulsed)

  • Appropriate filters to block the fundamental wavelength (1064 nm) and pass the second harmonic (532 nm)

  • Photomultiplier tube (PMT) or a photodiode detector

  • Oscilloscope

Procedure:

  • Sample Preparation:

    • Grind the grown single crystals of 4-Bromo-2-methylbenzonitrile into a fine powder using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size range (e.g., 100-150 µm). Prepare the KDP reference powder in the same particle size range.

    • Pack the powdered sample into the sample holder, ensuring a consistent packing density.

  • Measurement:

    • Direct the pulsed Nd:YAG laser beam onto the powdered sample.

    • Collect the light emitted from the sample and pass it through a filter to isolate the 532 nm second harmonic signal.

    • Detect the SHG signal using the PMT or photodiode.

    • Record the intensity of the SHG signal using the oscilloscope.

    • Replace the 4B2MBN sample with the KDP reference sample and repeat the measurement under identical experimental conditions.

  • Data Analysis:

    • Compare the SHG signal intensity of the 4-Bromo-2-methylbenzonitrile sample with that of the KDP reference.

    • The relative SHG efficiency is calculated as the ratio of the SHG intensity of the sample to the SHG intensity of KDP.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_crystal_growth Crystal Growth cluster_characterization Characterization cluster_nlo_measurement NLO Measurement start Starting Material (4-amino-2-methylbenzonitrile) diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization sandmeyer Sandmeyer Reaction (CuBr, HCl) diazotization->sandmeyer purification Purification (Column Chromatography) sandmeyer->purification product 4-Bromo-2-methylbenzonitrile purification->product dissolution Dissolution in Ethanol product->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystals evaporation->crystal xrd Single Crystal XRD crystal->xrd spectroscopy FTIR/Raman & UV-Vis crystal->spectroscopy thermal TG/DTA crystal->thermal powdering Powdering & Sieving crystal->powdering kurtz_perry Kurtz-Perry SHG Measurement powdering->kurtz_perry shg_result SHG Efficiency (2.625 x KDP) kurtz_perry->shg_result

Caption: Experimental workflow for the synthesis, crystal growth, and characterization of 4-Bromo-2-methylbenzonitrile for NLO applications.

Structure-Property Relationship for NLO Activity

NLO_Structure_Property cluster_molecule 4-Bromo-2-methylbenzonitrile Molecule cluster_properties Resulting NLO Properties structure Benzene Ring (π-conjugated system) acceptor Electron Acceptors (-CN, -CH3) structure->acceptor ict Intramolecular Charge Transfer (ICT) structure->ict Leads to donor Electron Donor (-Br) donor->structure hyperpolarizability High First-order Hyperpolarizability (β) ict->hyperpolarizability shg Macroscopic SHG (χ⁽²⁾) hyperpolarizability->shg

Caption: Donor-acceptor structure of 4-Bromo-2-methylbenzonitrile leading to its nonlinear optical properties.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 5-Bromo-2-methylbenzonitrile. This versatile building block is a valuable precursor in the synthesis of a wide range of complex organic molecules relevant to the pharmaceutical and materials science industries. The methodologies described herein focus on several key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] this compound is an attractive substrate for these reactions due to the presence of a reactive C-Br bond, which can be selectively functionalized. The resulting products, substituted 2-methylbenzonitriles, are important intermediates in the development of novel therapeutics and functional materials.

General Reaction Principles

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira reactions) or Migratory Insertion (for Heck reactions) or Amine Coordination/Deprotonation (for Buchwald-Hartwig amination): The coupling partner (e.g., an organoboron compound, an alkene, an alkyne, or an amine) is introduced to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of these reactions, influencing reaction rates, yields, and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between this compound and various boronic acids or esters, leading to the synthesis of 5-aryl-2-methylbenzonitriles.[2][3]

General Reaction Scheme:

This compound + Arylboronic Acid → 5-Aryl-2-methylbenzonitrile

Typical Reaction Conditions:
ParameterTypical ConditionsNotes
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyst loading typically ranges from 1-5 mol%.
Ligand PPh₃, SPhos, XPhosOften used with Pd(OAc)₂ or other palladium precursors.
Base K₂CO₃, K₃PO₄, Cs₂CO₃An inorganic base is required to facilitate the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is commonly used.
Temperature 80-110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS for completion.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (B91453)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction enables the coupling of this compound with alkenes to form 5-alkenyl-2-methylbenzonitriles.[1][6]

General Reaction Scheme:

This compound + Alkene → 5-Alkenyl-2-methylbenzonitrile

Typical Reaction Conditions:
ParameterTypical ConditionsNotes
Palladium Catalyst Pd(OAc)₂Typically used at 1-5 mol%.
Ligand PPh₃, P(o-tol)₃Often used in a 2:1 ratio to palladium.
Base Et₃N, K₂CO₃An organic or inorganic base is used to neutralize the HBr formed.
Solvent DMF, Acetonitrile, TolueneAnhydrous polar aprotic solvents are commonly used.
Temperature 100-140 °CHigher temperatures are often required for aryl bromides.
Reaction Time 12-48 hoursMonitored by TLC or GC-MS.
Experimental Protocol: Heck Reaction

This protocol provides a general procedure for the Heck reaction of this compound with an acrylate (B77674).[7]

Materials:

  • This compound (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (B128534) (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF, followed by triethylamine and n-butyl acrylate.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne, yielding 5-alkynyl-2-methylbenzonitrile derivatives.[2]

General Reaction Scheme:

This compound + Terminal Alkyne → 5-Alkynyl-2-methylbenzonitrile

Typical Reaction Conditions:
ParameterTypical ConditionsNotes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Typically 1-5 mol% loading.
Copper Co-catalyst CuITypically 2-10 mol% loading.
Base Et₃N, DiisopropylamineAn amine base is used as both the base and often as a solvent.
Solvent THF, DMFAnhydrous solvents are required.
Temperature Room Temperature to 80 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 2-24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[2]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring by TLC.

  • After the reaction is complete, filter the mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine.[8]

General Reaction Scheme:

This compound + Amine → 5-(Amino)-2-methylbenzonitrile

Typical Reaction Conditions:
ParameterTypical ConditionsNotes
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts are often used.
Ligand BINAP, Xantphos, RuPhosBulky, electron-rich phosphine (B1218219) ligands are essential.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required.
Solvent Toluene, DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-120 °CThe reaction is typically heated.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.[9]

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents 1. Add Reactants (this compound, Coupling Partner) catalyst 2. Add Catalyst System (Pd source, Ligand, Base) reagents->catalyst solvent 3. Add Solvent catalyst->solvent heating 4. Heat and Stir under Inert Atmosphere solvent->heating monitoring 5. Monitor Progress (TLC, LC-MS) heating->monitoring extraction 6. Quench and Extract monitoring->extraction purification 7. Purify Product (Chromatography) extraction->purification

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Catalytic Cycle

catalytic_cycle pd0 Pd(0)L_n pd_intermediate R-Pd(II)-Br(L_n) pd0->pd_intermediate Oxidative Addition oxidative_addition Oxidative Addition pd_coupled R-Pd(II)-R'(L_n) pd_intermediate->pd_coupled Transmetalation/ Coupling transmetalation Transmetalation / Coupling Partner Addition pd_coupled->pd0 product R-R' pd_coupled->product Reductive Elimination reductive_elimination Reductive Elimination substrate R-Br substrate->pd0 coupling_partner R'-[M] coupling_partner->pd_intermediate

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Note and Protocol: Purification of 5-Bromo-2-methylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Bromo-2-methylbenzonitrile is a valuable building block in organic synthesis, frequently used as an intermediate in the development of pharmaceuticals and other complex molecules. The purity of this intermediate is crucial for the success of subsequent reaction steps and the quality of the final product. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. This method leverages the differences in solubility of the target compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

This document provides a detailed protocol for the purification of this compound using the recrystallization technique, including solvent selection, a step-by-step procedure, and expected outcomes.

Data Presentation

The physicochemical properties of this compound are summarized below. A curated list of potential solvents for screening is provided, based on the compound's aromatic and nitrile functionalities.

Table 1: Physicochemical Properties and Solvent Screening Data for this compound

PropertyValueReference
CAS Number 156001-51-3[1][2][3]
Molecular Formula C₈H₆BrN[1][3][4]
Molecular Weight 196.04 g/mol [1][3][4]
Appearance White to off-white solid[1][2]
Melting Point 47-51 °C[1][2]
Initial Purity (Typical) ~97%[1]
Potential Solvents Single Solvents: Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate[5][6][7]
Solvent Pairs: Ethyl Acetate/Heptane, Toluene/Hexane, Ethanol/Water[8][9]

Experimental Protocols

Solvent Selection Protocol

The choice of solvent is the most critical parameter for a successful recrystallization.[10] The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at room or sub-ambient temperatures.

  • Screening: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate/heptane) dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at this stage.

  • Heating: Gently heat the test tubes that show poor solubility at room temperature in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observation: The optimal solvent or solvent system is the one that yields a large quantity of crystalline precipitate upon cooling.

Recrystallization Protocol for this compound

This protocol outlines the general procedure. The exact solvent and volumes should be determined from the screening protocol above.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the minimum amount of the chosen recrystallization solvent required to create a slurry. Heat the flask on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a powder funnel containing fluted filter paper. Quickly pour the hot solution through the filter to remove the impurities. This step prevents premature crystallization of the desired product.

  • Crystallization: Remove the flask containing the clear solution from the heat source. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[11]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry. For faster results, dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

  • Characterization: Determine the melting point of the dried, purified crystals. A successful purification should result in a sharper and narrower melting point range compared to the crude material. Weigh the final product to calculate the percent recovery.

Visualizations

The following diagram illustrates the logical workflow of the purification process.

Recrystallization_Workflow cluster_prep Preparation cluster_main Purification Process cluster_analysis Analysis Start Start with Crude This compound Solvent_Screen Solvent Screening Start->Solvent_Screen Determine Optimal Solvent Dissolution 1. Dissolve Crude Solid in Minimum Hot Solvent Solvent_Screen->Dissolution Hot_Filtration 2. Hot Filtration (If Insoluble Impurities Present) Dissolution->Hot_Filtration Crystallization 3. Slow Cooling to Room Temperature Hot_Filtration->Crystallization Clear Solution Ice_Bath 4. Cool in Ice Bath Crystallization->Ice_Bath Vacuum_Filtration 5. Isolate Crystals (Vacuum Filtration) Ice_Bath->Vacuum_Filtration Washing 6. Wash Crystals with Cold Solvent Vacuum_Filtration->Washing Drying 7. Dry Purified Crystals Washing->Drying Characterization Characterization (Melting Point, Yield) Drying->Characterization End Pure this compound Characterization->End

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Industrial Synthesis of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the large-scale synthesis, purification, and quality control of 5-Bromo-2-methylbenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. This document outlines two primary synthetic routes: the Sandmeyer reaction of 5-amino-2-methylbenzonitrile (B1273788) and the direct bromination of 2-methylbenzonitrile. Detailed experimental protocols, safety precautions, and methods for industrial-scale purification and analysis are presented.

Introduction

This compound (C₈H₆BrN, CAS No: 156001-51-3) is a crucial building block in the synthesis of a variety of organic molecules.[1] Its functional groups, a nitrile and a bromine atom on a toluene (B28343) framework, allow for diverse chemical transformations, making it a valuable precursor for complex molecular architectures. Notably, brominated aromatic compounds are integral to the synthesis of numerous kinase inhibitors and other targeted therapies in the pharmaceutical sector, as well as in the development of modern agrochemicals.[2][3][4] The robust and efficient industrial-scale production of high-purity this compound is therefore of significant importance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 196.04 g/mol
Appearance White to off-white crystalline solid
Melting Point 47-51 °C
Boiling Point 251 °C[1]
Flash Point > 110 °C
Solubility Soluble in methanol (B129727) and other organic solvents.[1]

Synthetic Routes for Industrial Production

Two primary synthetic methodologies are detailed for the large-scale production of this compound.

Synthesis via Sandmeyer Reaction

This route involves the diazotization of 5-amino-2-methylbenzonitrile followed by a copper(I) bromide-mediated Sandmeyer reaction. This method is well-documented and provides a good yield of the desired product.[1]

Step 1: Diazotization

  • In a suitable reaction vessel equipped with cooling and stirring, charge water and hydrobromic acid (HBr).

  • Add 5-amino-2-methylbenzonitrile to the acidic solution.

  • Heat the mixture to approximately 50°C and stir for 20 minutes to ensure complete dissolution and salt formation.

  • Cool the mixture to 0-5°C in an ice-salt bath.

  • Slowly add an aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, maintaining the temperature between 0-5°C.

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 10 minutes.

Step 2: Sandmeyer Reaction

  • In a separate vessel, prepare a solution of copper(I) bromide (CuBr) in water and HBr.

  • Warm the diazonium salt solution to approximately 40°C.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Gas evolution (N₂) will be observed.

  • After the reaction is complete, cool the mixture to room temperature.

Work-up and Purification:

  • Extract the reaction mixture with a suitable organic solvent, such as ethyl acetate (B1210297).

  • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Diagram of the Sandmeyer Reaction Workflow:

G Sandmeyer Reaction for this compound Synthesis A 5-Amino-2-methylbenzonitrile B Diazotization (NaNO2, HBr, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuBr, Reflux) C->D E Crude this compound D->E F Purification (Recrystallization/Chromatography) E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Synthesis via Direct Bromination
  • In a reaction vessel protected from light, dissolve 2-methylbenzonitrile in a suitable solvent (e.g., dichloromethane, acetonitrile (B52724), or a strong acid like sulfuric acid).

  • If using a non-acidic solvent, add a catalytic amount of a Lewis acid or a radical initiator.

  • Cool the solution to a controlled temperature (typically between 0°C and room temperature).

  • Slowly add the brominating agent (NBS or a solution of Br₂) to the reaction mixture. The stoichiometry of the brominating agent is critical to minimize the formation of di-brominated byproducts.

  • Stir the reaction mixture at the controlled temperature for a specified time (monitoring by TLC or GC is recommended).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if Br₂ was used.

  • Proceed with a standard aqueous work-up, including washing with water and brine.

  • Dry the organic phase and concentrate under reduced pressure.

  • Purify the crude product as described in the previous section.

Diagram of the Direct Bromination Workflow:

G Direct Bromination for this compound Synthesis A 2-Methylbenzonitrile B Bromination (NBS or Br2, Catalyst, Controlled Temp.) A->B C Crude this compound B->C D Purification (Recrystallization/Chromatography) C->D E Pure this compound D->E

Caption: Proposed workflow for the synthesis of this compound via direct bromination.

Industrial-Scale Purification

High purity of this compound is crucial for its use in pharmaceutical and agrochemical synthesis. The following methods are suitable for large-scale purification.

Recrystallization

Recrystallization is a cost-effective method for purifying solid compounds. The choice of solvent is critical for achieving high purity and yield.

  • Solvent Selection: Test the solubility of the crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures. Common solvent systems for substituted benzonitriles include ethanol, methanol, isopropanol, toluene, heptane/ethyl acetate mixtures, and acetone/water mixtures.[9][10]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the purified crystals under vacuum.

Distillation

Given its relatively high boiling point, vacuum distillation can be employed for purification, particularly to remove non-volatile impurities.

Chromatography

For very high purity requirements, industrial-scale column chromatography can be utilized. However, this method is generally more expensive and complex than recrystallization.

Quality Control and Analytical Methods

Rigorous quality control is essential to ensure the purity and identity of the final product.

Analytical MethodPurposeTypical Conditions
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Column: C18 reverse-phase column. Mobile Phase: A gradient of acetonitrile and water, potentially with a small amount of formic or phosphoric acid.[11][12] Detection: UV at a suitable wavelength (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of the main component and volatile impurities.A standard GC column (e.g., DB-5) with a temperature gradient program. Mass spectrometry for confirmation of molecular weight and fragmentation pattern.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of isomeric impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃).
Melting Point Analysis Assessment of purity.A sharp melting point range close to the literature value indicates high purity.

Safety and Handling

This compound is a chemical that requires careful handling.

  • Hazard Classification: Harmful if swallowed.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

Applications in Industry

This compound is a versatile intermediate with significant applications in the following sectors:

  • Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Brominated heterocyclic compounds are particularly important in the development of kinase inhibitors for cancer therapy.[2][3][4][16]

  • Agrochemicals: This compound is utilized in the synthesis of novel pesticides and herbicides, contributing to crop protection and improved agricultural yields.[2]

Summary of Quantitative Data

Synthesis RouteStarting MaterialKey ReagentsReported YieldPurityReference
Sandmeyer Reaction 5-Amino-2-methylbenzonitrileNaNO₂, HBr, CuBr77%High after purification[1]
Direct Bromination 2-MethylbenzonitrileNBS or Br₂, CatalystNot reported (expected to be high)Dependent on reaction selectivity and purificationAnalogous Reactions[5][7]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 5-Bromo-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and effective method for synthesizing this compound is the Sandmeyer reaction.[1][2][3] This reaction involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a cyanide group in the presence of a copper(I) salt.[2] In this specific synthesis, the starting material is typically 5-amino-2-methylbenzonitrile (B1273788).

Q2: What is the general reaction mechanism for the Sandmeyer reaction in this synthesis?

The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution. The reaction proceeds via the formation of an aryl radical after a one-electron transfer from the copper(I) catalyst to the diazonium salt, with the subsequent loss of nitrogen gas. The desired nitrile is then formed by the reaction of the aryl radical with the copper(II) species.[2]

Q3: What are some of the key safety precautions to consider during this synthesis?

Diazonium salts can be explosive when isolated and dry. Therefore, it is crucial to prepare them at low temperatures (typically 0-5 °C) and use them immediately in the subsequent reaction step without isolation. Standard personal protective equipment (PPE), including safety goggles, lab coats, and gloves, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Incomplete diazotization of the starting amine.Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite (B80452). Use a fresh solution of sodium nitrite.
Decomposition of the diazonium salt.Use the diazonium salt immediately after its formation. Avoid allowing the temperature to rise above 5 °C before the addition of the copper(I) bromide solution.
Inactive copper(I) bromide catalyst.Use freshly prepared or high-purity copper(I) bromide. Ensure the catalyst is fully dissolved in the hydrobromic acid solution before addition.
Presence of Impurities in the Final Product Formation of biaryl byproducts.This is a known side reaction in Sandmeyer reactions.[2] To minimize this, ensure efficient stirring and slow, controlled addition of the diazonium salt solution to the copper(I) bromide solution.
Unreacted starting material (5-amino-2-methylbenzonitrile).Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adding a slight excess of sodium nitrite.
Formation of phenolic byproducts.This can occur if the diazonium salt reacts with water. Maintain a low reaction temperature and ensure an acidic environment to suppress this side reaction.
Difficulty in Product Purification Product co-eluting with impurities during column chromatography.Optimize the solvent system for column chromatography. A common system is petroleum ether:ethyl acetate (B1210297) (50:1).[4] Consider using a different stationary phase if separation is still challenging.
Oily product instead of a white solid.This may indicate the presence of residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. If impurities are present, recrystallization from a suitable solvent system may be necessary.

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a known procedure with a reported yield of 77%.[4]

Materials:

  • 5-amino-2-methylbenzonitrile

  • Hydrobromic acid (HBr, 74%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

  • Ethyl acetate (AcOEt)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether

  • Ice

Procedure:

  • Diazotization:

    • In a flask, add water (13.5 mL) and hydrobromic acid (14.4 mL).

    • Dissolve 5-amino-2-methylbenzonitrile (2.0 g, 15.1 mmol) in water (24 mL) and add it to the flask.

    • Heat the mixture to 50 °C and maintain for 20 minutes.

    • Cool the mixture to 0-5 °C using an ice bath.

    • Slowly add an aqueous solution of sodium nitrite (1.2 g, 17.4 mmol) while maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 10 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (6.5 g, 45.1 mmol) in water (36 mL) and hydrobromic acid (7.2 mL).

    • Warm the diazonium salt solution to 40 °C.

    • Add the copper(I) bromide solution to the diazonium salt solution.

    • Heat the mixture to reflux and maintain for 2 hours.

  • Work-up and Purification:

    • After cooling to room temperature, extract the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a solvent system of petroleum ether:ethyl acetate (50:1) to yield this compound as a white solid.[4]

Visualizations

experimental_workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start 5-amino-2-methylbenzonitrile in HBr/H₂O add_NaNO2 Add NaNO₂ solution start->add_NaNO2 stir_diazonium Stir for 10 min add_NaNO2->stir_diazonium warm_diazonium Warm diazonium salt to 40 °C stir_diazonium->warm_diazonium prepare_CuBr Prepare CuBr solution add_CuBr Add CuBr solution warm_diazonium->add_CuBr reflux Reflux for 2 hours add_CuBr->reflux extraction Ethyl acetate extraction reflux->extraction wash Wash with NaHCO₃ and brine extraction->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization diazonium_decomposition Diazonium Salt Decomposition? start->diazonium_decomposition byproduct_formation Byproduct Formation? start->byproduct_formation purification_issue Purification Issues? start->purification_issue check_temp_reagents Check T (0-5 °C) & fresh NaNO₂ incomplete_diazotization->check_temp_reagents use_immediately Use diazonium salt immediately diazonium_decomposition->use_immediately control_addition Control addition rate & efficient stirring byproduct_formation->control_addition optimize_chromatography Optimize chromatography solvent system purification_issue->optimize_chromatography

References

Technical Support Center: Synthesis of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Sandmeyer Reaction: This route starts from 5-amino-2-methylbenzonitrile (B1273788), which is converted to a diazonium salt and subsequently reacted with a copper(I) bromide source.

  • Electrophilic Aromatic Bromination: This method involves the direct bromination of 2-methylbenzonitrile using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Q2: What are the common impurities I might encounter in the Sandmeyer reaction route?

A2: Impurities in the Sandmeyer reaction can arise from incomplete reaction or side reactions. Common impurities include:

  • Unreacted Starting Material: 5-amino-2-methylbenzonitrile.

  • Phenolic Impurity: 2-hydroxy-5-methylbenzonitrile, formed by the reaction of the diazonium salt with water.

  • Deaminated Product: 2-methylbenzonitrile, resulting from the reduction of the diazonium salt.

  • Biaryl Impurities: Formation of biphenyl-type compounds through radical coupling.

Q3: What are the likely impurities in the electrophilic bromination of 2-methylbenzonitrile?

A3: The primary impurities in this route are typically positional isomers, as the directing effects of the methyl and cyano groups can lead to bromination at different positions on the aromatic ring. Potential impurities include:

  • Unreacted Starting Material: 2-methylbenzonitrile.

  • Positional Isomers: Such as 3-bromo-2-methylbenzonitrile (B1292480) and other dibrominated or tribrominated products. The formation of dibrominated species can be an issue if the reaction conditions are not carefully controlled.[1]

Q4: How can I purify the final product, this compound?

A4: Purification can be effectively achieved through:

  • Column Chromatography: Using a silica (B1680970) gel column with a non-polar eluent system (e.g., petroleum ether and ethyl acetate) is a common method.

  • Recrystallization: This technique can be employed to obtain a highly pure product, provided a suitable solvent system is identified.

Q5: What analytical techniques are suitable for identifying and quantifying impurities?

A5: Several analytical methods can be used:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product and various impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is often a good starting point.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities by separating them based on their boiling points and then providing mass-to-charge ratio information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any significant impurities by analyzing their unique chemical shifts and coupling constants.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Sandmeyer Reaction - Incomplete diazotization. - Premature decomposition of the diazonium salt. - Inefficient Sandmeyer reaction.- Ensure the temperature during diazotization is maintained between 0-5 °C. - Use the diazonium salt immediately after its formation. - Ensure the copper(I) bromide catalyst is active and used in the correct stoichiometric amount.
Formation of Colored Impurities - Formation of azo compounds or other polymeric byproducts.- Maintain a low reaction temperature during diazotization and the Sandmeyer reaction. - Ensure efficient stirring to prevent localized high concentrations of reagents. - Purify the crude product using column chromatography or recrystallization.
Presence of Multiple Isomers in Bromination - Lack of regioselectivity in the bromination reaction.- Carefully control the reaction temperature; lower temperatures often favor higher selectivity. - Choose a suitable brominating agent and catalyst system. For instance, using NBS can sometimes offer better selectivity than elemental bromine. - Optimize the solvent, as it can influence the regioselectivity of the reaction.
Incomplete Reaction - Insufficient reaction time or temperature. - Deactivated reagents or catalysts.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Ensure all reagents and catalysts are of good quality and stored under appropriate conditions.
Difficulty in Product Purification - Presence of impurities with similar polarity to the product.- Optimize the mobile phase for column chromatography to improve separation. - Try a different solvent system for recrystallization. - Consider a chemical workup to remove specific impurities (e.g., a basic wash to remove acidic impurities).

Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established literature procedures.[3]

Materials:

  • 5-amino-2-methylbenzonitrile

  • Hydrobromic acid (48%)

  • Sodium nitrite (B80452)

  • Copper(I) bromide

  • Deionized water

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flask, dissolve 5-amino-2-methylbenzonitrile in a mixture of hydrobromic acid and water.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat under reflux for 1-2 hours.

  • After cooling, extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Visualizations

Signaling Pathways and Experimental Workflows

Sandmeyer_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_impurities Potential Impurities 5-amino-2-methylbenzonitrile 5-amino-2-methylbenzonitrile Diazonium Salt Diazonium Salt 5-amino-2-methylbenzonitrile->Diazonium Salt Diazotization (0-5 °C) NaNO2, HBr NaNO2, HBr NaNO2, HBr->Diazonium Salt This compound This compound Diazonium Salt->this compound Sandmeyer Reaction (CuBr) 2-hydroxy-5-methylbenzonitrile 2-hydroxy-5-methylbenzonitrile Diazonium Salt->2-hydroxy-5-methylbenzonitrile H2O 2-methylbenzonitrile 2-methylbenzonitrile Diazonium Salt->2-methylbenzonitrile Reduction Biaryl Products Biaryl Products Diazonium Salt->Biaryl Products Radical Coupling

Caption: Sandmeyer reaction pathway for the synthesis of this compound and potential side reactions leading to common impurities.

Electrophilic_Bromination_Pathway cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities 2-methylbenzonitrile 2-methylbenzonitrile This compound This compound 2-methylbenzonitrile->this compound Electrophilic Aromatic Substitution Unreacted Starting Material Unreacted Starting Material Positional Isomers (e.g., 3-Bromo) Positional Isomers (e.g., 3-Bromo) 2-methylbenzonitrile->Positional Isomers (e.g., 3-Bromo) Side Reaction Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->this compound Dibrominated Products Dibrominated Products This compound->Dibrominated Products Over-bromination

Caption: Electrophilic bromination pathway for the synthesis of this compound and potential side products.

Troubleshooting_Workflow Start Start Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Start->Reaction Monitoring (TLC/HPLC) Incomplete Reaction Incomplete Reaction Reaction Monitoring (TLC/HPLC)->Incomplete Reaction No Reaction Complete Reaction Complete Reaction Monitoring (TLC/HPLC)->Reaction Complete Yes Optimize Reaction Conditions Optimize Reaction Conditions Incomplete Reaction->Optimize Reaction Conditions Workup & Purification Workup & Purification Reaction Complete->Workup & Purification Purity Analysis (HPLC/GC-MS/NMR) Purity Analysis (HPLC/GC-MS/NMR) Workup & Purification->Purity Analysis (HPLC/GC-MS/NMR) Pure Product Pure Product Purity Analysis (HPLC/GC-MS/NMR)->Pure Product Yes Impurities Detected Impurities Detected Purity Analysis (HPLC/GC-MS/NMR)->Impurities Detected No Identify Impurities Identify Impurities Impurities Detected->Identify Impurities Identify Impurities->Optimize Reaction Conditions Optimize Purification Optimize Purification Identify Impurities->Optimize Purification Optimize Reaction Conditions->Start Optimize Purification->Workup & Purification

Caption: A general troubleshooting workflow for the synthesis and purification of this compound.

References

Technical Support Center: 5-Bromo-2-methylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylbenzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve transformations of the nitrile group and reactions at the C-Br bond. These include:

  • Hydrolysis of the nitrile to form 5-bromo-2-methylbenzamide (B2643421) or 5-bromo-2-methylbenzoic acid.

  • Reduction of the nitrile to yield 5-bromo-2-methylbenzylamine.

  • Palladium-catalyzed cross-coupling reactions at the C-Br bond, such as Suzuki-Miyaura coupling to form biaryl compounds and Buchwald-Hartwig amination to form C-N bonds.

  • Reactions involving the benzylic methyl group , such as oxidation or bromination, under specific conditions.

Q2: How can I purify this compound if I suspect it is impure?

A2: Impurities in the starting material can often lead to unexpected byproducts. Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, or by column chromatography on silica (B1680970) gel.

Troubleshooting Guides for Common Reactions

Hydrolysis of the Nitrile Group

Q: I am trying to hydrolyze this compound to the corresponding carboxylic acid, but I am getting a mixture of products. What are the likely byproducts and how can I avoid them?

A: In addition to the desired 5-bromo-2-methylbenzoic acid, several byproducts can form during the hydrolysis of this compound.

Potential Byproducts and Mitigation Strategies:

Byproduct NameStructureFormation ConditionsMitigation Strategy
5-Bromo-2-methylbenzamide5-Bromo-2-methylbenzamideIncomplete hydrolysis (insufficient reaction time or temperature).Increase reaction time and/or temperature. Monitor the reaction by TLC or HPLC to ensure complete conversion.
5-Hydroxy-2-methylbenzonitrile5-Hydroxy-2-methylbenzonitrileHigh reaction temperatures, leading to nucleophilic substitution of the bromine atom by a hydroxide (B78521) ion.[1]Maintain a controlled, lower reaction temperature (e.g., 60-100°C).[1] Use milder hydrolysis conditions if possible.
5-Hydroxy-2-methylbenzoic acid5-Hydroxy-2-methylbenzoic acidHydrolysis of 5-hydroxy-2-methylbenzonitrile, which is formed at high temperatures.Control the reaction temperature to prevent the initial substitution of the bromine atom.

Experimental Protocol: Hydrolysis to 5-Bromo-2-methylbenzoic acid

  • To a round-bottom flask, add this compound (1.0 equiv) and an aqueous solution of a strong base (e.g., 3.0 equiv of NaOH in water).

  • Heat the mixture to a controlled temperature, typically between 80-100°C.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to obtain the crude product.

  • Purify by recrystallization if necessary.

Logical Workflow for Troubleshooting Hydrolysis Reactions

hydrolysis_troubleshooting start Reaction yields mixture check_completeness Is the starting material fully consumed? start->check_completeness incomplete Incomplete Hydrolysis check_completeness->incomplete No check_temp Was the temperature too high? check_completeness->check_temp Yes increase_time_temp Increase reaction time or temperature incomplete->increase_time_temp increase_time_temp->start side_reaction Side Reaction Occurring high_temp High Temperature Byproducts (e.g., 5-hydroxy derivatives) check_temp->high_temp Yes pure_product Pure Product check_temp->pure_product No lower_temp Lower and control reaction temperature high_temp->lower_temp lower_temp->start

Troubleshooting workflow for hydrolysis reactions.
Suzuki-Miyaura Cross-Coupling

Q: My Suzuki-Miyaura coupling reaction with this compound is giving low yields of the desired biaryl product and contains significant impurities. What are the common byproducts?

A: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it can be plagued by side reactions that consume the starting materials and generate impurities.

Potential Byproducts and Mitigation Strategies:

Byproduct NameStructureFormation ConditionsMitigation Strategy
Boronic Acid Homocoupling ProductAr-Ar (from Ar-B(OH)₂)Presence of oxygen, prolonged reaction times, or high temperatures.[2][3]Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use a slight excess of the boronic acid.
2-Methylbenzonitrile (Debromination)2-MethylbenzonitrileCan occur as a competing pathway in the catalytic cycle, especially with certain palladium catalysts and ligands.Optimize the catalyst and ligand system. Using a different base or solvent may also help to suppress this side reaction.
Starting Material HomocouplingDimer of this compoundLess common, but can occur under certain catalytic conditions.Optimize catalyst and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add degassed solvent (e.g., a mixture of toluene (B28343) and water).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway for Suzuki-Miyaura Byproduct Formation

suzuki_byproducts cluster_desired Desired Pathway cluster_byproducts Byproduct Pathways ArylBr This compound OxAdd Oxidative Addition ArylBr->OxAdd ArylBOH2 Arylboronic Acid Transmetal Transmetalation ArylBOH2->Transmetal Homocoupling Homocoupling ArylBOH2->Homocoupling Pd0 Pd(0) Pd0->OxAdd OxAdd->Transmetal Debromination Debromination OxAdd->Debromination RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 DesiredProduct Desired Biaryl Product RedElim->DesiredProduct O2 Oxygen O2->Homocoupling ProtonSource Proton Source ProtonSource->Debromination buchwald_workflow start Start: Assemble Reagents under Inert Atmosphere reagents Aryl Bromide, Amine, Pd Catalyst, Ligand, Base start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Quench, Extract, and Wash monitoring->workup purification Column Chromatography workup->purification product Isolated Product purification->product nitrile_reduction start This compound strong_reduction Strong Reduction (e.g., LiAlH4) start->strong_reduction mild_reduction Mild Reduction (e.g., DIBAL-H) start->mild_reduction amine Primary Amine (Desired Product) strong_reduction->amine debrominated_amine Debrominated Amine (Byproduct) strong_reduction->debrominated_amine aldehyde Aldehyde mild_reduction->aldehyde

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Brominated Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Suzuki-Miyaura cross-coupling reactions involving brominated substrates. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an aryl bromide is not proceeding at all. What are the primary factors to investigate?

A1: A complete failure of the reaction, with only starting materials observed, typically points to a fundamental issue with the catalytic system or reaction setup. Key areas to check include:

  • Catalyst Activity: Ensure the palladium catalyst is active. Pd(0) sources can degrade with improper storage. If using a Pd(II) precatalyst, ensure the conditions are suitable for its in-situ reduction to the active Pd(0) species.[1]

  • Ligand Selection: The chosen phosphine (B1218219) ligand may not be suitable for your specific substrate. For electron-rich or sterically hindered aryl bromides, bulky and electron-rich ligands are often necessary to promote the oxidative addition step.[2]

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidation of phosphine ligands and deactivation of the palladium catalyst.[3][4] Ensure the reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that all solvents were thoroughly degassed.[3][4]

  • Base and Solvent: The base is crucial for the transmetalation step and its effectiveness is often solvent-dependent.[5] An inappropriate choice of base or solvent can completely halt the catalytic cycle.

Q2: My reaction is giving a very low yield of the desired product. What are the likely causes?

A2: Low yields can be caused by a variety of factors, including suboptimal reaction conditions and competing side reactions.[3] Consider the following:

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.[3] Monitoring the reaction progress by TLC or LC-MS can help determine if the reaction is simply sluggish.[3]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of your desired product. These include:

    • Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially under basic conditions, to form the corresponding arene.[4][6] Using anhydrous solvents or more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this.[1][4]

    • Homocoupling: The boronic acid can couple with itself, a reaction often promoted by the presence of oxygen.[1][4] Thorough degassing is critical to minimize this side reaction.[4]

    • Hydrodehalogenation: The aryl bromide can be reduced to the corresponding arene.[1][3]

Q3: I am observing the formation of significant side products. How can I minimize them?

A3: The presence of significant side products indicates that while your catalyst is active, undesired reaction pathways are competing with the desired cross-coupling.[3]

  • To minimize homocoupling: Ensure rigorous exclusion of oxygen by thoroughly degassing all solvents and maintaining a positive pressure of inert gas throughout the reaction.[4] Using bulky phosphine ligands can also sterically hinder the formation of homocoupling products.[4]

  • To minimize protodeboronation: Use anhydrous solvents and consider replacing the boronic acid with a more stable derivative like a boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[4][7]

  • To minimize hydrodehalogenation: This side reaction can be influenced by the solvent and base combination. Screening different conditions may be necessary.

Q4: How do I choose the right catalyst and ligand for my brominated substrate?

A4: The optimal choice depends on the electronic and steric properties of your aryl bromide.

  • For simple, unhindered aryl bromides: Standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ can be effective.[2]

  • For electron-rich or sterically hindered aryl bromides: More robust catalyst systems are often required. Buchwald-type palladacycle precatalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are frequently more successful as they facilitate the oxidative addition step.[3][8]

  • For bromopyridines: The pyridine (B92270) nitrogen can coordinate to the palladium center and inhibit catalysis. Using bulky phosphine ligands can shield the palladium and prevent this inhibition.[4]

Troubleshooting Guide: Low to No Conversion

If you are experiencing low or no conversion in your Suzuki coupling reaction with a brominated substrate, follow this troubleshooting workflow.

G start Start: Low/No Conversion check_reagents Verify Reagent Quality & Stoichiometry (Aryl Bromide, Boronic Acid, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_setup Ensure Inert Atmosphere (Degassed Solvents, N2/Ar Purge) setup_ok Setup OK? check_setup->setup_ok reagents_ok->check_setup Yes failure Consult Specialist reagents_ok->failure No optimize_catalyst Optimize Catalyst System - Increase Catalyst Loading - Screen Ligands (e.g., XPhos, SPhos) - Use Pre-catalyst (e.g., G3/G4) setup_ok->optimize_catalyst Yes setup_ok->failure No optimize_conditions Optimize Reaction Conditions - Increase Temperature - Increase Reaction Time - Screen Bases (K2CO3, K3PO4, Cs2CO3) - Screen Solvents (Dioxane, Toluene, THF) optimize_catalyst->optimize_conditions analyze_side_products Analyze for Side Products (Homocoupling, Protodeboronation) optimize_conditions->analyze_side_products analyze_side_products->optimize_catalyst Side Products Dominate success Success! analyze_side_products->success Improved Yield

Caption: Troubleshooting workflow for low or no conversion in Suzuki coupling.

Data Presentation: Parameter Screening

When troubleshooting, it is often useful to screen various parameters. The following tables provide examples of how to structure your experimental data for easy comparison.

Table 1: Ligand Screening for a Sterically Hindered Aryl Bromide

EntryLigand (4 mol%)Temperature (°C)Time (h)Yield (%)
1PPh₃10024<5
2P(t-Bu)₃1002435
3SPhos1001285
4XPhos1001292

Table 2: Base and Solvent Screening

EntryBase (2 equiv.)Solvent (0.1 M)Temperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)10045
2K₃PO₄Dioxane10078
3Cs₂CO₃Dioxane10095
4NaHCO₃DMF/H₂O (4:1)10020

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Ar-Pd(II)(Br)L2 A->B Oxidative Addition C [Ar-Pd(II)(OR)L2] B->C Ligand Exchange (Base) D Ar-Pd(II)(Ar')L2 C->D Transmetalation D->A Reductive Elimination ArAr Ar-Ar' ArBr Ar-Br ArBOH Ar'-B(OH)2 Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Protocols

Below are generalized protocols for setting up a Suzuki coupling reaction for troubleshooting purposes.

Protocol 1: General Procedure for Screening Catalysts and Ligands

This protocol is designed for small-scale reactions to quickly test the efficacy of different catalyst systems.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane)

  • Reaction vials with magnetic stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl bromide, arylboronic acid, palladium precatalyst, ligand, and base to a dry reaction vial containing a magnetic stir bar.

  • Inerting the Atmosphere: Seal the vial with a septum cap. If not in a glovebox, evacuate and backfill the vial with inert gas three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.[3][5]

  • Monitoring: Monitor the reaction's progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Protocol 2: Procedure for Reactions Sensitive to Protodeboronation

This protocol uses a boronic ester and anhydrous conditions to minimize the common side reaction of protodeboronation.

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Dioxane)

  • Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry, flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid pinacol ester, palladium catalyst, and base under a counterflow of inert gas.

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Work-up: Follow steps 5-7 from Protocol 1. The use of boronic esters, which are more stable than boronic acids, can help prevent decomposition and improve yields.[1][4]

References

minimizing homocoupling side reactions in 5-Bromo-2-methylbenzonitrile couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions during cross-coupling experiments with 5-Bromo-2-methylbenzonitrile.

General Troubleshooting for Homocoupling

Before diving into specific reaction types, it's crucial to understand the common culprits behind homocoupling and the universal strategies to mitigate them.

Frequently Asked Questions (General)

Q1: What is homocoupling and why is it a problem?

A1: Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the same coupling partner react to form a symmetrical byproduct. For instance, in a Suzuki reaction, two boronic acid molecules can couple to form an unwanted biaryl. This side reaction consumes your starting material, reduces the yield of the desired product, and complicates purification.[1][2]

Q2: What are the most common causes of homocoupling?

A2: The primary causes of homocoupling across various coupling reactions are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of organometallic reagents like boronic acids.[1][2][3][4]

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂, it can react directly with the organometallic reagent to cause homocoupling before being reduced to the catalytically active Pd(0) state.[2][3]

  • Suboptimal Reaction Conditions: Factors such as an inappropriate choice of base, solvent, temperature, or a slow rate of the desired cross-coupling can favor the homocoupling pathway.[1][5][6]

Troubleshooting Workflow for Homocoupling

Below is a general workflow to diagnose and resolve issues with homocoupling in your cross-coupling reactions.

G start High Homocoupling Observed degas 1. Review Degassing Procedure (Solvents & Reaction Setup) start->degas Is the reaction rigorously degassed? implement_degas Implement Rigorous Degassing (Freeze-Pump-Thaw or Sparge) degas->implement_degas No catalyst 2. Check Palladium Source degas->catalyst Yes implement_degas->catalyst switch_pd0 Switch to Pd(0) Precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) catalyst->switch_pd0 Using Pd(II)? Consider switching. add_reductant If using Pd(II), add a mild reducing agent (e.g., K-formate) catalyst->add_reductant Using Pd(II)? Consider adding. ligand 3. Evaluate Ligand Choice catalyst->ligand Using Pd(0)? switch_pd0->ligand add_reductant->ligand screen_ligands Screen Bulky, Electron-Rich Phosphine (B1218219) Ligands (e.g., SPhos, XPhos) ligand->screen_ligands Is the ligand optimal? conditions 4. Optimize Reaction Conditions ligand->conditions Yes screen_ligands->conditions optimize_base Screen Different Bases/Solvents (e.g., K₃PO₄, Cs₂CO₃ in Dioxane/H₂O) conditions->optimize_base Are base/solvent conditions optimal? end Homocoupling Minimized conditions->end Yes optimize_base->end

Caption: General troubleshooting workflow for minimizing homocoupling.

Suzuki-Miyaura Coupling Guide

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but boronic acid homocoupling is a frequent side reaction.

Frequently Asked Questions (Suzuki)

Q3: I'm performing a Suzuki coupling with this compound and an arylboronic acid, but I'm isolating a significant amount of the symmetrical biaryl from the boronic acid. What's happening?

A3: This is a classic case of boronic acid homocoupling. The primary causes are the presence of oxygen and/or Pd(II) species in your reaction.[1][2] Oxygen can oxidize your active Pd(0) catalyst, and the resulting Pd(II) can then mediate the unwanted coupling of two boronic acid molecules.[1][3] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly cause this side reaction.[2]

Q4: How does my choice of ligand impact homocoupling?

A4: The ligand choice is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), are highly recommended.[2] These ligands promote the final reductive elimination step of the desired cross-coupling cycle. A faster reductive elimination outcompetes the side reactions that lead to homocoupling.[2]

Q5: Can the base and solvent system be optimized to reduce homocoupling?

A5: Absolutely. The choice of base and solvent can significantly influence the reaction outcome.[1] It is often necessary to screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water).[1][7] For instance, switching to a non-reducing base like K₃PO₄ or Cs₂CO₃ can be beneficial.[8]

Competing Suzuki Pathways

The diagram below illustrates the desired catalytic cycle versus the undesired homocoupling pathway.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Homocoupling Pathway pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Br pd_complex Ar-Pd(II)L₂(Br) (Ar = 5-cyano-2-methylphenyl) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal + Ar'B(OH)₂ + Base di_org Ar-Pd(II)L₂(Ar') transmetal->di_org red_elim Reductive Elimination di_org->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product pd_ii_source Pd(II) Source (e.g., Pd(OAc)₂ or Pd(0) + O₂) homo_transmetal Stoichiometric Reaction pd_ii_source->homo_transmetal + 2 Ar'B(OH)₂ homo_product Ar'-Ar' (Homocoupling) homo_transmetal->homo_product

Caption: Competing pathways in Suzuki-Miyaura coupling.

Data on Suzuki Reaction Conditions

The following table summarizes general conditions known to minimize homocoupling for aryl bromide substrates.

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Atmosphere Inert (Argon or Nitrogen)Air (Oxygen present)Oxygen oxidizes Pd(0) to Pd(II), which promotes homocoupling.[1][3]
Pd Source Pd(0) precatalyst (e.g., Pd(PPh₃)₄)Pd(II) precatalyst (e.g., Pd(OAc)₂)Pd(II) salts can directly react with the boronic acid.[1][2]
Ligand Bulky, electron-rich (e.g., SPhos, XPhos)Small, less electron-donatingBulky ligands accelerate reductive elimination, favoring the desired product.[2]
Boron Reagent Stable esters (e.g., pinacol (B44631) boronate)Boronic acidsBoronic acids can be more prone to decomposition and side reactions.[1]
Additives Mild reducing agent (e.g., K-formate)NoneReduces residual Pd(II) to active Pd(0) without disrupting the catalytic cycle.[2][9]

Experimental Protocol: Suzuki Coupling with Minimized Homocoupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid.

  • Vessel and Reagent Preparation:

    • Thoroughly oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).

    • Degas all solvents (e.g., Dioxane and water) by sparging with an inert gas for 30 minutes or by using three freeze-pump-thaw cycles.[1][2]

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (B84403) (K₃PO₄, 2.0 eq).[2]

    • Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the ligand if required (e.g., SPhos, 6 mol% if using a precursor like Pd₂(dba)₃).[2]

    • Add the degassed dioxane/water solvent mixture (e.g., 4:1 ratio) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up and Purification:

    • Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Sonogashira Coupling Guide

In Sonogashira couplings, the primary homocoupling side reaction is the Glaser coupling of the terminal alkyne to form a symmetrical 1,3-diyne.[6][10]

Frequently Asked Questions (Sonogashira)

Q6: My Sonogashira reaction of this compound with a terminal alkyne is producing a large amount of diyne byproduct. How do I prevent this?

A6: This byproduct is from Glaser-Hay homocoupling, which is primarily caused by the presence of oxygen and the copper(I) co-catalyst.[5][6][10] The copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.[6]

Q7: What is the most effective strategy to completely avoid Glaser homocoupling?

A7: The most direct method is to use a copper-free Sonogashira protocol.[5][10] These conditions completely eliminate the primary pathway for this side reaction, though they may require more active palladium catalysts or higher temperatures.[6]

Q8: If I must use a copper co-catalyst, what precautions can I take?

A8: If copper is necessary, several strategies can minimize homocoupling:

  • Rigorous Oxygen Exclusion: Work under a strict inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents.[5][6]

  • Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, which disfavors the bimolecular homocoupling reaction.[5]

  • Use a Reducing Atmosphere: Some studies have shown that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the homocoupling side product to as low as 2%.[11]

Sonogashira vs. Glaser Coupling

This diagram shows the desired Sonogashira pathway versus the competing Glaser homocoupling.

G start Terminal Alkyne (R'-C≡C-H) cu_acetylide Copper(I) Acetylide (R'-C≡C-Cu) start->cu_acetylide + Cu(I), Base mid_sono cu_acetylide->mid_sono mid_glaser cu_acetylide->mid_glaser pd_complex Ar-Pd(II)L₂(Br) sonogashira_product Ar-C≡C-R' (Sonogashira Product) pd_complex->sonogashira_product Reductive Elimination oxygen Oxygen (O₂) glaser_product R'-C≡C-C≡C-R' (Glaser Homocoupling) oxygen->glaser_product mid_sono->pd_complex Transmetalation mid_glaser->oxygen Oxidative Dimerization

Caption: Sonogashira cross-coupling vs. Glaser homocoupling.

Data on Sonogashira Reaction Conditions

ParameterCondition Favoring Cross-CouplingCondition Favoring HomocouplingRationale
Co-catalyst Copper-Free ConditionsCopper(I) salt (e.g., CuI)Copper is the primary catalyst for the Glaser homocoupling pathway.[5][10]
Atmosphere Inert (Argon/Nitrogen)Air (Oxygen present)Oxygen is the oxidant required for the oxidative dimerization of the copper acetylide.[6]
Alkyne Addition Slow, dropwise additionRapid, one-portion additionSlow addition keeps the alkyne concentration low, disfavoring the bimolecular side reaction.[5]
Base Amine bases (e.g., Et₃N, i-Pr₂NH)Suboptimal base choiceThe base is crucial for both alkyne deprotonation and the overall catalytic cycle efficiency.[5]

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate the possibility of Glaser homocoupling.

  • Vessel and Reagent Preparation:

    • Flame-dry a Schlenk flask under vacuum and cool under an Argon atmosphere.

    • Degas all solvents (e.g., Toluene or THF) and liquid reagents (e.g., amine base) by sparging with Argon for 30 minutes.

  • Reaction Setup:

    • To the Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

    • Add the base (e.g., K₃PO₄, 2.0 eq) and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).[5]

  • Reagent Addition:

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor its progress by TLC or GC/MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[5]

References

effect of base and solvent on 5-Bromo-2-methylbenzonitrile reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-methylbenzonitrile. The following sections detail the impact of base and solvent selection on common palladium-catalyzed cross-coupling reactions, cyanation, and hydrolysis, offering insights into optimizing reaction outcomes and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include:

  • Suzuki-Miyaura Coupling: To form biaryl compounds.

  • Buchwald-Hartwig Amination: To introduce amine functionalities.[1]

  • Sonogashira Coupling: To synthesize aryl alkynes.

  • Cyanation: To replace the bromine atom with a nitrile group.

  • Hydrolysis: To convert the nitrile group into a carboxylic acid.

Q2: How do the electron-donating methyl group and the electron-withdrawing nitrile group on the aromatic ring of this compound affect its reactivity in cross-coupling reactions?

A2: The electronic properties of the substituents on the aromatic ring influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. The methyl group is weakly electron-donating, which can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to unsubstituted bromobenzene. Conversely, the nitrile group is strongly electron-withdrawing, which generally increases the reactivity of the aryl halide. The combined electronic effects in this compound make it a suitable substrate for a range of cross-coupling reactions under appropriate conditions.

Q3: What are the key safety precautions to consider when working with this compound and the reagents for its transformation?

A3: this compound is harmful if swallowed. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used in its transformation are also hazardous. For instance, palladium catalysts can be pyrophoric, phosphine (B1218219) ligands are often air-sensitive and toxic, and cyanide salts are highly toxic. All reactions should be carried out in a well-ventilated fume hood, and appropriate quenching procedures should be in place for reactive reagents. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Potential CauseTroubleshooting Steps
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has been stored under an inert atmosphere. Consider using a pre-catalyst that is more air-stable.
Inappropriate Base The choice of base is critical for the transmetalation step. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate.[2]
Poor Solvent Choice The solvent must solubilize the reactants and the catalyst. Common solvents include toluene, dioxane, and DMF, often with water as a co-solvent. If solubility is an issue, try a different solvent system.
Low Reaction Temperature Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Decomposition of Boronic Acid Boronic acids can be prone to decomposition, especially at high temperatures. Use a slight excess of the boronic acid (1.1-1.5 equivalents) and ensure it is of high quality.

Data Presentation: Effect of Base and Solvent on Suzuki Coupling of this compound with Phenylboronic Acid (Representative Data)

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)10075
2Cs₂CO₃Dioxane/H₂O (4:1)10092
3K₃PO₄Dioxane11088
4Na₂CO₃DMF/H₂O (5:1)9065

This data is representative and based on typical conditions for Suzuki-Miyaura reactions of aryl bromides. Actual yields may vary.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and the chosen base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the solvent (e.g., Dioxane/H₂O, 4:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition (this compound) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

Issue: Incomplete reaction or formation of side products.

Potential CauseTroubleshooting Steps
Incorrect Base Strength Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[3] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be required, possibly with higher reaction temperatures.[3]
Ligand Incompatibility The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos, SPhos, or BINAP are commonly used. Screen different ligands to find the optimal one for your specific amine.[4]
Solvent Effects Toluene, dioxane, and THF are common solvents. The polarity of the solvent can influence the reaction rate and selectivity. In nonpolar solvents, an anionic base is generally required.[1]
Hydrodehalogenation A common side reaction is the replacement of the bromine with a hydrogen atom. This can sometimes be minimized by using a weaker base, lowering the reaction temperature, or changing the ligand.
Catalyst Deactivation Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Oxygen can deactivate the Pd(0) catalyst.

Data Presentation: Effect of Base and Solvent on Buchwald-Hartwig Amination of this compound with Morpholine (Representative Data)

EntryBaseSolventTemperature (°C)Yield (%)
1NaOtBuToluene10095
2Cs₂CO₃Dioxane11078
3K₃PO₄Toluene11072
4LHMDSTHF8089

This data is representative and based on typical conditions for Buchwald-Hartwig amination reactions. Actual yields may vary.

Experimental Protocol: Buchwald-Hartwig Amination

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 10 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pd precatalyst, ligand, and base B Add this compound and amine A->B C Add anhydrous solvent B->C D Heat and stir C->D E Monitor progress (TLC/LC-MS) D->E F Cool and dilute E->F G Aqueous wash F->G H Dry and concentrate G->H I Column chromatography H->I

Caption: General workflow for Buchwald-Hartwig amination.

Sonogashira Coupling

Issue: Low conversion or formation of alkyne homocoupling (Glaser coupling) products.

Potential CauseTroubleshooting Steps
Inefficient Catalyst System A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[5] Ensure both catalysts are active. Copper-free conditions are also possible with appropriate ligands.[6]
Inappropriate Base An amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) is commonly used, which also acts as the solvent in some cases. The base is crucial for the formation of the copper acetylide intermediate.[5]
Oxygen Presence The reaction is sensitive to oxygen, which promotes the homocoupling of the terminal alkyne. Degas the solvents and run the reaction under a strictly inert atmosphere.
Solvent Choice Solvents like THF, DMF, and acetonitrile (B52724) are commonly employed. The choice of solvent can affect the solubility of the reagents and the reaction rate.[7]

Data Presentation: Effect of Base and Solvent on Sonogashira Coupling of this compound with Phenylacetylene (Representative Data)

EntryBaseSolventTemperature (°C)Yield (%)
1Et₃NTHF6585
2i-Pr₂NHToluene8090
3PiperidineDMF5088
4DABCODMSORoom Temp75

This data is representative and based on typical conditions for Sonogashira coupling reactions. Actual yields may vary.[5][7]

Experimental Protocol: Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) iodide (0.04 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to reflux) until completion.

  • Upon completion, dilute the mixture with diethyl ether and wash with saturated NH₄Cl solution, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Pd(0)Ln->Ar-Pd(II)-Br(Ln) Oxidative Addition Ar-Pd(II)-C#CR(Ln) Ar-Pd(II)-C#CR(Ln) Ar-Pd(II)-Br(Ln)->Ar-Pd(II)-C#CR(Ln) Transmetalation Ar-Pd(II)-C#CR(Ln)->Pd(0)Ln Reductive Elimination Ar-C#CR Ar-C#CR Ar-Pd(II)-C#CR(Ln)->Ar-C#CR Product Cu(I)Br Cu(I)Br Cu(I)-C#CR Cu(I)-C#CR Cu(I)-C#CR->Cu(I)Br To Pd Cycle R-C#CH R-C#CH R-C#CH->Cu(I)-C#CR Base

Caption: Interconnected catalytic cycles in the Sonogashira reaction.

Palladium-Catalyzed Cyanation

Issue: Low yield of 2-methyl-5-cyanobenzonitrile.

Potential CauseTroubleshooting Steps
Cyanide Source Zinc cyanide (Zn(CN)₂) is a common and relatively safer cyanide source.[8][9] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative.[9] The choice of cyanide source can affect reactivity and reaction conditions.
Catalyst Poisoning Cyanide ions can poison the palladium catalyst. Using a less soluble cyanide source like Zn(CN)₂ or adding a reducing agent like zinc powder can mitigate this issue.[8]
Base and Solvent For reactions with Zn(CN)₂, a polar aprotic solvent like DMF or NMP is often used.[10] The addition of a base is not always necessary but can sometimes be beneficial.
Water Content The presence of water can affect the reaction. While some protocols use aqueous conditions, others require anhydrous solvents. The effect of water should be tested for your specific system.

Data Presentation: Effect of Cyanide Source and Solvent on Cyanation of Aryl Bromides (Representative Data)

EntryCyanide SourceSolventTemperature (°C)Yield (%)
1Zn(CN)₂DMF10088
2K₄[Fe(CN)₆]DMA/H₂O (1:1)14083
3Zn(CN)₂NMP8091

This data is representative and based on typical conditions for palladium-catalyzed cyanation. Actual yields may vary.[9][10]

Experimental Protocol: Palladium-Catalyzed Cyanation

  • In a glovebox, charge a Schlenk tube with this compound (1.0 mmol), Zn(CN)₂ (0.6 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the ligand (e.g., dppf, 0.04 mmol).

  • Add the degassed solvent (e.g., DMF, 5 mL).

  • Seal the tube and heat the reaction to the desired temperature (e.g., 100 °C) until the starting material is consumed.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Wash the filtrate with aqueous ammonia (B1221849) and brine.

  • Dry the organic layer and concentrate. Purify by column chromatography.

Visualization: Cyanation Reaction Logic

Cyanation_Logic reagents This compound Pd Catalyst Ligand Cyanide Source (e.g., Zn(CN)2) Solvent (e.g., DMF) product 2-methyl-5-cyanobenzonitrile reagents->product Heat

Caption: Key components for palladium-catalyzed cyanation.

Hydrolysis of the Nitrile Group

Issue: Incomplete hydrolysis to 5-bromo-2-methylbenzoic acid.

Potential CauseTroubleshooting Steps
Reaction Conditions Too Mild Nitrile hydrolysis often requires harsh conditions. For acidic hydrolysis, use a concentrated acid (e.g., H₂SO₄ or HCl) and heat. For basic hydrolysis, use a concentrated base (e.g., NaOH or KOH) followed by acidification.[11]
Insufficient Reaction Time The hydrolysis can be slow. Ensure the reaction is heated for a sufficient period. Monitor the reaction progress by checking for the disappearance of the starting material.
Poor Solubility The starting material may have limited solubility in the aqueous acidic or basic solution. The addition of a co-solvent like ethanol (B145695) may improve solubility and reaction rate.
Product Isolation In basic hydrolysis, the product is a carboxylate salt. Ensure the reaction mixture is sufficiently acidified to protonate the carboxylate and precipitate the carboxylic acid.

Experimental Protocol: Basic Hydrolysis of this compound

  • In a round-bottom flask, combine this compound (1.0 mmol) and a solution of NaOH (e.g., 10 M, 10 mL).

  • Heat the mixture to reflux and stir vigorously for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature in an ice bath.

  • Slowly and carefully acidify the solution with concentrated HCl until the pH is ~1. A precipitate should form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product can be further purified by recrystallization if necessary.

Visualization: Hydrolysis Workflow

Hydrolysis_Workflow Start This compound Step1 Add concentrated base (e.g., NaOH) and heat to reflux Start->Step1 Step2 Cool reaction mixture Step1->Step2 Step3 Acidify with concentrated acid (e.g., HCl) Step2->Step3 Step4 Filter to collect solid product Step3->Step4 End 5-Bromo-2-methylbenzoic acid Step4->End

Caption: Workflow for the basic hydrolysis of a nitrile.

References

Technical Support Center: Alternative Brominating Agents for the Synthesis of Brominated Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative brominating agents in the synthesis of brominated benzonitriles.

I. Frequently Asked Questions (FAQs)

Q1: Why should I consider alternative brominating agents to molecular bromine (Br₂)?

A1: While effective, molecular bromine is a hazardous, corrosive, and fuming liquid that requires special handling procedures.[1] Alternative agents such as N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and Dibromoisocyanuric acid (DBI) are solids, making them easier and safer to handle.[2][3] They can also offer improved regioselectivity and milder reaction conditions, potentially reducing the formation of byproducts.[2][4]

Q2: What are the most common alternative brominating agents for aromatic systems like benzonitriles?

A2: The most commonly employed alternatives for electrophilic aromatic bromination include:

  • N-Bromosuccinimide (NBS): A versatile and widely used reagent for brominating electron-rich aromatic compounds.[2][5] For deactivated rings like benzonitriles, it often requires strong acid catalysis.[6]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A cost-effective and convenient alternative to NBS, offering similar reactivity.[3][4] It possesses two bromine atoms, which can improve atom economy.[4]

  • Dibromoisocyanuric acid (DBI): A powerful brominating agent capable of brominating even strongly deactivated aromatic rings under relatively mild conditions.[1][7]

Q3: How does the electron-withdrawing nitrile group (-CN) on the benzonitrile (B105546) ring affect bromination?

A3: The nitrile group is a deactivating, meta-directing group for electrophilic aromatic substitution. This means that the aromatic ring of benzonitrile is less reactive towards electrophiles compared to benzene, and the incoming bromine atom will preferentially substitute at the position meta to the nitrile group (C3 and C5). Achieving high conversion and selectivity can be challenging and may require stronger brominating agents or harsher reaction conditions.

Q4: How can I control the regioselectivity of the bromination (e.g., achieve ortho or para substitution)?

A4: Due to the strong meta-directing effect of the nitrile group, achieving significant ortho or para bromination on an unsubstituted benzonitrile is difficult. However, the presence of other substituents on the ring will dictate the final regioselectivity. For instance, a strongly activating group (e.g., -OH, -OR) will generally direct the bromination to its ortho and para positions, potentially overriding the directing effect of the nitrile group.

Q5: What is the general mechanism for the bromination of benzonitriles with these alternative agents?

A5: The bromination of benzonitriles with agents like NBS, DBDMH, and DBI proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically initiated by a Lewis or Brønsted acid catalyst that activates the brominating agent to generate a more potent electrophilic bromine species (e.g., Br⁺). This electrophile is then attacked by the π-electrons of the benzonitrile ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is eliminated from the ring to restore aromaticity, yielding the brominated benzonitrile.

II. Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of brominated benzonitriles using alternative brominating agents.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Reaction 1. Insufficient activation of the brominating agent. 2. Deactivated nature of the benzonitrile substrate. 3. Impure reagents or solvents.1. Increase Catalyst Concentration: If using a Lewis or Brønsted acid, incrementally increase its loading. For deactivated systems, strong acids like concentrated H₂SO₄ are often necessary.[1] 2. Switch to a More Powerful Brominating Agent: If NBS is ineffective, consider using DBI, which is known to brominate deactivated aromatic rings.[1][7] 3. Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate, but monitor for byproduct formation. 4. Ensure Anhydrous Conditions: Water can deactivate the catalyst and hydrolyze the brominating agent. Ensure all glassware is dry and use anhydrous solvents.[2]
Formation of Polybrominated Byproducts 1. Excess brominating agent. 2. Reaction time is too long. 3. High reactivity of the substrate (if other activating groups are present).1. Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent for monobromination. 2. Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material and stop the reaction once it is complete. 3. Slow Addition: Add the brominating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture.
Incorrect Regioisomer is Formed 1. The directing effects of multiple substituents are competing. 2. Reaction conditions favor a different isomer.1. Analyze Substituent Effects: Carefully consider the directing effects of all substituents on the benzonitrile ring. Activating groups will generally dominate the regioselectivity. 2. Modify Reaction Conditions: In some cases, changing the solvent or catalyst can influence the regioselectivity. For example, using DMF as a solvent with NBS can favor para-selectivity in some systems.[5]
Difficult Product Isolation/Purification 1. The byproduct of the brominating agent (e.g., succinimide (B58015) from NBS, 5,5-dimethylhydantoin (B190458) from DBDMH) is co-precipitating or co-eluting with the product.1. Aqueous Work-up: During the work-up, wash the organic layer with an aqueous base (e.g., saturated NaHCO₃ solution) to convert the imide byproduct into its more water-soluble salt.[8] 2. Filtration: In some cases, the byproduct may precipitate from the reaction mixture and can be removed by filtration before work-up.[8] 3. Optimize Chromatography: If purification is by column chromatography, experiment with different solvent systems to achieve better separation.

III. Data Presentation: Comparison of Alternative Brominating Agents

The following table summarizes the performance of different brominating agents for substrates that are electronically similar to or represent deactivated aromatic systems like benzonitriles.

Brominating AgentSubstrateReaction ConditionsYield (%)ObservationsReference(s)
NBS Deactivated Aromaticsconc. H₂SO₄GoodMild conditions, simple work-up.[6]
NBS Electron-rich AromaticsAcetonitrileHigh (98-99%)High regio- and chemoselectivity.[9]
DBI 2,6-Dinitrotoluene (B127279)conc. H₂SO₄, rt, 1.5 h70%More powerful than NBS for deactivated rings.
DBI Nitrobenzeneconc. H₂SO₄, 20°C, 5 min88%Significantly faster and milder than NBS for this substrate.[1]
DBDMH Electron-deficient benzylic diolsPPh₃, THF, 0°C to rt, 2 h40-58%Yields equal to or higher than CBr₄ for all substrates tested.[10][11][12]

IV. Experimental Protocols

Protocol 1: General Procedure for the Bromination of a Deactivated Benzonitrile using Dibromoisocyanuric Acid (DBI)

This protocol is adapted from the bromination of 2,6-dinitrotoluene and can be used as a starting point for the bromination of benzonitriles.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the benzonitrile substrate (1.0 eq.) in concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) at room temperature.

  • Reagent Addition: To the stirred solution, add Dibromoisocyanuric acid (DBI) (0.55 eq., as both bromine atoms can be transferred) portion-wise. Monitor for any temperature increase.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: General Procedure for the Bromination of a Benzonitrile using N-Bromosuccinimide (NBS) in Acidic Media

This protocol is a general method for the bromination of deactivated aromatic rings.[6]

  • Preparation: In a round-bottom flask, dissolve the benzonitrile substrate (1.0 eq.) in concentrated sulfuric acid at 0°C (ice bath).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq.) in small portions to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to stir at 0°C and then slowly warm to room temperature. Monitor the reaction's progress by TLC or GC.

  • Work-up: Upon completion, carefully pour the mixture onto crushed ice.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Washing: Wash the combined organic extracts with water, saturated sodium bicarbonate solution (to remove residual acid and succinimide), and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography or recrystallization as needed.

V. Visualizations

Electrophilic_Aromatic_Bromination cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Brominating_Agent Brominating Agent (NBS, DBI, DBDMH) Electrophile Electrophilic Bromine (Br⁺ equivalent) Brominating_Agent->Electrophile + Catalyst Catalyst Acid Catalyst (e.g., H₂SO₄) Benzonitrile Benzonitrile Electrophile->Benzonitrile Sigma_Complex Sigma Complex (Carbocation Intermediate) Benzonitrile->Sigma_Complex Attack Bromobenzonitrile Brominated Benzonitrile Sigma_Complex->Bromobenzonitrile - H⁺

Caption: General signaling pathway for electrophilic aromatic bromination.

Experimental_Workflow A 1. Reaction Setup Dissolve benzonitrile in solvent/acid. B 2. Reagent Addition Add brominating agent (NBS, DBI, or DBDMH). A->B C 3. Reaction Monitoring Monitor by TLC or GC until completion. B->C D 4. Quenching Pour reaction mixture into ice-water. C->D E 5. Extraction Extract with organic solvent. D->E F 6. Washing & Drying Wash with aqueous solutions and dry over Na₂SO₄. E->F G 7. Purification Concentrate and purify by chromatography or recrystallization. F->G

Caption: A typical experimental workflow for the synthesis of brominated benzonitriles.

References

purification strategies to remove impurities from 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-2-methylbenzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Impurities in this compound often depend on the synthetic route. If a Sandmeyer reaction starting from an aniline (B41778) (e.g., 2-amino-5-bromotoluene) is used, common impurities may include:

  • Unreacted starting materials: Residual 2-amino-5-bromotoluene.

  • Side-products from the diazotization/Sandmeyer reaction: Phenolic impurities (e.g., 5-bromo-2-methylphenol) formed by the reaction of the diazonium salt with water, and biaryl compounds.[1][2]

  • Isomeric impurities: Depending on the specificity of the bromination step in the synthesis of the precursor.

  • Reagents and byproducts: Residual copper salts and other inorganic reagents used in the reaction.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most common and effective purification methods for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating a mixture of compounds with different polarities, while recrystallization is a cost-effective method for purifying solid compounds to a high degree of purity.

Q3: How do I choose between column chromatography and recrystallization?

A3: The choice of purification method depends on the impurity profile and the scale of your experiment.

  • Column chromatography is ideal for complex mixtures containing multiple impurities or when the impurities have similar solubility to the desired product.

  • Recrystallization is preferred when you have a relatively pure solid product (>90%) with small amounts of impurities, or when you are working on a large scale where chromatography would be impractical.

Q4: What is the expected appearance and melting point of pure this compound?

A4: Pure this compound is typically a white to off-white solid. The reported melting point is in the range of 47-51 °C. A broad melting point range or a discolored appearance can indicate the presence of impurities.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Possible Cause Solution
Poor separation of spots on TLC Incorrect solvent system (eluent).Optimize the solvent system. For this compound, a common eluent is a mixture of petroleum ether and ethyl acetate. Start with a high ratio of non-polar to polar solvent (e.g., 50:1 petroleum ether:ethyl acetate) and gradually increase the polarity.
Product is eluting with the solvent front The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether).
Product is not moving from the baseline The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC/column The compound is too concentrated, or it is interacting strongly with the silica (B1680970) gel.Dilute the sample before loading it onto the column. A small amount of a more polar solvent like methanol (B129727) in the eluent can sometimes help, but use it sparingly as it can affect separation.
Cracking of the silica gel bed Improper packing of the column or running the column dry.Ensure the column is packed uniformly without any air bubbles. Never let the solvent level drop below the top of the silica gel.
Recrystallization Troubleshooting
Issue Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable, or not enough solvent is used.Choose a more appropriate solvent where the compound has good solubility at elevated temperatures. If the solvent is appropriate, add more hot solvent in small portions until the compound dissolves.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution. If crystals still do not form, the solvent may be too good. Consider a mixed solvent system by adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy.
Oiling out (product separates as a liquid). The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.Use a lower-boiling point solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath.
Low recovery of the purified product. Too much solvent was used, or the crystals were washed with a solvent at room temperature.Use the minimum amount of hot solvent to dissolve the compound. Always wash the collected crystals with a small amount of ice-cold solvent.
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it to remove the colored impurities by adsorption.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound
  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the prepared sample onto the top of the column.

  • Elution and Fraction Collection:

    • Start the elution with a non-polar solvent system (e.g., 50:1 petroleum ether:ethyl acetate).

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute the desired compound and any more polar impurities.

  • Isolation of the Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Refer to the solvent screening table below for potential candidates.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

Solvent Polarity Boiling Point (°C) Expected Solubility Behavior
Hexane/HeptaneNon-polar69 / 98Low solubility at all temperatures, good as an anti-solvent.
TolueneNon-polar111Potential for good solubility at high temperatures.
Ethyl AcetateIntermediate77Good "good" solvent for a mixed solvent system.
AcetoneIntermediate56May be a suitable single solvent.[3]
AcetonitrileIntermediate82Aromatic nitriles can sometimes be recrystallized from nitriles.[3]
EthanolPolar78A common solvent for recrystallizing aromatic compounds.[4]
MethanolPolar65Similar to ethanol, but lower boiling point.
WaterVery Polar100Insoluble, can be used as an anti-solvent with a polar organic solvent.[5]

Visualizations

PurificationWorkflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity column_chromatography Column Chromatography assess_purity->column_chromatography Complex Mixture / Multiple Impurities recrystallization Recrystallization assess_purity->recrystallization Relatively Pure (>90%) further_purification Further Purification Needed column_chromatography->further_purification recrystallization->further_purification pure_product Pure Product further_purification->column_chromatography Purity Not Acceptable further_purification->pure_product Purity Acceptable RecrystallizationTroubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No collect_crystals Collect Crystals crystals_form->collect_crystals Yes concentrate Concentrate Solution oiling_out->concentrate No slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes end Pure Crystals collect_crystals->end concentrate->cool add_anti_solvent Add Anti-Solvent concentrate->add_anti_solvent add_anti_solvent->cool slow_cooling->cool change_solvent Change Solvent slow_cooling->change_solvent change_solvent->dissolve

References

stability and storage conditions for 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 5-Bromo-2-methylbenzonitrile, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3] While room temperature is often sufficient, some suppliers recommend storage at -20°C for maximum shelf life and to minimize potential degradation.[4]

Q2: How should I handle this compound in the laboratory?

A2: It is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[5] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[5] Avoid creating dust when handling the solid material.[5]

Q3: Is this compound sensitive to light or moisture?

A3: While specific data on photosensitivity is limited, it is good laboratory practice to store this compound in an opaque or amber vial to protect it from light. The compound should be stored in a dry environment as moisture can potentially contribute to degradation, especially if acidic or basic impurities are present.

Q4: What are the known incompatibilities for this compound?

A4: this compound should not be stored with strong oxidizing agents, strong acids, or strong bases, as these can cause decomposition.[1][6]

Q5: What are the primary signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color or the appearance of clumping. A significant deviation in the melting point from the typical range of 47-51°C can also indicate the presence of impurities. For more precise assessment, analytical techniques such as HPLC are recommended to check for the appearance of new peaks or a decrease in the main peak's area.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the starting material.1. Verify the purity of the this compound using an appropriate analytical method (see Experimental Protocols).2. If impurities are detected, purify the material (e.g., by recrystallization) or obtain a new, high-purity batch.
Material has changed color or appearance Improper storage leading to degradation.1. Review storage conditions to ensure they align with recommendations (cool, dry, dark, tightly sealed).2. Assess the purity of the material. Depending on the level of impurity and the requirements of your experiment, the material may need to be discarded.
Low yield in a reaction Impure starting material.1. Confirm the purity of this compound.2. Ensure all reagents and solvents are of appropriate quality and are free of contaminants that could interfere with the reaction.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Reference
Temperature Long-termRoom Temperature or -20°C[4]
Light GeneralProtect from light (use amber vials)General good practice
Atmosphere GeneralStore under an inert atmosphere (e.g., nitrogen or argon) for extended periods to prevent oxidation and moisture absorption.General good practice
Container GeneralTightly sealed, appropriate for chemical storage.[1][2][3]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for similar compounds. A starting point could be 50:50 acetonitrile:water, with a gradient to 95:5 acetonitrile:water over 20 minutes. The mobile phase may be acidified with a small amount of trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile or another suitable solvent at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of around 0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution onto the HPLC system.

  • Evaluation: The purity can be estimated by the area percentage of the main peak relative to the total area of all observed peaks. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.

Visualizations

Stability_Troubleshooting start Inconsistent Experimental Results? check_purity Assess Purity of this compound (e.g., HPLC) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure troubleshoot_other Troubleshoot Other Experimental Parameters (Reagents, Conditions, etc.) is_pure->troubleshoot_other Yes purify Purify the Compound (e.g., Recrystallization) or Obtain a New Batch is_pure->purify No end Proceed with Experiment troubleshoot_other->end purify->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Recommendations center This compound Storage temp Cool Temperature (Room Temp or -20°C) center->temp dry Dry Environment (Tightly Sealed Container) center->dry light Protect from Light (Amber Vial) center->light inert Inert Atmosphere (For Long-Term Storage) center->inert

Caption: Key storage recommendations for this compound.

References

Technical Support Center: Scale-Up of 5-Bromo-2-methylbenzonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Bromo-2-methylbenzonitrile production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning to a larger scale.

Observed Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Product Incomplete diazotization of the starting material, 5-amino-2-methylbenzonitrile (B1273788).Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite (B80452). Use a slight excess of sodium nitrite (1.1-1.2 equivalents). Confirm the complete dissolution of the starting amine in the acidic medium before diazotization.
Decomposition of the diazonium salt before the Sandmeyer reaction.The diazonium salt is unstable at higher temperatures. Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Maintain a low temperature throughout the process until the addition of the copper(I) bromide catalyst.
Inefficient Sandmeyer reaction.Ensure the copper(I) bromide catalyst is of high purity and catalytically active. The reaction may benefit from slow addition of the diazonium salt solution to the copper(I) bromide solution to control the reaction rate and temperature.[1][2]
Formation of Impurities Side reactions during diazotization: Phenol formation due to reaction of the diazonium salt with water.Maintain a strongly acidic environment to suppress the formation of phenols.
Side reactions during Sandmeyer reaction: Formation of azo compounds.Ensure efficient stirring and controlled addition of the diazonium salt to prevent localized high concentrations which can lead to azo coupling.
Impurities from starting materials: Unreacted 5-amino-2-methylbenzonitrile or other impurities in the starting material.Use highly pure starting materials. Analyze the starting material for impurities before use.
Difficult Purification of Final Product Presence of closely related impurities with similar physical properties.Optimize the crystallization solvent and conditions. A mixed solvent system may be necessary. Column chromatography may be required for high purity, although this can be challenging and costly at scale.[3]
Oily product or failure to crystallize.Ensure all acidic and basic residues are removed during the work-up. The presence of residual solvents can also inhibit crystallization. Dry the crude product thoroughly under vacuum.
Exothermic Reaction / Runaway Reaction The diazotization and Sandmeyer reactions are exothermic.[3]On a larger scale, efficient heat dissipation is critical.[3] Use a reactor with adequate cooling capacity. The rate of addition of reagents, particularly sodium nitrite and the diazonium salt solution, must be carefully controlled to manage the heat evolution.[3]
Handling and Safety Issues Diazonium salts are potentially explosive when dry.Never isolate the diazonium salt. Use it as a solution in the next step.
Toxicity of reagents and product.This compound is harmful if swallowed.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7][8] Handle all chemicals in a well-ventilated fume hood.[5][6][8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially applicable route is the Sandmeyer reaction, starting from 5-amino-2-methylbenzonitrile.[9] This involves the diazotization of the amino group followed by a copper(I) bromide-catalyzed substitution.[2][9]

Q2: What are the critical parameters to control during the diazotization step?

A2: The critical parameters for the diazotization of 5-amino-2-methylbenzonitrile are:

  • Temperature: The reaction should be maintained at a low temperature, typically 0-5°C, to ensure the stability of the diazonium salt.

  • Acidity: A strong acidic medium, such as hydrobromic acid (HBr), is necessary.[9]

  • Reagent Addition: Slow and controlled addition of sodium nitrite solution is crucial to manage the exothermicity of the reaction and prevent side reactions.[3]

Q3: What are the potential side products in the synthesis of this compound?

A3: Potential side products can include:

  • 5-Hydroxy-2-methylbenzonitrile: Formed by the reaction of the diazonium salt with water.

  • Azo compounds: Formed by the coupling of the diazonium salt with unreacted 5-amino-2-methylbenzonitrile or other aromatic species.

  • Debrominated product (2-methylbenzonitrile): Can occur under certain reductive conditions.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale production, purification by crystallization is the most economically viable method.[3] The choice of solvent is critical and may require optimization. Common solvents for crystallization of similar organic compounds include ethanol, methanol, or mixtures with water. While column chromatography can provide high purity, it is often not practical or cost-effective for large quantities.[3]

Q5: What are the key safety precautions to take during the scale-up of this process?

A5: Key safety precautions include:

  • Handling Diazonium Salts: Never isolate the diazonzonium salt intermediate in its dry form as it can be explosive. Always use it in solution.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction are exothermic.[3] Ensure the reactor is equipped with adequate cooling and that reagent addition is controlled to manage the temperature.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and protective clothing.[5][6][7][8]

  • Ventilation: Perform all operations in a well-ventilated area or a fume hood to avoid inhalation of vapors.[5][6][8]

Experimental Protocol: Sandmeyer Reaction for this compound

This protocol is a general guideline. For scale-up, process parameters will need to be optimized.

Materials:

  • 5-amino-2-methylbenzonitrile

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Diazotization:

    • In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, charge 5-amino-2-methylbenzonitrile and a solution of hydrobromic acid in water.

    • Cool the mixture to 0-5°C with constant stirring.

    • Prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C.

    • Slowly add the cold sodium nitrite solution to the stirred amine suspension, maintaining the temperature between 0-5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Cool the copper(I) bromide mixture to 0-5°C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide mixture with vigorous stirring, while maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Purification:

    • Extract the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Step 3: Work-up & Purification start 5-amino-2-methylbenzonitrile + HBr/Water cool1 Cool to 0-5°C start->cool1 add_na_no2 Slowly add NaNO₂ solution (maintain 0-5°C) cool1->add_na_no2 na_no2 Prepare cold NaNO₂ solution na_no2->add_na_no2 stir1 Stir for 30 min at 0-5°C add_na_no2->stir1 diazonium_salt Diazonium Salt Solution stir1->diazonium_salt add_diazonium Slowly add Diazonium Salt Solution (maintain <10°C) diazonium_salt->add_diazonium cu_br CuBr in HBr cool2 Cool to 0-5°C cu_br->cool2 cool2->add_diazonium warm_stir Warm to RT and stir add_diazonium->warm_stir crude_mixture Crude Reaction Mixture warm_stir->crude_mixture extract Extract with Ethyl Acetate crude_mixture->extract wash Wash (Water, NaHCO₃, Brine) extract->wash dry Dry (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete_reaction Incomplete Reaction cluster_decomposition Product/Intermediate Decomposition cluster_purification_loss Loss during Purification start Low Product Yield? check_incomplete_reaction check_incomplete_reaction start->check_incomplete_reaction Yes check_decomposition check_decomposition start->check_decomposition Yes check_purification_loss check_purification_loss start->check_purification_loss Yes check_diazotization Check Diazotization Conditions (Temp, Acidity, NaNO₂ amount) end Yield Improved check_diazotization->end check_sandmeyer Check Sandmeyer Conditions (CuBr quality, Addition Rate) check_sandmeyer->end check_temp_control Review Temperature Control (Diazotization & Sandmeyer) check_temp_control->end check_time Was Diazonium Salt used immediately? check_time->end optimize_extraction Optimize Extraction Protocol optimize_extraction->end optimize_crystallization Optimize Crystallization (Solvent, Temperature) optimize_crystallization->end check_incomplete_reaction->check_diazotization check_incomplete_reaction->check_sandmeyer check_decomposition->check_temp_control check_decomposition->check_time check_purification_loss->optimize_extraction check_purification_loss->optimize_crystallization

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Reactivity Face-Off: A Comparative Guide to 5-Bromo-2-methylbenzonitrile and Its Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic building block is a critical decision that dictates the efficiency and success of a synthetic route. Substituted bromobenzonitriles are valuable scaffolds in the synthesis of pharmaceuticals and advanced materials. This guide provides an objective comparison of the reactivity of 5-Bromo-2-methylbenzonitrile and its isomers in key cross-coupling and nucleophilic substitution reactions, supported by established chemical principles.

The reactivity of these isomers is primarily governed by the interplay of electronic effects of the methyl (-CH3) and cyano (-CN) groups, and the steric hindrance around the bromine atom. The electron-donating methyl group increases electron density on the aromatic ring, while the electron-withdrawing cyano group decreases it. Steric hindrance, particularly from substituents ortho to the bromine, can impede the approach of bulky catalysts.

Isomer Structures

Below are the structures of this compound and a selection of its isomers discussed in this guide.

Isomers of Brominated 2-Methylbenzonitrile (o-Tolunitrile):

  • This compound

  • 3-Bromo-2-methylbenzonitrile

  • 4-Bromo-2-methylbenzonitrile

  • 6-Bromo-2-methylbenzonitrile

Isomers of Brominated 3-Methylbenzonitrile (m-Tolunitrile):

  • 4-Bromo-3-methylbenzonitrile

  • 2-Bromo-3-methylbenzonitrile

Isomers of Brominated 4-Methylbenzonitrile (p-Tolunitrile):

  • 3-Bromo-4-methylbenzonitrile

  • 2-Bromo-4-methylbenzonitrile

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for forming carbon-carbon and carbon-nitrogen bonds. The rate-determining step in many of these reactions is the oxidative addition of the palladium catalyst to the carbon-bromine bond. This step is sensitive to both electronic and steric factors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. The reactivity of the bromo-methylbenzonitrile isomers is influenced by the ease of oxidative addition.

Expected Reactivity Trend: Isomers with minimal steric hindrance around the bromine atom and those with electron-withdrawing groups that enhance the electrophilicity of the carbon attached to the bromine are generally more reactive.

IsomerSteric Hindrance at C-BrElectronic Effect of SubstituentsExpected Reactivity
This compound Low (H at C4, C6)-CH3 (ortho, activating), -CN (meta, deactivating)High
4-Bromo-2-methylbenzonitrile Low (H at C3, C5)-CH3 (meta, weakly activating), -CN (ortho, deactivating)High
3-Bromo-4-methylbenzonitrile Low (H at C2, C4)-CH3 (para, activating), -CN (meta, deactivating)High
4-Bromo-3-methylbenzonitrile Low (H at C3, C5)-CH3 (meta, weakly activating), -CN (para, deactivating)Moderate to High
2-Bromo-4-methylbenzonitrile High (-CH3 at C2)-CH3 (para, activating), -CN (meta, deactivating)Low to Moderate
3-Bromo-2-methylbenzonitrile High (-CH3 at C2)-CH3 (ortho, activating), -CN (meta, deactivating)Low
6-Bromo-2-methylbenzonitrile High (-CH3 at C2)-CH3 (ortho, activating), -CN (para, deactivating)Low
2-Bromo-3-methylbenzonitrile High (-CH3 at C3)-CH3 (meta, weakly activating), -CN (ortho, deactivating)Low
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination for C-N bond formation follows similar reactivity principles to the Suzuki coupling, with a strong dependence on steric hindrance. The use of bulky phosphine (B1218219) ligands is common to promote the reaction, but steric hindrance on the aryl bromide can still be a limiting factor.[1][2]

Expected Reactivity Trend: The reactivity in Buchwald-Hartwig amination is highly sensitive to steric hindrance at the position ortho to the bromine.

IsomerSteric Hindrance at C-BrElectronic Effect of SubstituentsExpected Reactivity
This compound Low (H at C4, C6)-CH3 (ortho, activating), -CN (meta, deactivating)High
4-Bromo-2-methylbenzonitrile Low (H at C3, C5)-CH3 (meta, weakly activating), -CN (ortho, deactivating)High
3-Bromo-4-methylbenzonitrile Low (H at C2, C4)-CH3 (para, activating), -CN (meta, deactivating)High
4-Bromo-3-methylbenzonitrile Low (H at C3, C5)-CH3 (meta, weakly activating), -CN (para, deactivating)Moderate to High
2-Bromo-4-methylbenzonitrile High (-CH3 at C2)-CH3 (para, activating), -CN (meta, deactivating)Low to Moderate
3-Bromo-2-methylbenzonitrile High (-CH3 at C2)-CH3 (ortho, activating), -CN (meta, deactivating)Low
6-Bromo-2-methylbenzonitrile High (-CH3 at C2)-CH3 (ortho, activating), -CN (para, deactivating)Low
2-Bromo-3-methylbenzonitrile High (-CH3 at C3)-CH3 (meta, weakly activating), -CN (ortho, deactivating)Low

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions require the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, bromine).[3] The cyano group is a moderately strong electron-withdrawing group.

Expected Reactivity Trend: The reactivity of the isomers in SNAr will be highest when the electron-withdrawing cyano group is ortho or para to the bromine atom, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate. The electron-donating methyl group will generally disfavor this reaction.

IsomerPosition of -CN relative to -BrPosition of -CH3 relative to -BrExpected SNAr Reactivity
4-Bromo-3-methylbenzonitrile parametaHigh
6-Bromo-2-methylbenzonitrile paraorthoModerate (steric hindrance from -CH3)
4-Bromo-2-methylbenzonitrile orthometaModerate (steric hindrance from -CH3)
2-Bromo-3-methylbenzonitrile orthometaModerate (steric hindrance from -CH3)
This compound metaorthoLow
3-Bromo-4-methylbenzonitrile metaparaLow
2-Bromo-4-methylbenzonitrile metaparaLow
3-Bromo-2-methylbenzonitrile metaorthoLow

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for reactions with bromo-methylbenzonitrile isomers. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromo-methylbenzonitrile isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction flask, add the bromo-methylbenzonitrile isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Bromo-methylbenzonitrile isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromo-methylbenzonitrile isomer, Pd₂(dba)₃, Xantphos, and NaOt-Bu to a reaction tube.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the reaction tube and heat the mixture to 100-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Bromo-methylbenzonitrile isomer (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve the bromo-methylbenzonitrile isomer in the anhydrous polar aprotic solvent in a reaction flask under an inert atmosphere.

  • Add the nucleophile portion-wise at room temperature.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, -X-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [(Ar)Pd(L)(HNR'R'')]X [(Ar)Pd(L)(HNR'R'')]X Ar-Pd(II)-X(L)->[(Ar)Pd(L)(HNR'R'')]X Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [(Ar)Pd(L)(HNR'R'')]X->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R''

SNAr_Mechanism Aryl-Br Aryl-Br Meisenheimer Complex Meisenheimer Complex Aryl-Br->Meisenheimer Complex Nucleophilic Attack (+ Nu-) Aryl-Nu Aryl-Nu Meisenheimer Complex->Aryl-Nu Elimination of Br-

Reactivity_Factors Reactivity Reactivity Electronic_Effects Electronic_Effects Reactivity->Electronic_Effects Steric_Effects Steric_Effects Reactivity->Steric_Effects EWG Electron-Withdrawing Groups (-CN) Electronic_Effects->EWG EDG Electron-Donating Groups (-CH3) Electronic_Effects->EDG Ortho_Substitution Ortho_Substitution Steric_Effects->Ortho_Substitution

References

Suzuki Coupling Reactivity: A Comparative Analysis of 5-Bromo-2-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity of the aryl halide substrate is a critical determinant of reaction efficiency. This guide provides a comparative analysis of the Suzuki coupling performance of two isomeric building blocks: 5-Bromo-2-methylbenzonitrile and 4-Bromo-2-methylbenzonitrile. This comparison is intended for researchers, scientists, and drug development professionals to inform substrate selection and reaction optimization.

The position of the bromine atom relative to the electron-withdrawing nitrile group and the electron-donating methyl group on the benzonitrile (B105546) scaffold significantly influences the substrate's reactivity, primarily due to a combination of electronic and steric effects.[3]

Executive Summary of Reactivity Comparison

While direct head-to-head comparative studies under identical conditions are not extensively available in the peer-reviewed literature, a qualitative and semi-quantitative comparison can be inferred from the fundamental principles of organic chemistry and data from analogous systems. The reactivity of brominated benzonitrile isomers in Suzuki coupling reactions is expected to be influenced by the electronic activation of the carbon-bromine bond and steric hindrance around the reaction site.

IsomerStructurePredicted ReactivityKey Influencing Factors
This compound This compoundModerate to High The bromine atom is para to the electron-donating methyl group and meta to the electron-withdrawing nitrile group. The activating effect of the methyl group may be more pronounced, potentially increasing the electron density at the C-Br bond, which could facilitate oxidative addition. Steric hindrance from the ortho-methyl group is minimal at the 5-position.
4-Bromo-2-methylbenzonitrile 4-Bromo-2-methylbenzonitrileHigh The bromine atom is para to the electron-withdrawing nitrile group. This para-relationship strongly activates the carbon-bromine bond towards oxidative addition, a rate-determining step in many Suzuki couplings.[3] The ortho-methyl group provides some steric hindrance, but the electronic activation is generally the dominant factor.[3]

Note: The predicted reactivity is based on established electronic and steric effects in Suzuki-Miyaura couplings.[3]

Quantitative Data Summary

The following table presents representative, albeit hypothetical, quantitative data for the Suzuki coupling of the two isomers with phenylboronic acid. These yields are based on typical outcomes for structurally similar substrates under optimized conditions and serve for illustrative comparison.[4]

EntryAryl HalideArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O9012~80-90
24-Bromo-2-methylbenzonitrilePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O908~90-98

Disclaimer: The yields presented are illustrative and can vary significantly based on the specific reaction conditions, including the nature of the boronic acid, catalyst, ligand, base, and solvent system employed.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a detailed methodology for a typical Suzuki coupling reaction involving a bromo-2-methylbenzonitrile isomer.

Materials:

  • Bromo-2-methylbenzonitrile isomer (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-2-methylbenzonitrile isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (10 mL) via syringe. Finally, add the palladium catalyst (0.03 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[3]

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent and Catalyst B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Column Chromatography G->H I Pure Product H->I

A generalized experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX OA ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime TM ArPdAr_prime->Pd0 RE OA Oxidative Addition TM Transmetalation RE Reductive Elimination Ar_Ar_prime Ar-Ar' RE->Ar_Ar_prime ArX Ar-X ArX->OA Ar_prime_B Ar'-B(OR)₂ Ar_prime_B->TM Base Base Base->TM

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of Brominating Agents for the Synthesis of 2-Methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate brominating agent is a critical decision in the synthesis of 2-methylbenzonitrile derivatives. This choice significantly influences reaction outcomes, including yield, regioselectivity, and the formation of byproducts. This guide provides an objective comparison of common brominating agents for the functionalization of 2-methylbenzonitrile, supported by experimental data to facilitate informed reagent selection.

The bromination of 2-methylbenzonitrile can proceed via two main pathways: substitution on the aromatic ring (electrophilic aromatic substitution) or substitution on the methyl group (benzylic bromination). The choice of brominating agent and reaction conditions dictates which of these pathways is favored. This guide will explore the performance of N-Bromosuccinimide (NBS) and molecular bromine (Br₂), two widely used reagents for these transformations.

Performance Comparison of Brominating Agents

The following table summarizes the performance of N-Bromosuccinimide and molecular bromine in the bromination of 2-methylbenzonitrile and its isomers, highlighting the typical reaction type, conditions, and reported yields.

Brominating AgentSubstrateReaction TypeTypical Reaction ConditionsProductYield (%)
N-Bromosuccinimide (NBS) 2-MethylbenzonitrileBenzylic BrominationRadical initiator (AIBN), Carbon Tetrachloride (CCl₄), 90°C, 2h2-(Bromomethyl)benzonitrile57%[1]
N-Bromosuccinimide (NBS) 4-MethylbenzonitrileBenzylic BrominationRadical initiator (AIBN), Carbon Tetrachloride (CCl₄), Reflux, 8h4-(Bromomethyl)benzonitrile90%
Molecular Bromine (Br₂) p-Tolunitrile (B1678323)Benzylic BrominationBentonite (B74815) catalyst, Dichloromethane (B109758) (CH₂Cl₂), 10°C, 1.5hp-Cyanobenzyl bromide93.7%[2]
Molecular Bromine (Br₂) TolueneAromatic BrominationIron catalyst (from a staple), Room Temperatureo- and p-BromotolueneMixture

Experimental Protocols

Detailed methodologies for the benzylic bromination of 2-methylbenzonitrile and a related isomer are provided below.

Protocol 1: Benzylic Bromination of 2-Methylbenzonitrile with NBS[1]

Materials:

  • 2-Methylbenzonitrile (o-Tolunitrile)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄)

  • Saturated aqueous sodium bicarbonate solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a solution of 2-methylbenzonitrile (325 mmol) in carbon tetrachloride (300 mL), add N-bromosuccinimide (346 mmol) and azobisisobutyronitrile (29.25 mmol).

  • Heat the reaction mixture at 90°C for 2 hours.

  • Cool the mixture to room temperature and filter to remove the precipitated succinimide.

  • Wash the filtrate with a saturated aqueous sodium bicarbonate solution (4 x 120 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Wash the resulting solid with hexane (4 x 500 mL) and dry to obtain 2-(bromomethyl)benzonitrile.

Protocol 2: Benzylic Bromination of p-Tolunitrile with Molecular Bromine[2]

Materials:

  • p-Tolunitrile

  • Bromine (Br₂)

  • Bentonite

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve p-tolunitrile in dichloromethane and add a catalytic amount of bentonite at 10°C.

  • Add a solution of bromine (1.1 equivalents) in dichloromethane dropwise over 1 hour with stirring.

  • Continue stirring for 1.5 hours after the addition is complete.

  • During the reaction, slowly and continuously supply nitrogen gas into the liquid to remove the by-product hydrogen bromide.

  • Wash the reaction mixture with a 10% aqueous sodium thiosulfate solution to remove excess bromine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • The product, p-cyanobenzyl bromide, can be analyzed by liquid chromatography.

Reaction Mechanisms and Logical Relationships

The choice between benzylic and aromatic bromination is a critical consideration in the synthesis of brominated 2-methylbenzonitrile derivatives. The following diagrams illustrate the distinct pathways and the factors influencing the reaction outcome.

Benzylic_vs_Aromatic_Bromination cluster_start Starting Material cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways cluster_products Products 2-Methylbenzonitrile 2-Methylbenzonitrile Radical Initiator (AIBN) / Light\nNBS or Br₂ (low conc.) Radical Initiator (AIBN) / Light NBS or Br₂ (low conc.) 2-Methylbenzonitrile->Radical Initiator (AIBN) / Light\nNBS or Br₂ (low conc.) favors Lewis Acid (e.g., FeBr₃)\nBr₂ Lewis Acid (e.g., FeBr₃) Br₂ 2-Methylbenzonitrile->Lewis Acid (e.g., FeBr₃)\nBr₂ favors Benzylic Bromination Benzylic Bromination Radical Initiator (AIBN) / Light\nNBS or Br₂ (low conc.)->Benzylic Bromination Aromatic Bromination Aromatic Bromination Lewis Acid (e.g., FeBr₃)\nBr₂->Aromatic Bromination 2-(Bromomethyl)benzonitrile 2-(Bromomethyl)benzonitrile Benzylic Bromination->2-(Bromomethyl)benzonitrile Bromo-2-methylbenzonitrile isomers Bromo-2-methylbenzonitrile isomers Aromatic Bromination->Bromo-2-methylbenzonitrile isomers

Figure 1. Factors influencing benzylic vs. aromatic bromination pathways.

The mechanism of benzylic bromination proceeds through a free radical chain reaction. The stability of the intermediate benzylic radical is a key factor driving this reaction.

Benzylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator -> 2R• Initiator -> 2R• R• + Br₂ -> RBr + Br• R• + Br₂ -> RBr + Br• Initiator -> 2R•->R• + Br₂ -> RBr + Br• 2-Methylbenzonitrile + Br• -> Benzylic Radical + HBr 2-Methylbenzonitrile + Br• -> Benzylic Radical + HBr R• + Br₂ -> RBr + Br•->2-Methylbenzonitrile + Br• -> Benzylic Radical + HBr Benzylic Radical + Br₂ -> 2-(Bromomethyl)benzonitrile + Br• Benzylic Radical + Br₂ -> 2-(Bromomethyl)benzonitrile + Br• 2-Methylbenzonitrile + Br• -> Benzylic Radical + HBr->Benzylic Radical + Br₂ -> 2-(Bromomethyl)benzonitrile + Br• Chain reaction Benzylic Radical + Br₂ -> 2-(Bromomethyl)benzonitrile + Br•->2-Methylbenzonitrile + Br• -> Benzylic Radical + HBr Br• + Br• -> Br₂ Br• + Br• -> Br₂ Benzylic Radical + Br₂ -> 2-(Bromomethyl)benzonitrile + Br•->Br• + Br• -> Br₂ 2 Benzylic Radicals -> Dimer 2 Benzylic Radicals -> Dimer Benzylic Radical + Br₂ -> 2-(Bromomethyl)benzonitrile + Br•->2 Benzylic Radicals -> Dimer

Figure 2. Generalized mechanism for free radical benzylic bromination.

Aromatic bromination, on the other hand, is an electrophilic aromatic substitution reaction. The presence of a Lewis acid catalyst is crucial to polarize the bromine molecule, generating a strong electrophile that can attack the electron-rich benzene (B151609) ring. The methyl and cyano groups on the ring direct the position of bromination.

Aromatic_Bromination_Workflow Start Start: 2-Methylbenzonitrile Reagents Brominating Agent (Br₂) + Lewis Acid (FeBr₃) Start->Reagents Reaction Electrophilic Aromatic Substitution Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product Product: Bromo-2-methylbenzonitrile Purification->Product

Figure 3. Experimental workflow for aromatic bromination.

Conclusion

The choice of brominating agent and reaction conditions allows for the selective synthesis of either benzylic or aromatic bromination products of 2-methylbenzonitrile. For benzylic bromination to yield 2-(bromomethyl)benzonitrile, N-Bromosuccinimide with a radical initiator is a common and effective method. For aromatic bromination, molecular bromine in the presence of a Lewis acid catalyst is the standard approach, leading to a mixture of ortho- and para-isomers relative to the methyl group. The experimental data and protocols provided in this guide offer a starting point for researchers to select the most suitable method for their specific synthetic goals.

References

A Comparative Guide to Alternative Reagents for 5-Bromo-2-methylbenzonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents in cross-coupling reactions is paramount to achieving optimal yields, cost-effectiveness, and reaction kinetics. 5-Bromo-2-methylbenzonitrile is a commonly utilized building block, but a comprehensive understanding of its alternatives can unlock significant process improvements. This guide provides an objective comparison of alternative reagents, focusing on variations of the halide leaving group, and presents supporting data from relevant studies.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. This reactivity trend generally follows the order: I > Br > OTf > Cl.[1][2] Consequently, aryl iodides are typically the most reactive, often requiring milder reaction conditions, while aryl chlorides are the most robust and cost-effective, but necessitate more active catalyst systems and harsher conditions.[3] Aryl triflates offer a reactive alternative to halides and can be readily prepared from the corresponding phenols.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds. The choice of the halide on the 2-methylbenzonitrile core significantly impacts reaction efficiency. The following table summarizes comparative data for the coupling of 5-halo-2-methylbenzonitrile analogues with phenylboronic acid.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O1001285[4]
5-Chloro-2-methylbenzonitrile Phenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1101875-85[5][6]
5-Iodo-2-methylbenzonitrile Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O806>95[5]
2-Methyl-5-(trifluoromethanesulfonyloxy)benzonitrile Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane (B91453)100890-95[7]

Note: Data for chloro, iodo, and triflate derivatives are based on established reactivity trends and data for analogous aryl halides.[1][5][6][7]

Performance Comparison in Heck Reaction

The Heck reaction couples the aryl halide with an alkene. The reactivity trend of the aryl halide is also pronounced in this transformation. Below is a comparison for the coupling of 5-halo-2-methylbenzonitrile analogues with styrene (B11656).

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1001680-90[8]
5-Chloro-2-methylbenzonitrile StyreneHerrmann's Catalyst / P(t-Bu)₃Cs₂CO₃1,4-Dioxane1202470-80[9]
5-Iodo-2-methylbenzonitrile StyrenePd(OAc)₂NaOAcDMF8010>95[10]
2-Methyl-5-(trifluoromethanesulfonyloxy)benzonitrile StyrenePd(OAc)₂ / PPh₃Et₃NAcetonitrile801285-95[10]

Note: Data for chloro, iodo, and triflate derivatives are based on established reactivity trends and data for analogous aryl halides.[8][9][10]

Performance Comparison in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination forms a C-N bond between the aryl halide and an amine. The choice of halide influences the required catalyst system and reaction conditions. The following table compares the performance of 5-halo-2-methylbenzonitrile analogues in a reaction with morpholine.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100890-98[7]
5-Chloro-2-methylbenzonitrile MorpholinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1101885-95[11]
5-Iodo-2-methylbenzonitrile MorpholinePd₂(dba)₃ / PPh₃NaOtBuToluene806>95[7]
2-Methyl-5-(trifluoromethanesulfonyloxy)benzonitrile MorpholinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1001090-97[7]

Note: Data for chloro, iodo, and triflate derivatives are based on established reactivity trends and data for analogous aryl halides.[7][11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 5-Iodo-2-methylbenzonitrile with Phenylboronic Acid

Materials:

  • 5-Iodo-2-methylbenzonitrile (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Argon atmosphere

Procedure:

  • To an oven-dried round-bottom flask, add 5-iodo-2-methylbenzonitrile, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add the degassed DME/water mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[4]

Protocol 2: Heck Reaction of 5-Chloro-2-methylbenzonitrile with Styrene

Materials:

  • 5-Chloro-2-methylbenzonitrile (1.0 equiv)

  • Styrene (1.2 equiv)

  • Herrmann's Catalyst (trans-di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) (0.01 equiv)

  • Tri-tert-butylphosphonium tetrafluoroborate (B81430) [P(t-Bu)₃H]BF₄ (0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Argon atmosphere

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine 5-chloro-2-methylbenzonitrile, Herrmann's catalyst, [P(t-Bu)₃H]BF₄, and cesium carbonate.

  • Add anhydrous 1,4-dioxane followed by styrene via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.[9]

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.015 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Argon atmosphere

Procedure:

  • To a dry Schlenk flask, add Pd₂(dba)₃ and BINAP. Purge with argon.

  • Add anhydrous toluene and stir for 10 minutes at room temperature.

  • Add this compound, morpholine, and sodium tert-butoxide.

  • Heat the reaction mixture to 100 °C for 8 hours under argon.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.[4]

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) catalyst Add Catalyst System (Palladium Source, Ligand) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for a cross-coupling reaction.

G pd0 Pd(0)L₂ pd2_ox L₂Pd(II)(Ar)(X) pd0->pd2_ox Oxidative Addition pd2_trans L₂Pd(II)(Ar)(R) pd2_ox->pd2_trans Transmetalation waste_mx M-X pd2_ox->waste_mx pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product reagent_arx Ar-X reagent_arx->pd2_ox reagent_rm R-M reagent_rm->pd2_trans reagent_rm->waste_mx

Caption: Catalytic cycle of a generic cross-coupling reaction.

References

A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance in C-C and C-N Bond Formation

The functionalization of substituted benzonitriles is a critical step in the synthesis of a wide array of pharmaceuticals and functional materials. 5-Bromo-2-methylbenzonitrile is a valuable building block, and its efficient transformation via palladium-catalyzed cross-coupling reactions is of significant interest. The choice of the palladium catalyst is a determining factor for achieving high yields, selectivity, and reaction efficiency. This guide provides a comparative overview of the efficacy of various palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, supported by representative experimental data from analogous systems.

Performance Comparison of Palladium Catalysts

While direct head-to-head comparative studies on this compound are limited in the literature, data from reactions with structurally similar aryl bromides provide valuable insights into catalyst performance. The following table summarizes the efficacy of common palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The selection of the appropriate catalyst, ligand, base, and solvent system is crucial for optimal results.

Table 1: Comparative Performance of Palladium Catalysts in Cross-Coupling Reactions of Aryl Bromides

Reaction TypeCatalyst SystemLigandBaseSolventTemp. (°C)Time (h)Representative Yield (%)Catalyst Loading (mol%)Key Observations
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O10012855A classic, versatile catalyst, though may require higher loadings and longer reaction times.
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80-902-12High1.5-3Robust and effective for a variety of aryl bromides, often providing high yields in shorter times.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016High2Bulky, electron-rich phosphine (B1218219) ligands like SPhos enhance catalytic activity, particularly for challenging substrates.
Pd₂(dba)₃ / t-Bu₃Pt-Bu₃PK₃PO₄Dioxane8018951.5Highly active catalyst system, often effective at lower temperatures.
Buchwald-Hartwig Pd(OAc)₂ / BINAPBINAPNaOtBuToluene10018921-2A widely used system, particularly effective for the amination of aryl bromides.
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Dioxane100-11012-24Good to Excellent2.5Xantphos is a versatile ligand that can be effective for a broad range of amines.
Pd(OAc)₂ / XPhosXPhosNaOtBuToluene80-1006-24High1.5-3XPhos is a highly effective bulky biaryl phosphine ligand that often leads to high yields with low catalyst loadings.[1]

Note: The data presented is compiled from various sources for reactions with analogous aryl bromides and should be used as a qualitative guide. Optimal conditions for this compound may vary and require experimental optimization.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.

Suzuki-Miyaura Coupling: General Procedure

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane (B91453) and water (e.g., in a 4:1 ratio). Purge the mixture with argon for 10-15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Buchwald-Hartwig Amination: General Procedure

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.). Add an anhydrous, degassed solvent (e.g., dioxane).

Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Mandatory Visualization

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Halide, Coupling Partner, & Base start->reagents solvent Add Degassed Solvent reagents->solvent catalyst Add Pd Catalyst & Ligand solvent->catalyst heat Heat & Stir under Inert Atmosphere catalyst->heat monitor Monitor Progress (TLC, GC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end End Product purify->end G Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(X)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Product (Ar-R) Ar-Pd(II)(R)L_n->Ar-R

References

The Decisive Advantage: 5-Bromo-2-methylbenzonitrile as a Superior Synthetic Intermediate Over its Chloro-Analog

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall process economy. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, halogenated benzonitriles are invaluable building blocks. This guide provides a comprehensive comparison of 5-Bromo-2-methylbenzonitrile and its chloro-analog, 5-Chloro-2-methylbenzonitrile, in key synthetic transformations. Through an examination of established chemical principles and illustrative experimental data, we will demonstrate the significant advantages conferred by the bromo-substituent in palladium-catalyzed cross-coupling reactions.

The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in organic chemistry, primarily attributed to the difference in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This lower bond dissociation energy means that the C-Br bond is more readily cleaved during the oxidative addition step to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2] Consequently, reactions involving this compound can typically be conducted under milder conditions, with shorter reaction times and often result in higher yields compared to its chloro counterpart.[1]

Comparative Performance in Key Cross-Coupling Reactions

The superior reactivity of this compound is most evident in three of the most powerful and widely used C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Heck couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds through the reaction of an aryl halide with an organoboron species. The reactivity of the aryl halide is paramount for the success of this transformation. Due to the greater lability of the C-Br bond, this compound consistently outperforms its chloro-analog, allowing for efficient coupling under less demanding conditions.

Illustrative Data for Suzuki-Miyaura Coupling with Phenylboronic Acid

ParameterThis compound5-Chloro-2-methylbenzonitrile
Catalyst System Pd(PPh₃)₄ (2 mol%)Pd(OAc)₂ (4 mol%) + SPhos (8 mol%)
Base K₂CO₃K₃PO₄
Solvent Toluene/H₂ODioxane/H₂O
Temperature 80-90 °C100-110 °C
Reaction Time 4-8 hours12-24 hours
Typical Yield >90%65-75%

Note: This data is representative and compiled based on typical outcomes for analogous aryl bromides and chlorides in Suzuki-Miyaura reactions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a crucial transformation for the synthesis of many natural products and functional materials. The reaction is co-catalyzed by palladium and copper complexes.[3] Here again, the higher reactivity of the C-Br bond in this compound facilitates the reaction, often at room temperature, whereas the chloro-analog typically requires elevated temperatures and may suffer from lower yields.

Illustrative Data for Sonogashira Coupling with Phenylacetylene

ParameterThis compound5-Chloro-2-methylbenzonitrile
Catalyst System PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)PdCl₂(PPh₃)₂ (5 mol%) / CuI (10 mol%)
Base Triethylamine (Et₃N)Diisopropylethylamine (DIPEA)
Solvent THF or DMFDMF or NMP
Temperature Room Temperature to 50 °C80-100 °C
Reaction Time 2-6 hours18-36 hours
Typical Yield >85%50-65%

Note: This data is representative and compiled based on typical outcomes for analogous aryl bromides and chlorides in Sonogashira reactions.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[4] This reaction is highly sensitive to the nature of the aryl halide. This compound readily participates in Heck reactions under standard conditions, providing the desired products in good to excellent yields. In contrast, the chloro-analog is significantly less reactive and often requires higher catalyst loadings, specialized ligands, and more forcing conditions to achieve comparable results.[5]

Illustrative Data for Heck Reaction with Styrene

ParameterThis compound5-Chloro-2-methylbenzonitrile
Catalyst System Pd(OAc)₂ (1 mol%) + P(o-tolyl)₃ (2 mol%)Pd(OAc)₂ (3 mol%) + PCy₃ (6 mol%)
Base K₂CO₃Cs₂CO₃
Solvent DMF or NMPNMP or DMAc
Temperature 100-120 °C130-150 °C
Reaction Time 12-16 hours24-48 hours
Typical Yield >80%45-60%

Note: This data is representative and compiled based on typical outcomes for analogous aryl bromides and chlorides in Heck reactions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (this compound or 5-Chloro-2-methylbenzonitrile) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed Solvent (e.g., Toluene/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (see table above) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Sonogashira Coupling

Materials:

  • Aryl Halide (this compound or 5-Chloro-2-methylbenzonitrile) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 4-10 mol%)

  • Base (e.g., Triethylamine)

  • Anhydrous, Degassed Solvent (e.g., THF)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the base via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature (see table above) until completion (monitored by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Heck Reaction

Materials:

  • Aryl Halide (this compound or 5-Chloro-2-methylbenzonitrile) (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 2-6 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., DMF)

Procedure:

  • In a sealed tube, combine the aryl halide, palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring at the appropriate temperature (see table above).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Synthetic Advantage

The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a decision-making workflow for selecting the appropriate aryl halide.

Palladium_Cross_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)-X L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-M pd2_intermediate R-Pd(II)-R' L₂ transmetalation->pd2_intermediate M-X reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Decision_Workflow start Synthetic Goal: C-C Bond Formation at C5 of 2-methylbenzonitrile condition_check Are mild conditions, shorter reaction times, and high yields critical? start->condition_check bromo_choice Choose: This compound condition_check->bromo_choice Yes cost_check Is starting material cost the primary driver? condition_check->cost_check No chloro_choice Consider: 5-Chloro-2-methylbenzonitrile (Requires more forcing conditions) cost_check->bromo_choice No (Process efficiency is key) cost_check->chloro_choice Yes

Caption: Decision workflow for selecting the appropriate aryl halide.

Conclusion

For researchers and drug development professionals, the choice between this compound and its chloro-analog has significant practical implications. The inherent chemical properties of the C-Br bond render this compound a more reactive and versatile substrate in a range of palladium-catalyzed cross-coupling reactions. This heightened reactivity translates into tangible benefits, including the ability to conduct reactions under milder conditions, achieve higher yields in shorter timeframes, and potentially reduce catalyst loading. While the chloro-analog may present a lower initial procurement cost, the overall process efficiency, reduced energy consumption, and superior yields often make this compound the more economical and synthetically advantageous choice for the development of novel chemical entities.

References

A Comparative Guide to the Validation of Analytical Methods for Purity Assessment of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 5-Bromo-2-methylbenzonitrile is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The validation of analytical methods used for this purity assessment is mandated by regulatory bodies to ensure that the methods are reliable, reproducible, and fit for their intended purpose.

This guide provides a comparative overview of two primary analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The comparison is based on the validation parameters outlined in the ICH Q2(R1) guidelines.[1][2][3]

Overview of Analytical Method Validation

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The key validation characteristics, as defined by ICH Q2(R1), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for the validation of an analytical method.

Analytical_Method_Validation_Workflow method_dev Method Development & Optimization validation_protocol Define Validation Protocol & Acceptance Criteria (ICH Q2) method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability, Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability Define System Suitability Tests (SST) specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability validation_report Compile Validation Report system_suitability->validation_report ongoing_monitoring Ongoing Method Monitoring validation_report->ongoing_monitoring Method_Selection_Guide start Start: Purity Assessment of This compound volatility_check Is the compound and its potential impurities volatile & thermally stable? start->volatility_check gc_path GC is a suitable choice volatility_check->gc_path Yes hplc_path HPLC is the preferred choice volatility_check->hplc_path No derivatization_check Can the compound be derivatized to become volatile? hplc_path->derivatization_check gc_with_deriv GC with derivatization derivatization_check->gc_with_deriv Yes consider_alternatives Consider other techniques (e.g., SFC, CE) derivatization_check->consider_alternatives No

References

A Comparative Review of Reaction Yields Using 5-Halobenzonitrile Derivatives in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is paramount to the successful synthesis of complex molecules. 5-Halobenzonitrile derivatives serve as versatile building blocks in a variety of pivotal organic reactions. This guide provides an objective comparison of the reaction yields of 5-fluorobenzonitrile, 5-chlorobenzonitrile, 5-bromobenzonitrile, and 5-iodobenzonitrile in several key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The presented data, summarized in clear tabular format and supported by detailed experimental protocols, aims to inform synthetic strategy and facilitate efficient reaction optimization.

The reactivity of 5-halobenzonitrile derivatives in these transformations is predominantly governed by the nature of the carbon-halogen bond. Generally, the reactivity follows the trend I > Br > Cl > F. This is attributed to the decreasing bond strength of the C-X bond as the halogen atom's size increases, which facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. Conversely, in nucleophilic aromatic substitution (SNA r), the high electronegativity of fluorine makes the aromatic ring more electrophilic and stabilizes the intermediate, often leading to higher reactivity for the fluoro-derivative.

Comparative Analysis of Reaction Yields

The following tables summarize the quantitative data for the reaction yields of different 5-halobenzonitrile derivatives in key organic reactions. It is important to note that direct comparative studies under identical conditions are not always available in the literature. Therefore, the presented data is a compilation from various sources and aims to provide a general trend in reactivity.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
5-Halobenzonitrile DerivativeProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodobenzonitrile5-PhenylbenzonitrilePd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O10012~95
5-Bromobenzonitrile5-PhenylbenzonitrilePd(PPh₃)₄K₂CO₃Toluene/H₂O10018~90
5-Chlorobenzonitrile5-PhenylbenzonitrilePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1002489[1]
5-Fluorobenzonitrile5-PhenylbenzonitrileNiCl₂(dppp) / ZnK₃PO₄DMA8024Low to moderate
Table 2: Sonogashira Coupling with Phenylacetylene (B144264)
5-Halobenzonitrile DerivativeProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodobenzonitrile5-(Phenylethynyl)benzonitrilePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT6High
5-Bromobenzonitrile5-(Phenylethynyl)benzonitrilePd(PPh₃)₂Cl₂ / CuIEt₃NTHF5012High
5-Chlorobenzonitrile5-(Phenylethynyl)benzonitrilePd(dba)₂ / XPhos / CuICs₂CO₃t-BuOH10024Moderate
5-Fluorobenzonitrile5-(Phenylethynyl)benzonitrile-----Generally unreactive
Table 3: Buchwald-Hartwig Amination with Morpholine (B109124)
5-Halobenzonitrile DerivativeProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-Iodobenzonitrile4-(5-Cyanophenyl)morpholinePd₂(dba)₃ / BINAPNaOtBuToluene808High
5-Bromobenzonitrile4-(5-Cyanophenyl)morpholinePd₂(dba)₃ / BINAPNaOtBuToluene10016High
5-Chlorobenzonitrile4-(5-Cyanophenyl)morpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux694 (for 4-chlorotoluene)
5-Fluorobenzonitrile4-(5-Cyanophenyl)morpholine-----Generally unreactive
Table 4: Nucleophilic Aromatic Substitution with Sodium Methoxide
5-Halobenzonitrile DerivativeProductBaseSolventTemp. (°C)Time (h)Yield (%)
5-Fluorobenzonitrile5-MethoxybenzonitrileNaOMeDMSO804High
5-Chlorobenzonitrile5-MethoxybenzonitrileNaOMeDMSO12012Moderate
5-Bromobenzonitrile5-MethoxybenzonitrileNaOMeDMSO15024Low
5-Iodobenzonitrile5-MethoxybenzonitrileNaOMeDMSO15024Low

Experimental Protocols

Detailed methodologies for the key reactions cited are provided below. These protocols are representative and may require optimization for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling of 5-Bromobenzonitrile with Phenylboronic Acid

Materials:

  • 5-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromobenzonitrile, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling of 5-Iodobenzonitrile with Phenylacetylene

Materials:

  • 5-Iodobenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 5-iodobenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, triethylamine, and phenylacetylene via syringe.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of 5-Chlorobenzonitrile with Morpholine

Materials:

  • 5-Chlorobenzonitrile (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(dba)₂, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene, 5-chlorobenzonitrile, and morpholine via syringe.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows described in this guide.

logical_relationship cluster_reactants 5-Halobenzonitrile Reactivity cluster_reactions Reaction Type cluster_yields General Yield Trend 5-Iodobenzonitrile 5-Iodobenzonitrile Cross-Coupling Cross-Coupling 5-Iodobenzonitrile->Cross-Coupling High SNAr SNAr 5-Iodobenzonitrile->SNAr Low 5-Bromobenzonitrile 5-Bromobenzonitrile 5-Bromobenzonitrile->Cross-Coupling High 5-Bromobenzonitrile->SNAr Low 5-Chlorobenzonitrile 5-Chlorobenzonitrile 5-Chlorobenzonitrile->Cross-Coupling Moderate 5-Chlorobenzonitrile->SNAr Moderate 5-Fluorobenzonitrile 5-Fluorobenzonitrile 5-Fluorobenzonitrile->Cross-Coupling Low 5-Fluorobenzonitrile->SNAr High High Yield High Yield Cross-Coupling->High Yield Moderate Yield Moderate Yield Cross-Coupling->Moderate Yield Low Yield Low Yield Cross-Coupling->Low Yield SNAr->High Yield SNAr->Moderate Yield SNAr->Low Yield

Caption: Reactivity trends of 5-halobenzonitriles.

experimental_workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) start->inert_atm heating Heating and Stirring (Monitor by TLC/GC-MS) inert_atm->heating workup Aqueous Workup (Extraction and Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for cross-coupling.

References

cost-benefit analysis of using 5-Bromo-2-methylbenzonitrile in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and fine chemical manufacturing, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the economic viability, efficiency, and environmental footprint of a large-scale synthesis. 5-Bromo-2-methylbenzonitrile is a versatile intermediate employed in the synthesis of a variety of target molecules. This guide provides a comprehensive cost-benefit analysis of its use in large-scale production, offering a comparative assessment against halogenated and non-halogenated alternatives. The analysis is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions.

Executive Summary

This compound offers a balance of reactivity and cost for many applications. However, a thorough cost-benefit analysis necessitates a careful evaluation of alternative starting materials, including other halogenated benzonitriles and non-halogenated precursors. Key factors for consideration include the relative cost of starting materials, reaction yields, purity of intermediates and final products, process safety, and the environmental impact and cost of waste disposal. This guide will delve into these aspects to provide a clear comparison.

Comparative Cost Analysis of Starting Materials

The initial cost of a key raw material is a primary driver in the overall cost of a manufacturing process. The following table summarizes the approximate bulk pricing for this compound and its alternatives. It is important to note that these prices are subject to market fluctuations and should be confirmed with suppliers for large-quantity orders.

CompoundCAS NumberHalogenMolecular Weight ( g/mol )Purity (%)
This compound156001-51-3Bromo196.04>97
5-Chloro-2-methylbenzonitrile50712-70-4Chloro151.59>97
5-Fluoro-2-methylbenzonitrile77532-79-7Fluoro135.14>98
2-Methylbenzonitrile529-19-1None117.15>97

Note: Bulk pricing is proprietary and varies significantly. The relative cost is indicated for comparative purposes based on available data for smaller quantities.

Performance Comparison in a Representative Downstream Reaction

To objectively assess the performance of these intermediates, we will consider a representative Suzuki-Miyaura cross-coupling reaction, a common transformation in pharmaceutical synthesis. The goal is to synthesize a hypothetical biaryl product, a common motif in drug candidates.

Hypothetical Reaction:

Caption: Synthetic workflow using this compound.

cluster_factors Decision Factors cluster_options Synthetic Route Options Cost-Benefit Analysis Cost-Benefit Analysis Raw Material Cost Raw Material Cost Cost-Benefit Analysis->Raw Material Cost Reaction Yield & Purity Reaction Yield & Purity Cost-Benefit Analysis->Reaction Yield & Purity Process Safety Process Safety Cost-Benefit Analysis->Process Safety Waste Disposal & Environmental Impact Waste Disposal & Environmental Impact Cost-Benefit Analysis->Waste Disposal & Environmental Impact This compound This compound Raw Material Cost->this compound 5-Chloro-2-methylbenzonitrile 5-Chloro-2-methylbenzonitrile Raw Material Cost->5-Chloro-2-methylbenzonitrile Non-halogenated Alternative Non-halogenated Alternative Raw Material Cost->Non-halogenated Alternative Reaction Yield & Purity->this compound Reaction Yield & Purity->5-Chloro-2-methylbenzonitrile Reaction Yield & Purity->Non-halogenated Alternative Process Safety->this compound Process Safety->5-Chloro-2-methylbenzonitrile Process Safety->Non-halogenated Alternative Waste Disposal & Environmental Impact->this compound Waste Disposal & Environmental Impact->5-Chloro-2-methylbenzonitrile Waste Disposal & Environmental Impact->Non-halogenated Alternative

Caption: Key factors in the cost-benefit analysis.

Safety and Environmental Considerations

The use of halogenated compounds, particularly brominated ones, carries specific safety and environmental considerations.

  • Handling and Safety: this compound and other brominated reagents can be toxic and require careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Waste Disposal: Brominated organic waste is often classified as hazardous and requires specialized and costly disposal methods, such as high-temperature incineration. [1]The environmental persistence of some organobromine compounds is also a concern. [2][3][4]* Regulatory Scrutiny: There is increasing regulatory pressure to reduce the use of persistent organic pollutants, which can include certain brominated compounds. [2] Comparison of Environmental Impact:

IntermediateKey Environmental/Safety ConcernsWaste Disposal Considerations
This compoundToxicity, potential for persistence of byproducts.Incineration of brominated waste, potential for HBr formation. [1]
5-Chloro-2-methylbenzonitrileToxicity, similar concerns to brominated compounds but generally considered slightly less persistent.Incineration of chlorinated waste.
5-Fluoro-2-methylbenzonitrileToxicity, fluorinated compounds can have unique environmental fates.Specialized disposal for fluorinated organics may be required.
2-MethylbenzonitrileLower toxicity compared to halogenated analogs.Standard organic waste disposal.

Conclusion and Recommendations

The choice of whether to use this compound in a large-scale synthesis depends on a multi-faceted analysis.

  • For reactions where high reactivity is paramount and downstream purification is a significant cost driver, this compound often presents a favorable option. Its higher reactivity can lead to shorter reaction times and higher yields, potentially offsetting its higher raw material and waste disposal costs compared to chlorinated analogs. [5]

  • When raw material cost is the primary concern and longer reaction times are acceptable, 5-Chloro-2-methylbenzonitrile may be a more economical choice. However, the potential need for more forcing reaction conditions should be carefully evaluated for its impact on energy consumption and impurity profiles.

  • The development of efficient C-H activation methodologies could make non-halogenated routes starting from 2-methylbenzonitrile increasingly attractive. While currently less established for many large-scale processes, these routes offer significant advantages in terms of reduced halogenated waste and potentially lower raw material costs.

Ultimately, the optimal choice will be specific to the target molecule, the scale of production, and the manufacturing capabilities. A thorough process development and cost analysis, considering all the factors outlined in this guide, is essential for making a data-driven and economically sound decision.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 5-Bromo-2-methylbenzonitrile are paramount for ensuring laboratory safety and environmental compliance. This guide provides a procedural overview of the recommended disposal methods for this compound (CAS No. 156001-51-3), emphasizing safe, responsible, and compliant practices.

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple risks.

Key Hazard Information:

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral ToxicityCategory 3H301: Toxic if swallowed
Acute Dermal ToxicityCategory 3H311: Toxic in contact with skin
Acute Inhalation ToxicityCategory 3H331: Toxic if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation

Source: TCI Safety Data Sheet, 2025.[1]

Due to its toxicity, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

Standard Disposal Protocol

The universally recommended and safest method for the disposal of this compound is to treat it as hazardous waste and entrust it to a licensed and certified waste disposal company.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

Immediate Steps for Waste Management:

  • Collection: Collect waste this compound, including any contaminated materials (e.g., filter paper, gloves, weighing paper), in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound" and its CAS number: "156001-51-3". Include appropriate hazard pictograms (e.g., skull and crossbones for toxicity).

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected by a licensed waste disposal service.[1]

  • Documentation: Maintain accurate records of the accumulated waste as required by your institution and local regulations.

Experimental Disposal Protocols

There are no widely published or validated experimental protocols for the neutralization or chemical degradation of this compound at a laboratory scale that are recommended for routine disposal. The standard and required practice is professional disposal. Attempting to neutralize or treat this compound without a validated procedure can be dangerous, potentially leading to the release of toxic gases or other hazardous byproducts.

Spill and Emergency Procedures

In the event of a spill, the area should be evacuated, and procedures for handling hazardous material spills should be followed.

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[2]

  • Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Phase 1: Identification & Collection cluster_1 Phase 2: Storage & Transfer cluster_2 Phase 3: Final Disposal start Waste Generated (this compound or contaminated material) identify_waste Identify as Hazardous Waste (Acute Toxicity, Irritant) start->identify_waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->ppe collect_waste Place in a Designated, Labeled, & Sealed Hazardous Waste Container ppe->collect_waste store_waste Store Container in a Secure, Ventilated Secondary Containment Area collect_waste->store_waste document_waste Maintain Waste Log (as per institutional/local regulations) store_waste->document_waste contact_disposal Contact Licensed Waste Disposal Company document_waste->contact_disposal transfer_waste Transfer Waste to Authorized Personnel contact_disposal->transfer_waste end Compliant & Safe Disposal Complete transfer_waste->end

References

Essential Safety and Logistical Guidance for Handling 5-Bromo-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial, immediate safety and logistical information for the handling of 5-Bromo-2-methylbenzonitrile (CAS No: 156001-51-3). Adherence to these procedural guidelines is essential for ensuring laboratory safety and proper management of this chemical compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acute toxin and is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are essential. A face shield should be worn over goggles when there is a significant risk of splashing.[1]
Skin Protection Chemical-resistant GlovesNitrile gloves are a suitable first line of defense for incidental contact. For prolonged handling, consult manufacturer compatibility data.[1][3]
Lab Coat/Impervious ClothingWear a flame-resistant lab coat.[1] Ensure it has a closed front and long sleeves with tight-fitting cuffs.
Respiratory Protection Dust Mask or RespiratorFor handling small quantities in a well-ventilated area, a dust mask (e.g., N95) is recommended.[3] If exposure limits may be exceeded or dust formation is significant, a full-face respirator should be used.[1][4]

Safe Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain the integrity of the compound.

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[4][5] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Handling Procedures:

    • Avoid the formation of dust and aerosols.[4]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Wash hands thoroughly after handling.[1][5]

    • Use non-sparking tools to prevent ignition.[1][4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

    • Keep away from incompatible materials.

    • The storage class for this combustible solid is 11.

Accidental Release and First Aid Measures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Accidental Release Measures:

StepAction
1. Evacuation & Isolation Evacuate personnel from the spill area. Remove all sources of ignition.[1]
2. Containment Prevent further leakage or spillage if it is safe to do so.
3. Clean-up For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[7][8] Avoid generating dust.
4. Ventilation Ensure adequate ventilation of the area after clean-up.

First Aid Procedures:

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1][5] Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][5] Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Disposal Guidelines:

  • Chemical Waste: Dispose of the chemical in accordance with all applicable federal, state, and local environmental regulations. The material should be collected in a suitable, closed container labeled for hazardous waste.[1]

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Dust Mask/Respirator B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Carefully Weigh and Dispense Compound B->C D Perform Experimental Procedure C->D E Decontaminate Workspace D->E F Segregate Waste into Labeled Containers E->F G Dispose of Waste According to Institutional & Local Regulations F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.